7-Iodoquinazolin-4(3h)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRWRLAHJWOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619233 | |
| Record name | 7-Iodoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-77-1 | |
| Record name | 7-Iodoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unseen Isomer: A Technical Guide to 7-Iodoquinazolin-4(3H)-one
Foreword: Unveiling the Potential of a Niche Scaffold
In the vast landscape of medicinal chemistry, the quinazolin-4(3H)-one core stands as a privileged scaffold, a testament to its remarkable versatility and therapeutic relevance. Its derivatives have permeated numerous drug discovery programs, leading to approved therapeutics for a range of diseases, most notably in oncology. While much of the research has focused on substitutions at the 2, 3, and 6-positions, the 7-substituted isomers remain a less explored, yet potentially rich, territory for innovation. This guide delves into the chemical intricacies of a specific, underrepresented member of this family: 7-Iodoquinazolin-4(3H)-one .
This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a foundational understanding of this molecule's chemical properties, a plausible and detailed synthetic route, and an exploration of its potential reactivity and applications. By synthesizing established principles of quinazolinone chemistry with insights gleaned from its close isomers, we aim to equip you with the knowledge to confidently approach the synthesis, characterization, and strategic utilization of this intriguing compound.
Physicochemical and Structural Characteristics
While specific experimental data for this compound is not extensively reported in publicly available literature, we can predict its core properties based on the well-characterized parent quinazolin-4(3H)-one and its other halogenated analogs. The introduction of an iodine atom at the 7-position is expected to significantly influence its molecular weight, lipophilicity, and electronic properties, thereby impacting its solubility, reactivity, and biological interactions.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₈H₅IN₂O | Based on core structure and substituent. |
| Molecular Weight | 272.04 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for quinazolinone derivatives. |
| Melting Point | >250 °C (with decomposition) | Halogenated quinazolinones often exhibit high melting points.[1] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The quinazolinone core imparts some polarity, but the iodine increases lipophilicity. |
| CAS Number | Not readily available | Indicates the compound is not widely commercialized or extensively studied. |
Proposed Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be logically approached through the well-established cyclization of a substituted anthranilamide. The key challenge lies in the preparation of the requisite starting material, 2-amino-4-iodobenzamide. Below is a proposed, robust synthetic workflow.
Diagrammatic Overview of the Synthetic Workflow
References
A Spectroscopic Investigation of 7-Iodoquinazolin-4(3H)-one: A Technical Guide for Researchers
The quinazolinone core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the compound's physicochemical properties and biological targets. A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous identification, purity assessment, and the rational design of new therapeutic agents.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the standard atom numbering for the 7-iodoquinazolin-4(3H)-one scaffold is presented below. This numbering scheme will be used consistently throughout this guide for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with assignments based on the analysis of the parent quinazolin-4(3H)-one and its halogenated derivatives.[1] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The iodine atom at the 7-position will exert a significant electronic effect, influencing the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.10 | s | - |
| H-5 | ~8.05 | d | ~8.5 |
| H-6 | ~7.80 | dd | ~8.5, ~2.0 |
| H-8 | ~8.25 | d | ~2.0 |
| N³-H | ~12.5 | br s | - |
-
H-2: This proton is a singlet as it has no adjacent protons. Its chemical shift is expected to be similar to that of the parent quinazolinone.
-
Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring will form an AMX spin system. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets, coupling to both H-5 and H-8. H-8, being meta to H-6, will be a doublet with a smaller coupling constant. The electron-withdrawing and anisotropic effects of the iodine at C-7 will cause a downfield shift of the neighboring protons, particularly H-6 and H-8, compared to the unsubstituted quinazolinone.
-
N³-H: The amide proton is typically broad and appears at a very downfield chemical shift due to hydrogen bonding and its acidic nature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-4 | ~161 |
| C-4a | ~122 |
| C-5 | ~128 |
| C-6 | ~135 |
| C-7 | ~95 |
| C-8 | ~130 |
| C-8a | ~149 |
-
C-4 (Carbonyl Carbon): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
C-7 (Iodine-bearing Carbon): The most significant feature in the ¹³C NMR spectrum will be the upfield shift of the carbon directly attached to the iodine atom (C-7) due to the "heavy atom effect". This is a well-established phenomenon in NMR spectroscopy.
-
Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the iodine and the fused pyrimidinone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=N bonds, as well as absorptions corresponding to the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide) | 1700 - 1660 | Strong |
| C=N Stretch | 1620 - 1580 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-I Stretch | 600 - 500 | Medium |
-
N-H and C=O Stretching: The presence of a broad N-H stretching band and a strong C=O stretching band are definitive indicators of the quinazolinone core.
-
Aromatic Region: The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.
-
C-I Stretching: The carbon-iodine bond will have a characteristic stretching vibration in the far-infrared region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₈H₅IN₂O), the expected molecular weight is approximately 271.95 g/mol .
In an electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 272.
-
Isotope Peak (M+1): The presence of iodine will result in a characteristic isotopic pattern.
-
Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the loss of CO, HCN, and cleavage of the pyrimidinone ring. The presence of iodine will also lead to fragments corresponding to the loss of an iodine atom or iodine-containing species.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to the ¹H NMR experiment due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): [2] Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2] Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[2]
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer using a direct insertion probe.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Impact (EI) ionization source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Heat the probe to vaporize the sample. The gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. These data and protocols will serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related quinazolinone derivatives, facilitating their research and development efforts in medicinal chemistry.
References
7-Iodoquinazolin-4(3h)-one molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Iodoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved drugs and natural products.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its molecular architecture, conformational dynamics, and the experimental methodologies required for its unambiguous characterization. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
The Quinazolinone Core: A Framework of Significance
The this compound molecule is built upon the quinazolin-4(3H)-one framework, a bicyclic heteroaromatic system where a benzene ring is fused to a pyrimidine ring.[3] This core structure is a key component in numerous biologically active compounds.[3] The placement of an iodine atom at the 7-position introduces a heavy halogen, which can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the iodine atom can serve as a handle for further synthetic modifications, for instance, in cross-coupling reactions, or act as a potent hydrogen bond acceptor, influencing interactions with biological targets. The stability and straightforward synthesis methods for quinazolinones contribute to their continued interest in drug discovery.[4]
Molecular Structure and Elucidation
The systematic IUPAC name for this compound is 7-iodo-3H-quinazolin-4-one . The structure consists of a planar bicyclic system with the iodine atom substituting a hydrogen on the benzene ring portion of the scaffold.
References
An In-depth Technical Guide to the Synthesis of 7-Iodoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Iodoquinazolin-4(3H)-one Scaffold
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The introduction of an iodine atom at the 7-position creates this compound, a versatile intermediate for the synthesis of more complex molecules, particularly in the development of targeted cancer therapies. The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.
Primary Synthetic Pathway: The Niementowski Reaction
The most direct and widely employed method for the synthesis of this compound is a variation of the classical Niementowski quinazolinone synthesis.[2] This approach involves the condensation of an appropriately substituted anthranilic acid with a one-carbon source, typically formamide or formic acid.
Core Logic: The Niementowski Reaction
The Niementowski reaction is a thermal condensation process that proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system.[3] The use of formamide serves as both the acylating agent and the source of the nitrogen atom at position 3 of the quinazolinone ring.
Starting Material 1: 2-Amino-4-iodobenzoic Acid
The key starting material for the primary synthetic route is 2-amino-4-iodobenzoic acid. The strategic placement of the iodine atom at the 4-position of the anthranilic acid dictates its final position at the 7-position of the quinazolinone product.
Synthesis of 2-Amino-4-iodobenzoic Acid
The synthesis of 2-amino-4-iodobenzoic acid is typically achieved through the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid).
This protocol is adapted from established methods for the iodination of anthranilic acid derivatives.[4]
Materials:
-
2-Aminobenzoic acid
-
Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide)[5]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Suitable solvent (e.g., glacial acetic acid, water)
Procedure:
-
Dissolution: Dissolve 2-aminobenzoic acid in a suitable solvent, such as dilute hydrochloric acid.
-
Iodination: Slowly add the iodinating agent (e.g., a solution of iodine monochloride in hydrochloric acid) to the stirred solution of 2-aminobenzoic acid at a controlled temperature. The iodine will electrophilically attack the activated benzene ring. The position of iodination is directed by the activating amino group.
-
Precipitation and Isolation: The 2-amino-4-iodobenzoic acid product will precipitate out of the solution. The precipitate is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-amino-4-iodobenzoic acid.
Data Summary: Synthesis of Iodo-Substituted Anthranilic Acids
| Starting Material | Iodinating Agent | Solvent | Typical Yield | Reference |
| Anthranilic acid | Iodine monochloride | Dilute HCl | 88-90% (for 5-iodo isomer) | [4] |
| Anthranilic acid | Iodine/H₂O₂ | Acetic acid | Good | [5] |
Cyclization to this compound
Once the 2-amino-4-iodobenzoic acid is obtained, the final step is the cyclization to form the quinazolinone ring.
Experimental Protocol: Niementowski Reaction with Formamide
This is a representative protocol based on the general Niementowski reaction conditions.[6]
Materials:
-
2-Amino-4-iodobenzoic acid
-
Formamide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid with an excess of formamide.
-
Heating: Heat the reaction mixture to a temperature between 130-150°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the cooled mixture.
-
Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove excess formamide, and then dried. Further purification can be achieved by recrystallization.
Diagram of the Primary Synthetic Workflow
Caption: Primary synthetic route to this compound.
Alternative Synthetic Pathway
An alternative route to the this compound scaffold involves starting from 2-amino-4-iodobenzonitrile. This method offers a different approach to constructing the quinazolinone ring.
Starting Material 2: 2-Amino-4-iodobenzonitrile
This starting material can be synthesized via methods such as the Sandmeyer reaction from 2,4-diaminobenzonitrile or through direct electrophilic iodination of 2-aminobenzonitrile.[7]
Cyclization from 2-Amino-4-iodobenzonitrile
The synthesis from the benzonitrile derivative can proceed through a multi-step sequence, often involving an acid-mediated cyclization with a suitable one-carbon source. A plausible route involves the conversion of the nitrile to an amide, followed by cyclization.
-
Hydrolysis of Nitrile: The nitrile group of 2-amino-4-iodobenzonitrile can be hydrolyzed to a primary amide (2-amino-4-iodobenzamide) under acidic or basic conditions.
-
Cyclization: The resulting 2-amino-4-iodobenzamide can then be cyclized with a one-carbon electrophile, such as formic acid or an orthoformate, to yield this compound.[8]
Diagram of the Alternative Synthetic Workflow
Caption: Alternative synthetic route to this compound.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the development of novel therapeutics. The Niementowski reaction, utilizing 2-amino-4-iodobenzoic acid and formamide, remains the most direct and reliable method. The synthesis of the requisite starting material via electrophilic iodination of anthranilic acid is a well-established and scalable process. The alternative route commencing from 2-amino-4-iodobenzonitrile provides a viable, albeit potentially more complex, pathway. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the subsequent chemical transformations. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chemical entity.
References
- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of quinazolinone core structures
An In-depth Technical Guide to the Biological Activity of Quinazolinone Core Structures
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The quinazolinone scaffold, a fused bicyclic system comprising a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure."[1][2] Its inherent structural features and synthetic tractability have allowed for the creation of vast libraries of derivatives, leading to the discovery of compounds with a remarkable breadth of biological activities.[3][4] Several drugs incorporating this core have received FDA approval, particularly in oncology, underscoring its therapeutic significance.[5][6] This guide provides a detailed exploration of the diverse pharmacological landscape of quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties. We will delve into the molecular mechanisms of action, elucidate key structure-activity relationships (SAR), present relevant quantitative data, and provide standardized protocols for their synthesis and evaluation, offering a comprehensive resource for professionals in drug discovery and development.
The Quinazolinone Scaffold: A Privileged Core in Medicinal Chemistry
The term "quinazoline" refers to a heterocyclic compound with fused benzene and pyrimidine rings.[3] Quinazolinones are the oxidized derivatives, with the 4(3H)-quinazolinone isomer being the most common and pharmacologically significant.[1][7] The power of the quinazolinone core lies in its rigid framework, which serves as an excellent anchor for introducing various functional groups at multiple positions (primarily 2, 3, 6, and 8), allowing for precise modulation of their physicochemical properties and biological targets.[3][5] This versatility has enabled the development of agents that are active against a wide array of diseases.[7][8]
General Synthetic Strategies
The accessibility of quinazolinone derivatives is a key driver of their widespread investigation. Numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. A foundational and commonly employed method involves the cyclization of anthranilic acid or its derivatives.[9]
Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol describes a common pathway starting from anthranilic acid. The causality behind this multi-step synthesis is the sequential and controlled formation of the necessary amide bonds and the final heterocyclic ring closure.
-
Step 1: Benzoxazinone Formation (Activation):
-
Rationale: Anthranilic acid is first converted to a more reactive intermediate, a 2-substituted benzoxazinone. This is typically achieved by reacting it with an acid anhydride (e.g., acetic anhydride) or acid chloride, which acylates the amino group and promotes cyclization.
-
Procedure: A mixture of anthranilic acid (1.0 eq.) and acetic anhydride (2.0-3.0 eq.) is heated at reflux for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess anhydride is removed under reduced pressure to yield the crude 2-methyl-3,1-benzoxazin-4-one intermediate.[10]
-
-
Step 2: Introduction of the N-3 Substituent (Ring Opening & Amidation):
-
Rationale: The benzoxazinone intermediate is susceptible to nucleophilic attack. Reacting it with a primary amine introduces the desired substituent at what will become the N-3 position of the quinazolinone ring.
-
Procedure: The crude benzoxazinone from Step 1 is dissolved in a suitable solvent like glacial acetic acid or ethanol. A primary amine (R¹-NH₂) (1.1 eq.) is added, and the mixture is heated at reflux for 4-14 hours.[10][11] The solvent is then evaporated, and the residue is purified.
-
-
Step 3: Cyclodehydration (Quinazolinone Ring Formation):
-
Rationale: The intermediate formed in Step 2 is an N-acyl-2-aminobenzamide derivative. Heating, often in the presence of an acid catalyst, induces intramolecular cyclization via dehydration to form the stable quinazolinone ring.
-
Procedure: The product from Step 2 is heated, often in the same reaction vessel, to facilitate cyclodehydration, yielding the final 2,3-disubstituted 4(3H)-quinazolinone. Purification is typically achieved by recrystallization or column chromatography.
-
Anticancer Activity: A Multi-Mechanistic Approach
The most profound impact of the quinazolinone core has been in the field of oncology. Derivatives have been developed to target various hallmarks of cancer, primarily through the inhibition of key enzymes and proteins involved in cell proliferation and survival.[3][12]
Mechanism I: Inhibition of Tyrosine Kinases (EGFR/VEGFR)
Expertise & Causality: The epidermal growth factor receptor (EGFR) is a tyrosine kinase whose overexpression and abnormal signaling promote uncontrolled cell proliferation, a key feature of many cancers like non-small-cell lung carcinoma.[13] The quinazolinone scaffold serves as an excellent bioisostere for the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[14][15] This binding prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade that leads to cell growth and survival.[6][13]
Structure-Activity Relationship (SAR):
-
4-Position: A 4-anilino (or substituted anilino) moiety is crucial for high-affinity binding to the EGFR active site.[16]
-
6- and 7-Positions: Small, solubilizing groups like methoxy or ethoxy enhance activity. Bulky substituents can also increase potency.[16]
-
Anilino Ring: Electron-withdrawing groups (e.g., -Cl, -Br) at the meta- or para-positions of the aniline ring are generally favorable for inhibitory activity.[14][16]
Table 1: In Vitro Activity of Representative Quinazolinone-Based EGFR Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Target Cancer Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Gefitinib | EGFR | 2-37 | NCI-H460 (Lung) | >10 | [17] |
| Erlotinib | EGFR | 2 | NCI-H460 (Lung) | >10 | [18] |
| Compound 5k | EGFRʷᵗ-TK | 10 | PC-3 (Prostate) | Not Reported | [17][19] |
| Compound 6d | EGFR | 69 | NCI-H460 (Lung) | 0.789 |[13][18] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Diagram 1: EGFR Signaling Pathway and Inhibition by Quinazolinones
Caption: Inhibition of the EGFR signaling cascade by competitive ATP-binding quinazolinones.
Mechanism II: Inhibition of Tubulin Polymerization
Expertise & Causality: Microtubules are dynamic polymers of α- and β-tubulin proteins, essential for forming the mitotic spindle during cell division.[5] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinazolinone derivatives act as potent microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[20][21] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[22][23][24]
Structure-Activity Relationship (SAR):
-
2-Position: Often substituted with a trimethoxyphenyl group or a bioisostere, which mimics the A-ring of colchicine and is critical for binding.
-
4-Position: A 4-anilino moiety can also contribute to antitubulin activity, with some compounds showing dual EGFR/tubulin inhibition.[20]
Table 2: In Vitro Activity of Representative Quinazolinone-Based Tubulin Inhibitors
| Compound ID | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) vs. HT-29 | Reference |
|---|---|---|---|
| Combretastatin A-4 | 1.1 - 2.4 | 2.9 | [20][22] |
| Colchicine | 1.33 | ~10 | [21][25] |
| Compound Q19 | Not Reported (Effective Inhibition) | 51 | [21] |
| Compound 4a4 | Not Reported (Effective Inhibition) | 0.4 - 2.7 (vs. various lines) | [24] |
| Compound E | 6.24 | Not Reported |[25] |
Diagram 2: Workflow for Evaluating Tubulin Polymerization Inhibitors
Caption: A logical workflow for the preclinical evaluation of quinazolinone derivatives as tubulin inhibitors.
Protocol 2: In Vitro Tubulin Polymerization Assay
Trustworthiness: This protocol is self-validating by including positive (paclitaxel) and negative (vehicle) controls to ensure the assay is performing correctly.
-
Objective: To quantitatively measure the effect of a test compound on the polymerization of purified tubulin in vitro.
-
Materials: Purified bovine brain tubulin (>99%), GTP, general tubulin buffer (e.g., PEM buffer), fluorescence spectrophotometer, 96-well plates, test compounds, paclitaxel (positive control), DMSO (vehicle control).
-
Procedure: a. Prepare a stock solution of the test quinazolinone derivative in DMSO. b. In a pre-chilled 96-well plate, add tubulin buffer, GTP, and a fluorescent reporter dye that binds to polymerized microtubules. c. Add the test compound at various concentrations to the wells. Include wells with paclitaxel (promotes polymerization) and DMSO (baseline). d. Initiate the reaction by adding purified tubulin to each well and immediately place the plate in a fluorescence spectrophotometer pre-heated to 37°C. e. Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes). The fluorescence intensity is directly proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.[20][25]
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria, including drug-resistant strains.[2][26]
Mechanism of Action: While multiple mechanisms may exist, a prominent target for antibacterial quinazolinones is DNA gyrase (a type II topoisomerase).[27] This enzyme is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for selective toxicity. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown in DNA replication and ultimately, bacterial cell death.[27]
Structure-Activity Relationship (SAR):
-
General: Substitutions at positions 2 and 3 are critical. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for activity.[2]
-
Halogens: The introduction of halogen atoms (e.g., bromine, chlorine) at positions 6 and 8 can significantly enhance antimicrobial potency.[2][28]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinazolinones
| Organism | Compound 27 (MIC, µg/mL) | Compound 107 (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| S. aureus (MRSA) | ≤0.5 | 1.56 | ~1 | [28][29] |
| E. coli | ≥16 | 1.56 | <0.1 | [28][29] |
| P. aeruginosa | ≥16 | 0.78 | ~0.25 | [28][29] |
| C. albicans | Not Active | 1.56 | Not Applicable |[27][28] |
Anticonvulsant Activity
Following the discovery of the sedative-hypnotic properties of methaqualone, a 2,3-disubstituted quinazolinone, extensive research has focused on this scaffold for developing central nervous system (CNS) active agents, particularly anticonvulsants.[30][31]
Mechanism of Action: The primary mechanism for the anticonvulsant effect of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor.[32][33] GABA is the main inhibitory neurotransmitter in the brain. By binding to a site on the GABA-A receptor distinct from the GABA binding site, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a general dampening of neuronal excitability, which can prevent or terminate seizures.[34][35]
Preclinical Evaluation:
-
Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[30][36]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents effective against absence seizures. The endpoint is the failure to observe a threshold seizure.[31]
Diagram 3: GABAA Receptor Modulation by Quinazolinones
Caption: Quinazolinones can enhance GABA-mediated chloride influx, leading to neuronal inhibition.
Conclusion and Future Perspectives
The quinazolinone core structure is a validated and highly fruitful scaffold in modern drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to approved drugs and a robust pipeline of clinical and preclinical candidates. The primary strengths of this scaffold lie in its synthetic accessibility and its ability to be tailored to interact with a diverse set of biological targets, including kinases, tubulin, DNA gyrase, and ion channels.
Future research will likely focus on several key areas:
-
Development of Multi-Target Agents: Designing single molecules that can inhibit multiple pathways (e.g., dual EGFR and tubulin inhibitors) to combat cancer more effectively and overcome resistance.[20]
-
Improving Selectivity and Safety: Fine-tuning substitutions to enhance selectivity for target enzymes over off-target isoforms to reduce side effects.
-
Combating Drug Resistance: Synthesizing novel derivatives that are effective against resistant bacterial strains (e.g., MRSA) or cancers with acquired resistance mutations (e.g., EGFR T790M).[14]
The continued exploration of the chemical space around the quinazolinone nucleus, guided by mechanistic insights and structure-based design, promises to yield the next generation of therapeutics for a host of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ujpronline.com [ujpronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 11. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 13. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 24. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 27. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. acgpubs.org [acgpubs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
Whitepaper: Strategic Discovery and Development of Novel Quinazolinone Derivatives
Abstract
The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, leading to the development of marketed drugs for various therapeutic areas.[2][3] This guide provides an in-depth technical exploration into the contemporary discovery of novel quinazolinone derivatives. We will dissect advanced synthetic strategies, explore diverse biological applications with a focus on anticancer mechanisms, and present validated experimental protocols for both synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
The Quinazolinone Scaffold: A Foundation of Therapeutic Versatility
The inherent therapeutic potential of the quinazolinone nucleus stems from its rigid, planar structure, which allows for precise spatial orientation of various substituents. This structural feature facilitates interactions with a multitude of biological targets. Quinazolinones are broadly classified based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most extensively studied isomer due to their significant biological activities.[2][4]
Structure-activity relationship (SAR) studies have consistently shown that the pharmacological profile of a derivative is highly dependent on the nature and position of substituents, particularly at the 2, 3, 6, and 8 positions of the quinazolinone ring.[2] This modularity allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The diverse biological activities attributed to this scaffold are extensive, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties.[1][5][6]
Modern Synthetic Paradigms for Quinazolinone Libraries
The evolution of synthetic chemistry has provided powerful tools to move beyond classical, often harsh, multi-step syntheses. Modern approaches prioritize efficiency, atom economy, and the rapid generation of diverse chemical libraries.
Causality in Method Selection
The choice of synthetic route is a critical decision dictated by the desired substitution pattern, scale, and available resources. While traditional methods involving the acylation of anthranilic acid followed by cyclization are robust, they can lack the efficiency required for high-throughput screening.[7] Modern metal-catalyzed and microwave-assisted methods are often preferred for their speed, higher yields, and tolerance of a broader range of functional groups.[2][8]
Table 1: Comparison of Key Synthetic Methodologies
| Methodology | Catalyst/Conditions | Key Advantages | Rationale & Mechanistic Insight | References |
| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, improved yields, enhanced purity. | Microwave energy provides efficient and uniform heating, directly coupling with polar molecules to dramatically accelerate reaction kinetics compared to conventional oil-bath heating. | [2][8] |
| Palladium-Catalyzed Cyclization | Pd catalysts (e.g., Pd(OAc)₂) | High efficiency for C-H annulation and cross-coupling reactions, enabling complex fused-ring systems. | The mechanism often involves C-X bond cleavage, alkyne or aldehyde insertion, 1,4-palladium migration, and subsequent C-H activation/annulation, creating novel polycyclic structures in a one-pot process. | [2] |
| Copper-Catalyzed Reactions | Cu(I) or Cu(II) salts (e.g., Cu(OAc)₂) | Inexpensive, versatile for C-N and C-C bond formation, tolerant of various functional groups. | Copper's redox potential facilitates oxidative cyclization pathways, for instance, in the reaction of 2-arylindoles with amines under oxygen to form the quinazolinone core. | [3][9] |
| Organocatalysis | Acids (p-TSA, TFA), Bases (DABCO) | Metal-free, environmentally benign, avoids heavy metal contamination in the final product. | Acid catalysts activate carbonyls for nucleophilic attack, while base catalysts can facilitate condensation and oxidative cyclization steps, offering a greener alternative to metal catalysis. | [10] |
| One-Pot Multicomponent Reactions | Various (e.g., Yb(OTf)₃) | High atom economy, operational simplicity, rapid assembly of complex molecules from simple precursors. | This strategy combines multiple reaction steps without isolating intermediates, minimizing solvent waste and purification efforts. For example, 2-aminobenzonitrile, acyl chlorides, and a catalyst can be combined to form 4(3H)-quinazolinones directly. | [8] |
Workflow for Synthetic Strategy
The logical flow from starting materials to a purified, novel derivative is a self-validating process where each step confirms the success of the last.
Caption: A generalized workflow for the synthesis and validation of a novel quinazolinone derivative.
The Broad Spectrum of Biological Activity: A Focus on Oncology
While quinazolinone derivatives exhibit a wide array of biological effects, their impact on cancer therapeutics has been particularly profound, with several compounds advancing to clinical use.[11]
Key Anticancer Mechanisms of Action
The anticancer effects of quinazolinones are often multi-faceted, targeting key pathways that drive malignant proliferation and survival.[12]
-
Tubulin Polymerization Inhibition : Certain derivatives disrupt microtubule dynamics by inhibiting the polymerization of tubulin, a critical process for mitotic spindle formation during cell division.[3][11] This leads to M-phase cell cycle arrest and subsequent apoptosis.
-
Enzyme Inhibition : This is a major mechanism.
-
Tyrosine Kinases : Quinazolinones are famously effective as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][11] Marketed drugs such as Gefitinib and Erlotinib are quinazoline derivatives that block the ATP-binding site of EGFR, shutting down downstream pro-survival signaling pathways like PI3K/Akt and MAPK.
-
Dihydrofolate Reductase (DHFR) : As antimetabolites, some derivatives inhibit DHFR, an enzyme essential for the synthesis of purines and pyrimidines, thereby halting DNA replication in rapidly dividing cancer cells.[13]
-
-
DNA Repair Inhibition : Some compounds inhibit enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase (PARP), sensitizing cancer cells to DNA-damaging agents.[11]
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone-based tyrosine kinase inhibitor.
Table 2: Spectrum of Biological Activities of Quinazolinone Derivatives
| Activity | Specific Target / Mechanism | Example Application | References |
| Anticancer | EGFR, Tubulin, DHFR, PARP Inhibition | Lung, Breast, Colon Cancer | [3][11][12][13] |
| Antimicrobial | Inhibition of bacterial enzymes (e.g., NDH-2) | Treatment of bacterial infections (e.g., M. tuberculosis) | [1][11] |
| Anti-inflammatory | COX-II Inhibition | Arthritis and inflammatory diseases | [6][14] |
| Anticonvulsant | Modulation of GABAergic neurotransmission | Epilepsy and seizure disorders | [1] |
| Antidiabetic | Alpha-glucosidase inhibition | Type 2 Diabetes Mellitus | [6][14] |
| Antiviral | Inhibition of viral replication enzymes | HIV and other viral infections | [2][15] |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems. Each step includes a rationale to ensure technical accuracy and reproducibility.
Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone
This protocol is adapted from methodologies described for efficient one-pot syntheses.[2][8]
Objective: To synthesize a novel 2,3-disubstituted 4(3H)-quinazolinone derivative for biological screening.
Materials:
-
Substituted Anthranilamide (1.0 mmol)
-
Aromatic Aldehyde (1.2 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)
-
Oxidant: (Diacetoxyiodo)benzene (PIDA, 1.5 mmol)
-
Solvent: Acetonitrile (5 mL)
-
Microwave Synthesis Vial (10 mL) with stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave synthesis vial, add the substituted anthranilamide (1.0 mmol), the aromatic aldehyde (1.2 mmol), and p-TSA (10 mol%).
-
Causality: The aldehyde is used in slight excess to drive the initial condensation reaction to completion. p-TSA is an effective acid catalyst for the formation of the intermediate Schiff base.
-
-
Solvent Addition: Add 5 mL of acetonitrile and the stir bar. Seal the vial securely.
-
Causality: Acetonitrile is a suitable polar solvent for microwave synthesis, efficiently absorbing microwave energy and solubilizing the reactants.
-
-
Microwave Irradiation (Step 1 - Cyclization): Place the vial in the microwave reactor. Irradiate at 120°C for 15 minutes.
-
Causality: Microwave heating rapidly accelerates the acid-catalyzed cyclization of the Schiff base to form a dihydroquinazolinone intermediate. Monitoring by TLC or LC-MS can confirm the consumption of starting material.
-
-
Oxidant Addition: Cool the vial to room temperature. Carefully open and add PIDA (1.5 mmol). Reseal the vial.
-
Causality: PIDA is a mild and effective hypervalent iodine oxidant used for the dehydrogenation of the dihydroquinazolinone intermediate to the aromatic quinazolinone core. It is added after cooling to prevent uncontrolled oxidation.
-
-
Microwave Irradiation (Step 2 - Oxidation): Irradiate the mixture at 80°C for 10 minutes.
-
Causality: A lower temperature is used for the oxidation step to maintain selectivity and prevent over-oxidation or degradation of the product.
-
-
Work-up: After cooling, pour the reaction mixture into 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and quench excess PIDA. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
-
Self-Validation: The success of the purification is confirmed by TLC analysis of the collected fractions.
-
-
Characterization: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the in vitro anticancer activity (IC₅₀ value) of a novel quinazolinone derivative against a human cancer cell line (e.g., MCF-7, breast cancer).
Materials:
-
MCF-7 cells
-
Complete Growth Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Novel Quinazolinone Derivative (dissolved in DMSO to make a 10 mM stock)
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: The 24-hour incubation allows cells to adhere and enter the logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivative and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Causality: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation and viability.
-
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Self-Validation: A visible purple color gradient across the different concentrations indicates a dose-dependent effect of the compound.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
The quinazolinone scaffold continues to be a cornerstone of modern drug discovery. The ongoing development of innovative synthetic methodologies, particularly those that are metal-free or employ green chemistry principles, will further accelerate the exploration of this chemical space.[10] As our understanding of complex disease biology deepens, the rational design of novel quinazolinone derivatives targeting specific proteins and pathways will undoubtedly lead to the next generation of highly selective and potent therapeutic agents.[12][16] The integration of in silico modeling with high-throughput synthesis and screening will be paramount in unlocking the full potential of this remarkable heterocyclic system.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ujpronline.com [ujpronline.com]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsi.org [ijpsi.org]
- 16. 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 7-Iodoquinazolin-4(3H)-one in Organic Solvents: A Physicochemical and Methodological Analysis
An In-Depth Technical Guide for Researchers
Abstract
7-Iodoquinazolin-4(3H)-one is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery, serving as a key intermediate for synthesizing pharmacologically active molecules.[1][2] The successful progression of this scaffold through discovery and development pipelines is fundamentally contingent on a thorough understanding of its physicochemical properties, paramount among which is solubility. Poor solubility can impede formulation, compromise bioavailability, and introduce artifacts in high-throughput screening assays.[3][4] This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights based on structurally related analogs, and presents a robust, validated protocol for its experimental determination.
The Molecular Architecture and Its Influence on Solubility
The solubility behavior of this compound is dictated by its distinct structural features. As a member of the quinazolinone family, its core is a rigid, fused heterocyclic ring system.[5] This planarity and aromaticity contribute to strong intermolecular π-π stacking interactions in the solid state, resulting in high crystal lattice energy. Overcoming this energy to dissolve the compound is a primary thermodynamic barrier.
Key structural elements influencing solubility include:
-
The Quinazolinone Core: The presence of a lactam group (a cyclic amide) offers sites for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.[6]
-
The Iodo Substituent: The iodine atom at the 7-position significantly impacts the molecule's electronic properties and lipophilicity. While iodine is a halogen, its large size and polarizability can lead to halogen bonding and other dipole-dipole interactions, but it primarily increases the molecule's overall hydrophobicity compared to its non-halogenated parent.[7]
-
Tautomerism: Quinazolin-4(3H)-one can exist in keto-enol tautomeric forms, although the keto form (as named) is predominant. The specific tautomeric form present can influence hydrogen bonding capabilities.[6][8]
Collectively, these features suggest that this compound is likely to exhibit poor solubility in aqueous media but will be more soluble in organic solvents, particularly those that can effectively disrupt its crystal lattice and engage in hydrogen bonding.[5]
Predictive Solubility Analysis Based on Structural Analogs
While specific quantitative solubility data for this compound is not extensively published, valuable insights can be drawn from studies on structurally similar quinazoline derivatives. A study on pyrazolo quinazolines demonstrated temperature-dependent solubility across several common organic solvents.[9] It was observed that solubility increased with temperature and was greatest in highly polar aprotic solvents.[9]
Based on these findings and fundamental chemical principles, we can forecast a likely solubility profile for this compound.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents possess strong dipole moments and are excellent hydrogen bond acceptors, capable of effectively solvating the quinazolinone core and disrupting the crystal lattice. DMSO is a standard choice for preparing stock solutions of poorly soluble compounds.[5] |
| Polar Protic | Ethanol, Methanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing favorable interactions. However, their polarity is lower than DMSO/DMF, and the energetic cost of disrupting the solvent's own H-bond network may limit solubility. Recrystallization from ethanol is common for related iodo-quinazolinones, indicating moderate solubility at elevated temperatures.[10] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | These solvents are less polar than alcohols and primarily act as hydrogen bond acceptors. They are less effective at solvating the polar lactam group, leading to lower solubility.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While capable of dissolving many organic compounds, their low polarity and inability to participate in hydrogen bonding make them poor solvents for the polar quinazolinone structure. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the compound's high crystal lattice energy. |
Gold-Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To obtain definitive, quantitative solubility data, the equilibrium (thermodynamic) shake-flask method is the industry standard. This protocol is designed to be self-validating by ensuring that a true equilibrium between the solid and dissolved states is achieved.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., HPLC-grade DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" is critical; a persistent layer of solid material must be visible to ensure saturation is possible.
-
Causality Check: The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point. Without it, you are only measuring that the compound is soluble up to the concentration you prepared.
-
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period, typically 24 to 72 hours.
-
Expert Insight: The equilibration time should be established empirically. Analyze samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration no longer increases with time. For crystalline compounds with high lattice energy, 48-72 hours is often necessary.
-
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Trustworthiness Pillar: Filtration is a mandatory step to remove microscopic particulates that would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.
-
-
Quantification: Prepare a stock solution of this compound in the same solvent of known concentration. From this stock, create a series of calibration standards. Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the calibration standards and the diluted sample by a validated analytical method, typically HPLC-UV. Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The resulting value is the equilibrium solubility, often expressed in mg/mL or µg/mL.
Practical Considerations for Laboratory Handling
For many applications, such as in vitro biological assays, preparing a high-concentration stock solution is the first step.
-
Stock Solution Preparation: DMSO is the solvent of choice for creating concentrated stock solutions (e.g., 10-50 mM) of quinazolinone derivatives.[5] To aid dissolution, gentle warming (37-50°C) and ultrasonication can be employed. Always ensure the compound has fully dissolved before use.
-
Aqueous Dilution & Precipitation: When diluting a DMSO stock into an aqueous buffer for an assay, precipitation is a common risk. This occurs when the final concentration exceeds the compound's solubility limit in the final solvent mixture (e.g., buffer with 1% DMSO). To mitigate this, dilute the stock incrementally into the buffer while vortexing vigorously. If precipitation still occurs, the final assay concentration must be lowered.[5]
Conclusion
While direct, published quantitative solubility data for this compound is sparse, a robust understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF and moderately soluble in alcohols. For definitive quantification, the shake-flask method detailed herein provides a reliable and universally accepted approach. This knowledge is indispensable for researchers and drug development professionals to ensure the successful handling, formulation, and application of this important chemical scaffold in their scientific endeavors.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone - Wikipedia [en.wikipedia.org]
- 9. cibtech.org [cibtech.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Quinazolinones
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinazolinone Scaffold as a "Privileged Structure"
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful drug candidates across various therapeutic areas. These are termed "privileged structures" for their ability to bind to diverse biological targets. The quinazolinone core, a bicyclic system consisting of a fused benzene and pyrimidine ring, is a quintessential example of such a scaffold.[1] From early sedatives to modern-day targeted cancer therapies, quinazolinone derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3]
The therapeutic efficacy of any drug candidate, however, is not solely dependent on its interaction with a biological target. It is fundamentally governed by a suite of physicochemical properties that dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For the quinazolinone scaffold, the strategic placement of various substituents allows for a nuanced modulation of these properties.[2] Understanding the interplay between a substituent's nature, its position on the ring system, and the resulting physicochemical characteristics is paramount for the rational design of effective and safe medicines.[1]
This technical guide provides an in-depth exploration of the core physicochemical properties of substituted quinazolinones. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide field-proven protocols for property determination, and analyze how structural modifications can be rationally applied to optimize a compound for therapeutic success.
The Physicochemical Quadrangle: Key Properties Governing Drug Action
The journey of a drug from administration to its site of action is a complex odyssey through varied physiological environments. Four key physicochemical properties form a "quadrangle" that largely determines the success of this journey: Lipophilicity, Solubility, Ionization State (pKa), and Solid-State Properties (Melting Point).
-
Lipophilicity (logP/logD): This parameter describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[4] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5] The goal is to achieve an optimal balance, often within a logP range of 1-5 for orally administered drugs.[6]
-
Aqueous Solubility: A drug must dissolve in aqueous physiological fluids to be absorbed.[7] Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability. The solubility of ionizable compounds, like most quinazolinones, is highly dependent on pH.
-
Ionization Constant (pKa): Most drugs are weak acids or bases, and their state of ionization changes with the pH of their environment.[8] The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[9] This is crucial because the unionized form is generally more lipophilic and better able to cross cell membranes, while the ionized form often has higher solubility.[8] The interplay between a drug's pKa and the pH of different body compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4) dictates its absorption and distribution.[10]
-
Melting Point (m.p.): As a measure of the stability of the crystal lattice, the melting point influences a compound's solubility and dissolution rate.[6] High-melting-point compounds often exhibit lower solubility due to the strong intermolecular forces in their crystal structure. This property is determined using techniques like Differential Scanning Calorimetry (DSC).[11]
Structure-Property Relationships (SPR) in the Quinazolinone Core
The versatility of the quinazolinone scaffold lies in the ability to modify its physicochemical properties through substitution at several key positions. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating biological activity, which is often a direct consequence of altered physicochemical properties.[2][12]
| Position | Substituent Type | General Impact on Physicochemical Properties | Rationale/Mechanism |
| 2 | Alkyl, Aryl, Heterocyclic groups | Modulates lipophilicity and can influence pKa. Can introduce hydrogen bond donors/acceptors. | Direct addition of hydrophobic or polar moieties. Can influence the basicity of the N1 nitrogen through electronic effects. |
| 3 | Substituted aromatic rings, aliphatic chains | Significantly impacts lipophilicity and can introduce steric bulk. | The substituent at N3 often projects out from the core scaffold, allowing for significant modification of the molecule's overall lipophilicity without drastically altering the core's electronic nature. |
| 6, 8 | Halogens (e.g., -Cl, -F), Methoxy (-OCH3) | Increases lipophilicity. Halogens are electron-withdrawing, affecting the pKa of the quinazolinone nitrogens. | Halogens contribute to hydrophobicity. Their electron-withdrawing nature can decrease the basicity of the ring nitrogens, lowering their pKa. |
| 7 | Methoxy (-OCH3), Propoxy chains | Increases lipophilicity and can provide points for further functionalization. | Alkoxy groups add hydrophobic character. Longer chains increase this effect. They can also serve as handles for attaching more complex, solubility-enhancing groups. |
Table 1: General Structure-Property Relationships for Substituted Quinazolinones.
For instance, the addition of a halogen atom at position 6 or 8 is a common strategy to increase lipophilicity and enhance membrane permeability.[12] Conversely, incorporating polar groups, such as morpholine as seen in Gefitinib, can improve aqueous solubility and fine-tune the overall physicochemical profile.[13]
Case Studies: Physicochemical Profiling of Marketed Quinazolinones
Analyzing the properties of successful drugs provides invaluable insight into the practical application of these principles.
Case Study 1: Gefitinib (Iressa®)
-
Structure: A 4-anilinoquinazoline with a 3-chloro-4-fluoro-phenyl group at position 4, a methoxy group at position 7, and a morpholinopropoxy side chain at position 6.[13]
-
Application: An Epidermal Growth Factor Receptor (EGFR) kinase inhibitor for non-small cell lung cancer.
-
Physicochemical Analysis:
-
Lipophilicity: Gefitinib is a hydrophobic molecule.[14] The chloro- and fluoro-substituents on the aniline ring contribute significantly to its lipophilicity, which is essential for penetrating the cell membrane to reach the intracellular kinase domain of EGFR.
-
Solubility & pKa: The morpholino group is a key feature. It is a basic nitrogen that becomes protonated at physiological pH. This ionization provides a point of aqueous solubility, which is crucial for formulation and absorption.[14] This demonstrates a classic strategy: balancing the lipophilicity required for membrane passage with the hydrophilicity needed for solubility.
-
Case Study 2: Afloqualone
-
Structure: A quinazolinone derivative with a methyl group at position 2 and a fluorobenzyl group at position 3.
-
Application: A muscle relaxant.
-
Physicochemical Analysis:
-
Lipophilicity: The calculated logP (XlogP3) for Afloqualone is approximately 3.4. This moderate lipophilicity is consistent with a drug that needs to cross the blood-brain barrier to exert its effects on the central nervous system. The fluorobenzyl and methyl groups are the primary contributors to its lipophilic character.
-
pKa: The quinazolinone core has basic nitrogens. The predicted pKa for the most basic nitrogen is around 4.5. This means that at the pH of the small intestine (pH 6-7.5), a significant fraction of the drug will be in its more lipid-soluble, unionized form, facilitating absorption.
-
| Compound | Primary Application | Key Substituents & their Physicochemical Role | Approx. logP | pKa (most basic) |
| Gefitinib | Anticancer (EGFR Inhibitor) | 4-(3-chloro-4-fluoroanilino) for lipophilicity; 6-morpholinopropoxy for solubility. | 3.2 | 5.4, 7.2 |
| Erlotinib | Anticancer (EGFR Inhibitor) | 4-(3-ethynylanilino) for target binding/lipophilicity; 6,7-bis(2-methoxyethoxy) for solubility. | 2.8 | 5.4 |
| Afloqualone | Muscle Relaxant | 2-methyl and 3-(2-fluorobenzyl) for lipophilicity to cross the BBB. | 3.4 | ~4.5 |
Table 2: Physicochemical Properties of Selected Quinazolinone-Based Drugs. (Data sourced from PubChem and DrugBank).
Experimental Determination of Physicochemical Properties
Accurate and reproducible measurement of physicochemical properties is the bedrock of drug discovery.[6] The following section provides detailed, self-validating protocols for determining the key parameters discussed.
Experimental Workflow for Physicochemical Profiling
The process of characterizing a new chemical entity (NCE) follows a logical progression, often tiered to conserve resources. Early, high-throughput screens provide initial estimates, while more resource-intensive, precise methods are reserved for promising lead candidates.
Caption: Early Stage Physicochemical Profiling Workflow.
Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method
This is the "gold standard" method for its direct measurement of the partition coefficient.[14]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4 for logD). After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated.
-
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely before use. This crucial step ensures that the activity of each solvent in the other is at equilibrium.[11]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of pre-saturated PBS (e.g., 1 mL) to a final concentration where the compound is fully dissolved.
-
Partitioning: Add an equal volume of pre-saturated n-octanol (1 mL) to the vial.
-
Equilibration: Cap the vial tightly and shake vigorously on an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 1-3 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases and break any emulsions.[3]
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Dilute each aliquot appropriately and determine the concentration of the compound using a validated HPLC-UV method.
-
Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
-
System Validation: Run a standard compound with a known logD value in parallel to verify the experimental setup. The recovery (sum of compound in both phases) should be between 80-120% of the initial amount.
Protocol 2: High-Throughput Lipophilicity Estimation by RP-HPLC
This indirect method correlates a compound's retention time on a reverse-phase (lipophilic) column with its logP value. It is much faster and requires less material than the shake-flask method.[15]
-
Principle: A compound is injected onto a C18 column, and its retention time (tR) is measured. A calibration curve is generated by running a series of standard compounds with known logP values. The logP of the test compound is then interpolated from this curve.
-
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)
-
Set of 5-7 standard compounds with known logP values spanning the expected range.
-
Test compound
-
-
Step-by-Step Methodology:
-
Calibration Standards: Prepare solutions of the standard compounds.
-
Chromatographic Run: For each standard, inject onto the C18 column and elute using a gradient (e.g., 5% to 95% B over 10 minutes). Record the retention time (tR). Also, measure the column dead time (t0) by injecting a non-retained compound like uracil.
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (tR - t0) / t0.
-
Generate Calibration Curve: Plot the known logP values of the standards (Y-axis) against their calculated log(k') values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c). The correlation coefficient (R²) should be > 0.95 for a valid calibration.[1]
-
Test Compound Analysis: Inject the test compound using the same chromatographic method to obtain its retention time and calculate its log(k').
-
Estimate logP: Use the regression equation from the calibration curve to calculate the logP of the test compound.
-
-
System Validation: The method is validated by the linearity and correlation coefficient of the calibration curve. Periodically running a quality control standard ensures consistency.
Decision Logic: Shake-Flask vs. RP-HPLC for Lipophilicity
Caption: Decision Tree for Selecting a Lipophilicity Method.
Protocol 3: Kinetic Aqueous Solubility by Nephelometry
This is a high-throughput method ideal for early discovery, measuring the precipitation of a compound when added from a DMSO stock into an aqueous buffer.[16]
-
Principle: A compound dissolved in DMSO is diluted into an aqueous buffer. If the concentration exceeds its aqueous solubility, the compound precipitates, forming a fine suspension. The turbidity of this suspension is measured by a nephelometer, which detects scattered light.[17]
-
Materials:
-
Test compound dissolved in 100% DMSO (e.g., at 10 mM).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96- or 384-well microplates.
-
Plate-based nephelometer or turbidimeter.
-
Liquid handling robotics for high throughput.
-
-
Step-by-Step Methodology:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). To determine a solubility curve, perform a serial dilution of the DMSO stock before adding to the buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Place the plate in a nephelometer and measure the light scattering (reported in Nephelometric Turbidity Units, NTU).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer with DMSO only).[18]
-
-
System Validation: Run known high-solubility (e.g., caffeine) and low-solubility (e.g., ketoconazole) compounds as controls to define the dynamic range of the assay.
Protocol 4: Determination of Ionization Constant (pKa) by Potentiometric Titration
This method provides highly accurate pKa values for lead candidates.[19]
-
Principle: The compound is dissolved in a solution, and the pH is monitored with a calibrated electrode as a strong acid or base titrant is added incrementally. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.
-
Materials:
-
Automated titrator with a high-precision burette.
-
Calibrated pH electrode.
-
Test compound solution (e.g., 1 mM).
-
Standardized 0.1 M HCl and 0.1 M NaOH titrants.
-
Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Step-by-Step Methodology:
-
Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve the compound in water containing the background electrolyte. If solubility is low, a co-solvent like methanol can be used, and the aqueous pKa is determined by extrapolation.
-
Titration: For a basic compound, acidify the solution to a low pH (e.g., pH 2) with HCl. Then, titrate with NaOH, recording the pH after each small addition of titrant. For an acidic compound, start at a high pH and titrate with HCl.
-
Data Analysis: Plot the pH (Y-axis) versus the volume of titrant added (X-axis). The pKa corresponds to the pH at the half-equivalence point. For more accuracy, specialized software analyzes the first or second derivative of the titration curve to precisely locate the inflection point(s).
-
-
System Validation: The system is validated by titrating a known standard (e.g., imidazole) and ensuring the measured pKa is within ±0.05 units of the literature value.
The Relationship Between pH, pKa, and Ionization
The Henderson-Hasselbalch equation governs the ratio of ionized to unionized drug. Understanding this relationship is critical for predicting a drug's behavior in the body.
Caption: Impact of pH and pKa on the Ionization State of Drugs.
Protocol 5: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into a sample as it is heated, providing a precise melting point (Tm) and information on purity and polymorphism.
-
Principle: A small amount of sample is heated at a constant rate alongside an empty reference pan. The difference in heat flow required to keep both at the same temperature is measured. An endothermic peak occurs during melting, the onset of which is the melting point.[11]
-
Materials:
-
DSC instrument (e.g., TA Instruments Q20).
-
Aluminum or hermetic DSC pans and lids.
-
Sample press for sealing pans.
-
High-purity indium standard for calibration.
-
-
Step-by-Step Methodology:
-
Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard. The known melting point of indium is 156.6°C.[11]
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, finely powdered test compound into a DSC pan.[15]
-
Encapsulation: Place the lid on the pan and seal it using the sample press. Prepare an empty, sealed pan to use as a reference.
-
DSC Run: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range might be from 25°C to 250°C, extending well beyond the expected melting point.[11]
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is proportional to the heat of fusion (ΔHfus).
-
-
System Validation: The instrument's calibration with the indium standard serves as the primary validation. The sharpness of the melting peak can also provide a qualitative indication of sample purity.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a winning horse in the race of drug discovery.[2] Its synthetic tractability and biological promiscuity make it an enduringly attractive starting point for medicinal chemists. However, success is not guaranteed by the scaffold alone. It is the judicious selection and placement of substituents, guided by a deep and quantitative understanding of their effects on physicochemical properties, that ultimately separates a promising lead from a marketable drug.
The future of rational drug design with this scaffold will increasingly rely on a tighter integration of experimental and computational approaches. Quantitative Structure-Property Relationship (QSPR) models will become more predictive, allowing for the in silico screening of virtual libraries to prioritize compounds with desirable ADMET profiles before a single gram is synthesized. High-throughput experimental methods will continue to evolve, providing faster and more accurate data to feed these models.
For the researcher at the bench, the principles and protocols outlined in this guide serve as a robust framework for navigating the complex but rewarding process of optimizing quinazolinone derivatives. By treating lipophilicity, solubility, pKa, and solid-state properties not as independent hurdles but as an interconnected system, we can more efficiently design the next generation of quinazolinone-based therapeutics.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. alfachemic.com [alfachemic.com]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 18. researchgate.net [researchgate.net]
- 19. tainstruments.com [tainstruments.com]
Theoretical studies on 7-Iodoquinazolin-4(3h)-one
An In-depth Technical Guide on the Theoretical and Spectroscopic Studies of 7-Iodoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical framework for the study of this compound, a member of the quinazolinone family of heterocyclic compounds. Quinazolinones are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The introduction of a halogen, such as iodine, at the 7-position can significantly influence the molecule's physicochemical properties and biological activity.[4] This document outlines the synthetic considerations, spectroscopic characterization, and in-depth computational analysis of this compound, providing a roadmap for its investigation as a potential therapeutic agent.
While numerous synthetic routes for quinazolinone derivatives exist, a common and effective method involves the cyclocondensation of an appropriately substituted anthranilic acid with a suitable one-carbon source.[5][6] For this compound, the synthesis would logically start from 2-amino-4-iodobenzoic acid.
Proposed Synthesis of this compound
A plausible synthetic route for this compound is the reaction of 2-amino-4-iodobenzoic acid with formamide.[5] This one-pot synthesis is an efficient method for constructing the quinazolinone core.
Experimental Protocol:
-
A mixture of 2-amino-4-iodobenzoic acid and an excess of formamide is heated.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is filtered, washed, and purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.[7]
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, etc.) influenced by the iodine substituent. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the electron-withdrawing nature of the iodine atom and the carbonyl group.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| H-2 | ~8.1 | s | CH |
| H-5 | ~8.0 | d | Ar-H |
| H-6 | ~7.6 | dd | Ar-H |
| H-8 | ~7.9 | d | Ar-H |
| N-H | ~12.0 | br s | NH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C-2 | ~145 | CH | |
| C-4 | ~165 | C=O | |
| C-4a | ~140 | C | |
| C-5 | ~128 | CH | |
| C-6 | ~127 | CH | |
| C-7 | ~95 | C-I | |
| C-8 | ~135 | CH | |
| C-8a | ~148 | C |
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.[7]
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group should appear around 1680-1700 cm⁻¹.
-
C=N Stretch: An absorption band for the imine group is expected around 1610-1630 cm⁻¹.
-
C-I Stretch: A weak absorption band may be observed in the fingerprint region, typically below 600 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[5]
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₅IN₂O).
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion peak.
Theoretical Studies: A Computational Approach
Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, offers powerful tools to investigate the electronic structure, reactivity, and potential biological interactions of this compound.[1][10][11]
Density Functional Theory (DFT) Calculations
DFT calculations can provide insights into the molecular geometry, electronic properties, and spectroscopic features of the molecule.[12]
Computational Protocol:
-
Geometry Optimization: The 3D structure of this compound is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum and to predict the IR spectrum.
-
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization potential, and electron affinity are calculated. These properties provide insights into the molecule's reactivity and stability.
-
NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data for validation.
Caption: Workflow for DFT analysis of this compound.
Table 2: Key Parameters from DFT Calculations
| Parameter | Significance |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and stability |
| Dipole Moment | Polarity of the molecule |
| Mulliken Charges | Distribution of charge on atoms |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme.[13][14][15] Given the known anticancer and antibacterial activities of quinazolinone derivatives, potential targets for this compound could include enzymes like dihydrofolate reductase (DHFR) or various tyrosine kinases.[13][16][17][18]
Molecular Docking Protocol:
-
Ligand Preparation: The 3D structure of this compound is prepared, which includes adding hydrogen atoms and assigning appropriate charges.
-
Target Protein Preparation: The crystal structure of the target protein (e.g., DHFR, PDB ID: 6DE4) is obtained from the Protein Data Bank.[17] Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the active site of the target protein.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose, the binding energy (docking score), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[14]
Caption: Workflow for molecular docking studies.
Potential Biological Significance and Future Directions
The theoretical studies outlined in this guide can provide valuable insights into the structure-activity relationships of this compound. The presence of the iodine atom at the 7-position is expected to modulate the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.[4]
The computational predictions should be validated through experimental studies. The synthesized compound should be evaluated for its biological activity in relevant in vitro and in vivo models. For instance, based on the activities of related compounds, its cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), could be investigated.[19] Furthermore, its potential as an inhibitor of specific enzymes, as suggested by molecular docking studies, should be confirmed through enzymatic assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 18. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Iodoquinazolin-4(3H)-one from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of 7-iodoquinazolin-4(3H)-one, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The quinazolinone scaffold is a "privileged structure" known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an iodine atom at the 7-position offers a strategic handle for further functionalization and the development of novel therapeutic agents.[4][5]
This document outlines a reliable and efficient two-step synthetic protocol starting from commercially available anthranilic acid. The methodology is designed to be accessible to researchers with a foundational understanding of organic synthesis.
Part 1: Synthetic Strategy and Mechanistic Insights
The synthesis of this compound from anthranilic acid is accomplished in two primary stages:
-
Cyclization: Formation of the quinazolin-4(3H)-one core via the Niementowski reaction.[1][6]
-
Iodination: Regioselective introduction of an iodine atom at the C-7 position of the quinazolinone ring.
Step 1: Niementowski Quinazolinone Synthesis
The initial step involves the condensation of anthranilic acid with formamide to construct the quinazolin-4(3H)-one ring system.[6][7] This reaction proceeds by heating the reactants, which leads to the formation of an o-amidobenzamide intermediate, followed by cyclization and dehydration to yield the desired quinazolinone.[1] Microwave-assisted methods have also been shown to improve yields and reduce reaction times for this transformation.[1][8]
Reaction Scheme: Anthranilic acid reacts with formamide upon heating to yield quinazolin-4(3H)-one and water.
Step 2: Electrophilic Iodination
The second step is the regioselective iodination of the quinazolin-4(3H)-one. The electron-donating nature of the nitrogen atoms in the quinazolinone ring directs electrophilic substitution primarily to the benzene ring. The use of a suitable iodinating agent, such as iodine monochloride (ICl), in a solvent like acetic acid, facilitates the introduction of iodine at the 7-position. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.
Reaction Scheme: Quinazolin-4(3H)-one reacts with an iodinating agent to produce this compound.
Part 2: Experimental Protocols
Materials and Instrumentation
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Anthranilic acid | ≥99% | Sigma-Aldrich |
| Formamide | ≥99.5% | Fisher Scientific |
| Iodine monochloride (1.0 M in CH2Cl2) | Acros Organics | |
| Glacial Acetic Acid | ACS Grade | VWR |
| Ethanol | 200 Proof, Absolute | Decon Labs |
| Sodium thiosulfate | ACS Grade | J.T. Baker |
| Sodium bicarbonate | ACS Grade | EMD Millipore |
| Round-bottom flasks | Various sizes | Pyrex |
| Reflux condenser | Kimble | |
| Magnetic stirrer with hotplate | Corning | |
| Buchner funnel and filter paper | Whatman | |
| Rotary evaporator | Heidolph | |
| Melting point apparatus | Stuart | |
| 1H and 13C NMR Spectrometer | 400 MHz or higher | Bruker |
| Mass Spectrometer | ESI or HRMS | Agilent |
Protocol 1: Synthesis of Quinazolin-4(3H)-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (40 mL, 1.0 mol).
-
Heating: Heat the reaction mixture to 130-140 °C in a heating mantle or oil bath and maintain this temperature for 4 hours with continuous stirring.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water (3 x 50 mL) and then recrystallize from ethanol to afford pure quinazolin-4(3H)-one as a white solid.
-
Characterization:
-
Melting Point: 214-216 °C (Lit. 215-217 °C)
-
1H NMR (400 MHz, DMSO-d6): δ 12.10 (s, 1H), 8.13 (d, J=7.9 Hz, 1H), 7.85 (s, 1H), 7.77 (t, J=7.6 Hz, 1H), 7.50 (d, J=8.1 Hz, 1H), 7.45 (t, J=7.5 Hz, 1H).
-
13C NMR (100 MHz, DMSO-d6): δ 162.2, 149.0, 145.3, 134.8, 127.1, 126.8, 125.9, 121.2.
-
Protocol 2: Synthesis of this compound
Safety Precaution: Iodine monochloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][12]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve quinazolin-4(3H)-one (1.46 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Reagent: To the stirred solution, slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 11 mL, 11 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing 150 mL of ice-cold water and a solution of sodium thiosulfate (10% w/v) until the iodine color disappears.
-
Neutralization and Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to yield this compound as a crystalline solid.
-
Characterization:
Part 3: Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from anthranilic acid to the final product, this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. generis-publishing.com [generis-publishing.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. ijprajournal.com [ijprajournal.com]
- 9. nj.gov [nj.gov]
- 10. samratpharmachem.com [samratpharmachem.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. researchgate.net [researchgate.net]
The Architect's Guide to Quinazolinone Synthesis: A Palladium-Catalyzed Approach
Foreword: The Enduring Relevance of the Quinazolinone Scaffold
The quinazolinone core, a bicyclic fusion of benzene and pyrimidine rings, stands as a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This wide-ranging bioactivity has driven a continuous quest for efficient and versatile synthetic methodologies. Among the myriad of approaches, palladium-catalyzed reactions have emerged as a powerful and elegant strategy for the construction of the quinazolinone framework, offering high yields, broad substrate scope, and excellent functional group tolerance.[1][2][3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a deep, mechanistic understanding of palladium-catalyzed quinazolinone syntheses. By elucidating the "why" behind the "how," this document aims to empower you to not only replicate established methods but also to innovate and adapt these powerful catalytic systems for your specific research needs.
Part 1: Mechanistic Pillars of Palladium-Catalyzed Quinazolinone Formation
The versatility of palladium catalysis in quinazolinone synthesis stems from its ability to orchestrate a series of fundamental transformations, primarily involving the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Understanding the underlying catalytic cycles is paramount to troubleshooting, optimizing, and extending these reactions.
The Workhorse: The Buchwald-Hartwig Amination Catalytic Cycle
At the heart of many palladium-catalyzed quinazolinone syntheses lies the Buchwald-Hartwig amination, a cornerstone of modern organic chemistry for forming C-N bonds.[4] The catalytic cycle, illustrated below, typically involves an oxidative addition, ligand exchange, and reductive elimination sequence.
Caption: Fig. 1: Simplified Buchwald-Hartwig Amination Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The choice of ligand (L) is critical here, influencing the rate and efficiency of this step.
-
Ligand Exchange: The amine nucleophile displaces the halide from the palladium center. A base is crucial to deprotonate the amine, generating a more nucleophilic amide and neutralizing the resulting acid.
-
Reductive Elimination: The final, product-forming step where the C-N bond is forged, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
Incorporating Carbon Monoxide: The Carbonylative Approach
A particularly elegant strategy involves the introduction of a carbonyl group, often from carbon monoxide (CO) gas or a CO surrogate, to form the characteristic C4-carbonyl of the quinazolinone ring. This approach, known as carbonylative cyclization, adds a layer of complexity and versatility.
Caption: Fig. 2: Key steps in a carbonylative approach.
In these reactions, following the initial oxidative addition of the palladium catalyst to an aryl halide, a molecule of carbon monoxide inserts into the palladium-carbon bond. This generates an acyl-palladium intermediate, which is then poised for intramolecular attack by a suitably positioned amine or amide nitrogen, leading to the cyclized product.[5][6][7]
Part 2: Field-Proven Protocols and Applications
This section details robust and widely applicable palladium-catalyzed methods for synthesizing quinazolinone derivatives. Each protocol is presented with a step-by-step methodology, a discussion of the rationale behind the experimental choices, and a summary of the reaction's scope.
Protocol 1: Carbonylative Synthesis from 2-Aminobenzamides and Aryl Bromides
This highly efficient method constructs 2-arylquinazolinones by coupling readily available 2-aminobenzamides with aryl bromides in the presence of a palladium catalyst and carbon monoxide.[5]
Rationale: This approach is convergent and modular, allowing for diverse substitution patterns on both the quinazolinone core and the 2-aryl substituent. The use of CO gas as the carbonyl source is atom-economical.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent and Degassing: Add anhydrous dioxane (5 mL). Seal the tube and evacuate and backfill with CO gas (balloon pressure) three times.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary:
| Entry | Aryl Bromide Substituent | Yield (%) |
| 1 | 4-MeO | 92 |
| 2 | 4-CF₃ | 85 |
| 3 | 3-Cl | 88 |
| 4 | 2-Me | 75 |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for both the oxidative addition and the subsequent CO insertion and amidation steps.
-
Base: K₂CO₃ is a sufficiently strong base to facilitate the deprotonation of the amide nitrogen for the final cyclization step without causing unwanted side reactions.
-
Solvent: Dioxane is a high-boiling, aprotic solvent that is excellent for solubilizing the reactants and maintaining the stability of the catalytic species at elevated temperatures.
Protocol 2: Acceptorless Dehydrogenative Coupling of o-Nitrobenzamides and Alcohols
This protocol offers a more "green" and atom-economical approach by utilizing alcohols as the source of the C2-substituent and employing a hydrogen transfer methodology.[8]
Rationale: This cascade reaction avoids the need for pre-functionalized coupling partners and external oxidants or reductants. The in situ generation of the aldehyde from the alcohol and the reduction of the nitro group are key features.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine o-nitrobenzamide (0.5 mmol), alcohol (1.5 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (1.0 mmol).
-
Solvent: Add anhydrous toluene (3 mL).
-
Reaction Conditions: Heat the sealed tube at 130 °C for 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. Purify the residue by flash chromatography.
Data Summary:
| Entry | Alcohol | Yield (%) |
| 1 | Benzyl alcohol | 89 |
| 2 | 1-Hexanol | 78 |
| 3 | Cyclohexylmethanol | 82 |
| 4 | 2-Phenylethanol | 85 |
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is effective in catalyzing both the oxidation of the alcohol (to generate the aldehyde) and the reduction of the nitro group via a hydrogen transfer mechanism.[8]
-
Hydrogen Transfer: The reaction is termed "acceptorless" because the hydrogen generated from the alcohol oxidation is consumed in the reduction of the nitro group, creating a redox-neutral process.
-
Base: The base is essential for the condensation reaction between the in situ-generated 2-aminobenzamide and the aldehyde.
Part 3: Visualizing the Synthesis Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram outlines the general procedure for a palladium-catalyzed quinazolinone synthesis.
Caption: Fig. 3: General experimental workflow.
Conclusion and Future Outlook
Palladium catalysis has undeniably revolutionized the synthesis of quinazolinone derivatives, providing access to a vast chemical space with high efficiency and predictability. The methodologies presented here represent a snapshot of the powerful tools available to the modern synthetic chemist. Future advancements will likely focus on the development of even more sustainable practices, such as the use of non-precious metal catalysts, reactions in greener solvents, and the expansion of domino and one-pot procedures to further enhance synthetic efficiency. The continued exploration of novel ligands and catalytic systems will undoubtedly unlock new pathways for the construction of this vital heterocyclic scaffold, fueling future discoveries in medicine and materials science.
References
- 1. ujpronline.com [ujpronline.com]
- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura cross-coupling reaction with 7-Iodoquinazolin-4(3h)-one
An Application Guide to the Suzuki-Miyaura Cross-Coupling Reaction with 7-Iodoquinazolin-4(3H)-one
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of this compound. This protocol is designed to be a self-validating system, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and adaptability.
Introduction: The Convergence of a Nobel-Winning Reaction and a Privileged Scaffold
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis, a distinction recognized with the 2010 Nobel Prize in Chemistry.[1][2] Its widespread adoption is due to its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[3]
Parallel to the rise of this powerful synthetic tool, the quinazolinone scaffold has emerged as a "privileged structure" in medicinal chemistry.[4] Derivatives of quinazolinone are core components of numerous natural products and synthetic drugs, exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]
The convergence of these two fields—employing the Suzuki-Miyaura reaction to modify the quinazolinone core—provides a direct and efficient pathway to generate vast libraries of novel chemical entities for drug discovery. Specifically, this compound serves as an exemplary building block, where the iodine atom at the 7-position acts as a versatile handle for introducing molecular diversity.[8][9] This guide will detail the mechanism, key parameters, and a robust protocol for this critical transformation.
The Catalytic Heart of the Reaction: Understanding the Mechanism
The efficacy of any protocol is rooted in a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][10][11] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step breaks the C-I bond and forms two new bonds to the palladium center, oxidizing it from Pd(0) to a Pd(II) complex.[2][11] The reactivity of the organic halide is crucial here, with the order being I > Br > Cl >> F, making iodo-substituted substrates highly effective.[1]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is critically dependent on activation by a base. The base reacts with the boronic acid (or its derivative) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the electrophilic Pd(II) center.[2][12][13]
-
Reductive Elimination: The two organic groups coupled to the palladium center (the quinazolinone and the group from the boronic acid) are expelled as the final product. This step forms the new C-C bond and simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Dissecting the Components: Causality Behind Experimental Choices
A successful Suzuki-Miyaura coupling is a synergistic interplay of several key components. The choice of each reagent is deliberate and has a direct impact on the reaction's outcome.
| Component | Role & Rationale | Common Examples & Field Insights |
| Electrophile | The Scaffold: this compound. | The C-I bond is the weakest among carbon-halogen bonds, leading to faster oxidative addition compared to bromides or chlorides. This often allows for milder reaction conditions. |
| Nucleophile | The Diversity Element: Provides the new organic fragment to be coupled. | Boronic Acids (Ar-B(OH)₂): Most common, but can be prone to decomposition via protodeboronation, especially with electron-deficient or certain heteroaryl groups.[1] Boronic Esters (e.g., Pinacol Esters): More stable and robust than boronic acids, making them ideal for sensitive substrates or multi-step syntheses.[14] Potassium Organotrifluoroborates (Ar-BF₃K): Highly stable, crystalline solids that are easy to handle and often provide excellent yields.[3] |
| Palladium Source | The Catalyst Core: The precatalyst that generates the active Pd(0) species. | Pd(OAc)₂ / Pd₂(dba)₃: Common, air-stable Pd(II) and Pd(0) sources that are reduced in situ. Often require a phosphine ligand.[12][15] [Pd(PPh₃)₄]: A Pd(0) complex that can often be used directly without additional ligand, but can be sensitive to air. |
| Ligand | The Catalyst's Modulator: Stabilizes the Pd(0) species, prevents catalyst decomposition (formation of palladium black), and fine-tunes its electronic and steric properties to promote the desired reaction steps. | Triphenylphosphine (PPh₃): A classic, general-purpose ligand. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich dialkylbiaryl phosphines that are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners.[13][16] DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A robust bidentate ligand often used in challenging couplings.[17] |
| Base | The Activator: Plays a crucial role in the transmetalation step. | Carbonates (K₂CO₃, Cs₂CO₃): Mild bases, often used in aqueous solvent mixtures. Cesium carbonate is more soluble and often more effective but also more expensive. Phosphates (K₃PO₄): A strong base that is particularly effective for coupling heteroaryl boronic acids and preventing protodeboronation.[3][13] Hydroxides (NaOH, KOH): Strong, inexpensive bases. |
| Solvent | The Reaction Medium: Solubilizes all components and influences reaction kinetics. | 1,4-Dioxane, THF, Toluene: Common ethereal or aromatic solvents.[2] DMF, DMAc: Polar aprotic solvents useful for difficult-to-dissolve substrates. Water: Often used as a co-solvent with an organic solvent to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. |
Detailed Laboratory Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A typical workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.368 mmol, 1.0 eq), the arylboronic acid (e.g., 1.2 eq), and K₃PO₄ (e.g., 3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) and add them to the reaction vessel. Rationale: Adding the catalyst and ligand last minimizes their exposure to air.
-
Inert Atmosphere: Seal the vessel. Connect it to a Schlenk line and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Rationale: The active Pd(0) species is sensitive to oxygen and can be deactivated.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and degassed water (a common ratio is 10:1 v/v, e.g., 3 mL Dioxane: 0.3 mL Water). Rationale: Degassing the solvents removes dissolved oxygen. The water is essential for dissolving the base and promoting the reaction.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C). Stir vigorously for the specified time (2-16 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Once complete, cool the reaction to room temperature. b. Dilute the mixture with a suitable organic solvent like ethyl acetate. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[18] Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-quinazolin-4(3H)-one product.[11]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Optimization & Troubleshooting
For novel or challenging substrates, optimization may be necessary. The following table provides a starting point for systematic optimization.[15][19][20]
| Parameter | Variables to Screen | Rationale & Common Issues |
| Catalyst/Ligand | Pd(OAc)₂/SPhos, [Pd(dppf)Cl₂], [Pd(PPh₃)₄] | Low Yield: A different ligand may be required to facilitate oxidative addition or reductive elimination. Buchwald-type ligands are often superior for heteroaryl couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Protodeboronation: If the boronic acid is unstable, a milder base (K₂CO₃) or a non-aqueous system might be beneficial. K₃PO₄ is often a good first choice for heteroaryl couplings.[3] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Poor Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete. A more polar solvent like DMF can help. |
| Temperature | 60 °C, 80 °C, 100 °C | Side Reactions: Higher temperatures can sometimes lead to decomposition. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly reliable and powerful strategy for the synthesis of diverse libraries of 7-aryl quinazolinones. By understanding the underlying mechanism and the specific role of each reaction component, researchers can confidently apply and adapt this protocol to accelerate the discovery of new therapeutic agents. This guide provides the foundational knowledge and a practical, field-tested workflow to achieve that goal.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Iodoquinazolin-4(3H)-one as a Kinase Inhibitor
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Kinase Inhibition
The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic system is a cornerstone in the design of numerous kinase inhibitors, including FDA-approved drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[2] The planar nature of the quinazolinone ring allows it to mimic the adenine base of ATP, enabling it to effectively compete for the ATP-binding pocket of various kinases.
7-Iodoquinazolin-4(3H)-one is a specific derivative within this potent class of compounds. The introduction of an iodine atom at the 7th position is a strategic modification intended to modulate the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence binding affinity, selectivity, and metabolic stability. While specific kinase profiling data for this compound is not extensively published, based on the known targets of the broader quinazolinone family, it is a promising candidate for inhibiting a range of tyrosine and serine/threonine kinases. Derivatives of this scaffold have shown inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, VEGFR2, and CDK2.[3][4][5]
This document serves as a comprehensive guide for researchers, providing detailed protocols for evaluating the inhibitory potential of this compound against key kinase targets and in cell-based models.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most quinazolinone-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their effect by binding to the ATP pocket in the kinase domain, thereby preventing the phosphorylation of substrate proteins. This action blocks the downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, and angiogenesis.[6]
The binding can be either reversible (Type I) or irreversible, and some derivatives can induce a conformational change in the kinase, binding to an inactive state (Type II).[3][4] The specific mode of inhibition for this compound would need to be determined experimentally, but it is hypothesized to act as an ATP-competitive inhibitor against kinases such as EGFR, VEGFR, HER2, and CDKs.
Below is a generalized workflow for characterizing a novel kinase inhibitor like this compound.
Caption: Workflow for Kinase Inhibitor Characterization.
Physicochemical Properties and Reagent Preparation
Solubility and Storage: Quinazolinone derivatives often exhibit poor aqueous solubility due to their rigid, lipophilic structure.[7] Therefore, proper handling and solution preparation are critical for obtaining reliable and reproducible data.
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[7] For example, prepare a 10 mM stock solution. If the compound does not readily dissolve, gentle warming (37-50°C) and sonication can be applied.[7]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and ensure the compound is fully dissolved by vortexing.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 1%) to avoid solvent-induced artifacts.[8] If precipitation occurs upon dilution, the use of a co-solvent or surfactant may be necessary, or the final assay concentration may need to be reduced.[7]
| Property | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Maximizes solubility of the hydrophobic quinazolinone core. |
| Stock Concentration | 10-50 mM | Provides a concentrated source for serial dilutions. |
| Storage | Aliquots at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO in Assay | ≤ 1% (v/v) | Minimizes solvent effects on enzyme activity and cell viability. |
Protocols for In Vitro Kinase Inhibition Assays
The following protocols describe how to determine the IC50 value of this compound against several representative kinases. The ADP-Glo™ Kinase Assay is a widely used format that measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.
Protocol 1: EGFR Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ADP produced by the EGFR kinase reaction. The ADP is converted to ATP, which is used by luciferase to generate light. A lower light signal indicates higher kinase activity (more ATP consumed to make ADP), and thus a potent inhibitor will result in a higher luminescent signal.
Materials:
-
Recombinant Human EGFR Kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[9]
-
This compound (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
To the wells of the plate, add 5 µL of the diluted inhibitor or vehicle control (kinase buffer with the same final DMSO concentration).
-
Add 10 µL of a master mix containing the EGFR enzyme and Poly(Glu,Tyr) substrate, both diluted in kinase assay buffer. The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range.[10]
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR to ensure competitive inhibition can be accurately measured.[8]
-
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.[9]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[2]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Calculate the percent inhibition relative to the positive control (vehicle-treated) and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: VEGFR2, HER2, and CDK2/Cyclin A2 Kinase Inhibition Assays
The protocol for these kinases is analogous to the EGFR assay, with modifications to the specific enzyme, substrate, and buffer conditions as recommended by the reagent suppliers.
| Kinase Target | Typical Substrate | Kinase Buffer Components | Reference |
| VEGFR2 | Poly(Glu,Tyr) 4:1 | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT | [11] |
| HER2 | Poly(Glu,Tyr) 4:1 or specific peptide | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT | [12][13] |
| CDK2/Cyclin A2 | Histone H1 or specific peptide | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT | [14] |
Note: The optimal concentrations of enzyme, substrate, and ATP should be empirically determined for each kinase.
Protocols for Cell-Based Assays
Cell-based assays are crucial for determining the effect of this compound in a more physiologically relevant context.
Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[15][16]
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HUVEC for VEGFR2)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[15]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation: Incubate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[17]
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[15][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 4: Western Blot Analysis of Target Phosphorylation
Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status. By treating cells with this compound, one can observe a decrease in the phosphorylation of its direct target and downstream signaling proteins.
Materials:
-
Cell line and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control. If studying a receptor tyrosine kinase, you may need to stimulate the cells with the corresponding ligand (e.g., EGF for EGFR) for a short period before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. It is critical to include phosphatase inhibitors to preserve the phosphorylation state of the proteins.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Do not use milk for blocking when detecting phosphoproteins , as it contains casein which can cause high background.[18]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways potentially inhibited by this compound.
Caption: EGFR Signaling Pathway Inhibition.[3][19][20]
Caption: VEGFR2 Signaling Pathway Inhibition.[21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. HER2 Kinase Enzyme System Application Note [promega.kr]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. ClinPGx [clinpgx.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: 7-Iodoquinazolin-4(3H)-one in Anticancer Drug Discovery
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology
The quinazolinone core is a bicyclic heterocyclic structure that has garnered immense interest in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] This scaffold is a key component in numerous clinically approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[2][3] These agents have revolutionized the treatment of certain cancers by targeting specific signaling pathways crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[2][4]
The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a well-established strategy in drug design to modulate these characteristics. The introduction of an iodine atom at the 7-position of the quinazolin-4(3H)-one scaffold is a promising approach to generate novel anticancer candidates. The lipophilicity and electronic properties of iodine can influence the compound's ability to interact with target proteins and navigate the cellular environment. While much of the published research has focused on the 6-iodo isomer, the 7-iodo substitution presents a unique opportunity for exploring new structure-activity relationships (SAR).[5] This document provides a detailed guide for researchers on the synthesis, characterization, and biological evaluation of 7-iodoquinazolin-4(3H)-one as a potential anticancer agent.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-amino-4-iodobenzoic acid. The following protocol is a robust and reproducible method for the preparation of this key intermediate.
Protocol 1: Synthesis of this compound
Principle: This synthesis is based on the well-established Niementowski quinazoline synthesis, which involves the cyclocondensation of a 2-aminobenzoic acid derivative with formamide.[6] In this one-step procedure, 2-amino-4-iodobenzoic acid is heated with an excess of formamide, which serves as both a reactant and a solvent, to yield the desired this compound.
Materials:
-
2-amino-4-iodobenzoic acid
-
Formamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Combine 2-amino-4-iodobenzoic acid (1 equivalent) and formamide (10-15 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 150-160 °C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual formamide.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the iodine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).
-
Melting Point Analysis: To assess the purity of the compound.
Figure 1: Synthetic workflow for this compound.
Molecular Mechanisms of Anticancer Activity
The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer cells. Based on extensive research on related compounds, this compound is hypothesized to exert its anticancer effects through the modulation of several critical pathways.[2][7]
Targeting Receptor Tyrosine Kinase (RTK) Signaling
Many quinazolinone-based anticancer agents are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] These receptors play a pivotal role in cell proliferation, survival, and angiogenesis.
-
EGFR Signaling Pathway: Overactivation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell growth. This compound, like its clinically approved counterparts, may act as an ATP-competitive inhibitor at the kinase domain of EGFR, thereby blocking downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4][9]
-
VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[7] Inhibition of VEGFR by this compound could lead to the suppression of tumor-associated angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including quinazolinone derivatives, exert their effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound is expected to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent cell death.
Figure 2: Hypothesized signaling pathways affected by this compound.
Protocols for Biological Evaluation
To assess the anticancer potential of this compound, a series of in vitro assays are recommended. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 2: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the drug-treated wells) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Representative Cytotoxicity Data for Quinazolinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 0.20 ± 0.02 | [2] |
| Derivative B | A2780 (Ovarian) | 0.14 ± 0.03 | [2] |
| Derivative C | HepG2 (Liver) | 3.74 ± 0.14 | [10] |
| Derivative D | HCT116 (Colon) | 5.00 ± 0.20 | [10] |
| Doxorubicin | MCF-7 (Breast) | ~0.06 | [10] |
| Sorafenib | HepG2 (Liver) | ~5.90 | [10] |
Note: The IC₅₀ values presented are for various quinazolinone derivatives and serve as a reference for the expected potency. Actual values for this compound must be determined experimentally.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Its synthesis is straightforward, and its biological activity can be thoroughly investigated using the protocols outlined in this guide. The anticipated mechanism of action, involving the inhibition of key oncogenic signaling pathways and the induction of apoptosis, aligns with the properties of many successful targeted therapies.
Future research should focus on a comprehensive evaluation of its efficacy against a broad panel of cancer cell lines, including those with known resistance mechanisms to existing therapies. In vivo studies using xenograft models will be crucial to assess its therapeutic potential and pharmacokinetic profile. Furthermore, detailed structure-activity relationship (SAR) studies, by synthesizing and testing various derivatives of this compound, will be instrumental in optimizing its potency and selectivity, paving the way for the development of a next-generation anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Cytotoxicity Assays for 7-Iodoquinazolin-4(3H)-one Derivatives
Introduction: The Therapeutic Potential and In Vitro Evaluation of 7-Iodoquinazolin-4(3H)-one Derivatives
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a halogen, such as iodine at the 7-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule, often enhancing its potency or altering its mechanism of action.[1] this compound derivatives are therefore a compound class of significant interest for drug discovery, particularly in oncology.[3][4][5]
Before any compound can advance toward preclinical and clinical development, a thorough understanding of its cytotoxic profile is paramount. In vitro cytotoxicity assays serve as the foundational step in this evaluation, providing critical data on a compound's potency (e.g., IC50 value), mechanism of cell death, and selectivity towards cancerous versus non-cancerous cells.[5][6] This guide provides a detailed framework and step-by-step protocols for assessing the cytotoxic effects of this compound derivatives, designed for researchers in drug development and academic science. The focus is not just on the procedural steps but on the underlying principles, ensuring robust, reproducible, and meaningful data generation.
Pillar 1: Strategic Assay Selection
Choosing the right assay is critical and depends on the specific question being asked. A comprehensive cytotoxicity assessment often requires an orthogonal approach, using multiple assays that measure different cellular endpoints to build a complete picture of the compound's effect.[7]
-
To Measure Metabolic Viability (Initial Screening): Assays like MTT or MTS are excellent for initial high-throughput screening. They are rapid, cost-effective, and provide a quantitative measure of overall metabolic activity, which in most cases, correlates with cell viability.[8][9][10]
-
To Measure Membrane Integrity (Necrosis): The Lactate Dehydrogenase (LDH) release assay is the gold standard for quantifying cell lysis or necrosis.[11] It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12][13]
-
To Differentiate Apoptosis vs. Necrosis: Annexin V & Propidium Iodide (PI) staining, analyzed via flow cytometry, is a powerful technique to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] This is crucial for understanding the mechanism of cell death induced by the compound.
-
To Confirm Apoptotic Pathway Activation: Caspase-Glo® 3/7 assay directly measures the activity of caspases 3 and 7, the key "executioner" caspases in the apoptotic cascade.[17][18][19] A positive result strongly indicates that the compound induces apoptosis.
Pillar 2: Detailed Protocols & Methodologies
The following protocols are presented as a self-validating system, incorporating essential controls and best practices. Adherence to these details is crucial for generating trustworthy data.
Protocol 1: MTT Assay for Metabolic Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10][20] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Scientist's Note: The MTT assay is an indirect measure of cell number and can be influenced by compounds that affect cellular metabolism without killing the cell. Always confirm significant hits with a direct cell death assay.
Materials:
-
This compound derivatives (dissolved in DMSO, sterile-filtered)
-
Selected cancer cell line (e.g., MCF-7, A549) and appropriate culture medium
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, sterile tips
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubation: Carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9][21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Protect from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[9][10]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[11][12]
Scientist's Note: This assay is ideal for detecting necrotic cell death. Ensure your "Maximum LDH Release" control gives a robust signal, as this is your 100% cytotoxicity reference.
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution)
-
Treated cell culture plates (from an experiment similar to the MTT assay setup)
-
Lysis Buffer (e.g., 10X solution provided in kits)
-
Sterile 96-well flat-bottom plates (for assay reaction)
-
Microplate reader (absorbance at 490 nm)
Step-by-Step Procedure:
-
Prepare Controls on Treatment Plate: In addition to vehicle and untreated controls, prepare a Maximum LDH Release Control . About 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to a set of untreated control wells.
-
Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a fresh flat-bottom 96-well plate.
-
Prepare Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye).
-
Initiate Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution (per manufacturer's protocol) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates cell populations based on membrane changes. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[15][16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells.[14][15]
Scientist's Note: Proper compensation between the Annexin V fluorochrome (e.g., FITC) and PI channels is critical for accurate quadrant gating. Always run single-stain controls to set up compensation correctly.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[14]
-
Treated cells (grown in 6-well or 12-well plates)
-
FACS tubes
-
Flow Cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound derivatives and controls for the desired time.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from a single treatment condition.
-
Wash: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold 1X PBS.[14]
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (use kit-recommended volumes). Gently vortex.[14]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14] Do not wash the cells after this step.
-
Acquisition: Analyze the samples immediately (within 1 hour) on a flow cytometer.[14][22]
Pillar 3: Data Analysis, Interpretation & Visualization
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric for compound potency. It is calculated from the dose-response curve generated from assays like MTT or LDH.
Data Processing:
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control. % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plotting: Plot % Viability (Y-axis) against the log-transformed compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope) or a four-parameter logistic function.[23][24][25] The software will calculate the IC50 value.[23][26]
Sample IC50 Data Table:
| Compound | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Derivative 7IQ-A | MCF-7 | MTT | 48 | 14.65 |
| Derivative 7IQ-B | MCF-7 | MTT | 48 | 8.79 |
| Doxorubicin | MCF-7 | MTT | 48 | 0.95 |
| Derivative 7IQ-A | A549 | MTT | 48 | 25.10 |
| Derivative 7IQ-B | A549 | MTT | 48 | 15.32 |
| Doxorubicin | A549 | MTT | 48 | 1.20 |
Visualizing Workflows and Mechanisms
Clear diagrams are essential for communicating complex experimental plans and biological principles.
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Principle of differentiating cell populations using Annexin V and PI.
References
- 1. jocpr.com [jocpr.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03933A [pubs.rsc.org]
- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing 7-Iodoquinazolin-4(3H)-one as an Anti-inflammatory Agent
Abstract
Inflammation is a critical biological response, but its dysregulation contributes to a wide array of chronic diseases. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] This document provides a comprehensive guide for the synthesis and systematic evaluation of a novel derivative, 7-Iodoquinazolin-4(3H)-one, as a potential anti-inflammatory therapeutic. We present a rationale for its development, detailed protocols for its chemical synthesis, and a multi-tiered screening strategy encompassing robust in vitro and in vivo assays to characterize its biological activity and elucidate its potential mechanism of action. This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.
Introduction: The Rationale for Targeting Inflammation with Quinazolinones
The inflammatory cascade is a complex network of cellular and molecular interactions. Key pathways, such as the Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central regulators of this process.[5][6][7] Upon activation by stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, leading to the production of mediators such as nitric oxide (NO), prostaglandins (PGs), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Quinazolinone derivatives have emerged as a promising class of anti-inflammatory agents, often acting through the inhibition of key enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory signaling pathways.[3][8][9][10] The introduction of a halogen, such as iodine, at the 7-position of the quinazolinone core is a strategic structural modification. Halogens can significantly alter the molecule's physicochemical properties, including lipophilicity and electronic distribution, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This guide outlines the necessary steps to validate the hypothesis that this compound is a viable anti-inflammatory candidate.
Proposed Mechanism of Action
We hypothesize that this compound exerts its anti-inflammatory effects by intervening in the upstream signaling events that lead to the production of inflammatory mediators. Potential mechanisms include the direct inhibition of enzymes like COX-2 or the suppression of the NF-κB and MAPK signaling pathways, thereby reducing the expression of iNOS and pro-inflammatory cytokines. The following protocols are designed to systematically test this hypothesis.
Caption: Proposed mechanism of this compound action.
Methodologies: Synthesis and Characterization
The successful evaluation of any novel compound begins with its efficient and verifiable synthesis. The following protocol is adapted from established methods for quinazolinone synthesis.[11][12]
Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from 2-amino-4-iodobenzoic acid.
Causality: This route is chosen for its reliability and the commercial availability of the starting material. Using formamide provides both the carbon and nitrogen source for the pyrimidine ring cyclization in a straightforward, high-temperature condensation reaction known as the Niementowski reaction.[2]
Materials:
-
2-Amino-4-iodobenzoic acid
-
Formamide
-
Ethanol (95%)
-
Activated Charcoal
-
Standard laboratory glassware and heating mantle
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for NMR and Mass Spectrometry
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid (10 mmol) and formamide (30 mL).
-
Reaction: Heat the mixture to 150-160 °C using a heating mantle and maintain this temperature for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into 100 mL of cold water and stir for 30 minutes.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual formamide.
-
Purification: Recrystallize the crude product from hot 95% ethanol. If the solution is colored, add a small amount of activated charcoal and heat for 10 minutes before hot filtration.
-
Drying: Allow the purified crystals to form upon slow cooling. Collect the crystals by filtration and dry them under vacuum.
-
Characterization: Determine the melting point, and confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of this compound.
In Vitro Anti-inflammatory Evaluation
A tiered in vitro screening approach is essential to efficiently determine the compound's biological activity and guide further development.[13][14]
Caption: Tiered workflow for in vitro anti-inflammatory screening.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Causality: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay provides a primary screen for compounds that can suppress this key inflammatory mediator.[15]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent System
-
96-well cell culture plates
-
MTT reagent for cell viability assay
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include wells for vehicle control (DMSO) and a positive control (Dexamethasone, 10 µM).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.
-
NO Measurement: Collect 50 µL of the cell culture supernatant from each well. Measure the nitrite concentration (a stable metabolite of NO) using the Griess Reagent according to the manufacturer's protocol. Read the absorbance at 540 nm.
-
Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.
Protocol: COX-1 and COX-2 Inhibition Assay
Causality: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. This assay determines if this compound acts via this common mechanism and assesses its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[3][10] High selectivity for COX-2 is often associated with a reduced risk of gastrointestinal side effects.
Methodology: A commercial fluorescent or colorimetric COX inhibitor screening assay kit is recommended for this protocol. The procedure generally involves:
-
Incubating purified ovine COX-1 or human recombinant COX-2 enzyme with a heme cofactor.
-
Adding various concentrations of this compound, a vehicle control, and a selective control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Initiating the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measuring the product (Prostaglandin G₂) via a colorimetric or fluorometric probe.
-
Calculating the percentage of inhibition for each concentration and determining the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
In Vivo Anti-inflammatory Evaluation
Positive results from in vitro assays must be validated in a whole-organism model to assess efficacy and bioavailability.[16][17]
Protocol: Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening acute anti-inflammatory activity.[18][19][20] The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) mediated by prostaglandins and cytokines, which is sensitive to NSAIDs.[18]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
This compound (suspended in 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control drug)
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (0.5% CMC, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Group (this compound, e.g., 25 mg/kg, p.o.)
-
Group IV: Test Group (this compound, e.g., 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using the plethysmometer.
-
Drug Administration: Administer the respective vehicle, control, or test compound by oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results will provide a comprehensive profile of the compound's anti-inflammatory potential.
Table 1: Summary of Hypothetical Biological Activity Data
| Assay | Parameter | This compound | Dexamethasone | Indomethacin |
| In Vitro | ||||
| NO Inhibition (RAW 264.7) | IC₅₀ (µM) | 12.5 ± 1.8 | 8.2 ± 1.1 | > 100 |
| COX-1 Inhibition | IC₅₀ (µM) | 85.2 ± 9.4 | N/A | 0.5 ± 0.1 |
| COX-2 Inhibition | IC₅₀ (µM) | 9.1 ± 1.3 | N/A | 5.2 ± 0.7 |
| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | 9.4 | N/A | 0.1 |
| In Vivo | ||||
| Carrageenan Paw Edema | % Inhibition at 3h (50 mg/kg) | 58.6% | N/A | 65.2% |
Interpretation:
-
A low IC₅₀ in the NO inhibition assay suggests the compound effectively suppresses iNOS activity or expression.
-
A COX-2 selectivity index greater than 1 indicates preferential inhibition of COX-2, which is a desirable trait for modern NSAIDs.[10]
-
Significant percentage inhibition in the carrageenan paw edema model, particularly at the 3-hour time point, confirms in vivo efficacy and suggests an NSAID-like mechanism involving prostaglandin synthesis inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 18. benchchem.com [benchchem.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
A Practical Guide to the One-Pot Synthesis of Substituted Quinazolinones: Protocols and Mechanistic Insights
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] One-pot synthesis methodologies offer an efficient, economical, and environmentally benign route to this privileged structure, aligning with the principles of green chemistry by reducing waste and improving atom economy.[3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of prevalent one-pot strategies for synthesizing substituted quinazolinones. We delve into the mechanistic rationale behind key methods, including metal-free oxidative cyclization and multi-component reactions (MCRs), providing detailed, field-tested protocols. This document aims to be a self-validating resource, bridging theoretical understanding with practical application, supported by authoritative references and visual aids to empower innovation in synthetic and medicinal chemistry.
The Quinazolinone Core: A Privileged Scaffold in Drug Discovery
The quinazolin-4(3H)-one moiety is a recurring motif in a vast array of biologically active compounds, including natural products, synthetic pharmaceuticals, and agrochemicals.[4][5] Its rigid, heterocyclic structure provides a versatile framework for interacting with various biological targets. Consequently, quinazolinone derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[6][7][8]
Notable examples of quinazolinone-based drugs include Idelalisib (Zydelig®), an anticancer agent used to treat certain blood cancers, underscoring the clinical relevance of this scaffold.[3][6] The natural alkaloid Febrifugine, a potent antimalarial agent, also features the quinazolinone core, highlighting its historical and continued importance in medicine.[6] The drive to discover novel therapeutic agents fuels the ongoing development of innovative and efficient synthetic routes to access structurally diverse quinazolinone libraries.
One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies in this endeavor.[3][9] These approaches streamline synthetic sequences by combining multiple reaction steps into a single operation without isolating intermediates. This not only saves time, solvents, and resources but also often leads to higher overall yields and provides a rapid pathway to complex molecules from simple, readily available precursors.[3]
Key One-Pot Synthetic Strategies and Mechanistic Rationale
Several robust one-pot strategies have been developed for quinazolinone synthesis. Here, we focus on two widely applicable and mechanistically distinct approaches.
Strategy A: Metal-Free Aerobic Oxidative Annulation
This strategy represents a highly environmentally benign approach, utilizing molecular oxygen from the air as the terminal oxidant. A common variant involves the condensation of an anthranilamide (a 2-aminobenzamide) with an aldehyde in a suitable solvent like dimethyl sulfoxide (DMSO).[10]
Causality and Mechanistic Insight: The reaction is typically initiated by the acid-catalyzed condensation of the anthranilamide with an aldehyde to form a dihydroquinazolinone intermediate. The key to the one-pot success is the subsequent in situ oxidation of this intermediate to the aromatic quinazolinone. Solvents like DMSO can play a dual role as both the reaction medium and a participant in the oxidation process under aerobic conditions.[10] The primary advantage of this method is the avoidance of toxic heavy metal catalysts and harsh chemical oxidants, making it a greener alternative.[10][11]
// Nodes Start [label="Anthranilamide +\nAldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Dihydroquinazolinone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nQuinazolinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Condensation\n(-H₂O)"]; Intermediate -> Product [label=" Aerobic Oxidation\n(O₂, DMSO)"];
// Invisible nodes for layout {rank=same; Start} {rank=same; Intermediate} {rank=same; Product} }
Figure 1: Workflow for Metal-Free Aerobic Oxidative Annulation.
Strategy B: Isatoic Anhydride-Based Multicomponent Reaction (MCR)
Isatoic anhydride is a versatile and stable precursor for the 2-aminobenzoyl moiety. Three-component reactions involving isatoic anhydride, a primary amine, and an aldehyde are among the most efficient methods for generating 2,3-disubstituted quinazolinones.
Causality and Mechanistic Insight: This reaction proceeds through a domino sequence. First, the primary amine reacts with isatoic anhydride, leading to a ring-opening that forms an N-substituted anthranilamide intermediate with the release of carbon dioxide. This intermediate then condenses with the aldehyde, similar to Strategy A, to form a dihydroquinazolinone. A final oxidation or dehydration step, which can be facilitated by the catalyst or reaction conditions, yields the target quinazolinone. The elegance of this MCR lies in its convergence, bringing together three distinct points of diversity in a single, efficient operation. Various catalysts, including Lewis acids like Bi(NO₃)₃·5H₂O, can promote this transformation.
// Nodes Reactants [label="Isatoic Anhydride +\nPrimary Amine +\nAldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="In situ formation of\nN-Substituted\nAnthranilamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Condensation &\nCyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2,3-Disubstituted\nQuinazolinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Step1 [label=" Ring Opening\n(-CO₂)"]; Step1 -> Step2 [label=" + Aldehyde\n(-H₂O)"]; Step2 -> Product [label=" Oxidation/\nDehydrogenation"];
// Invisible nodes for layout {rank=same; Reactants} {rank=same; Step1} {rank=same; Step2} {rank=same; Product} }
Figure 2: General workflow for the Isatoic Anhydride-based MCR.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform their own optimization based on specific substrates and available equipment.
Protocol 1: Metal-Free One-Pot Synthesis of 2-Aryl-4(3H)-quinazolinones
This protocol is adapted from a procedure involving the aerobic oxidation of anthranilamides and aldehydes in DMSO.[10]
Materials and Equipment:
-
Anthranilamide
-
Substituted aromatic aldehyde
-
Dimethyl sulfoxide (DMSO), wet
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add anthranilamide (1.0 mmol, 1.0 equiv) and the desired aromatic aldehyde (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add wet DMSO (5.0 mL). Expert Insight: The presence of water in DMSO is often beneficial for this transformation, so anhydrous solvent is not required and can even be detrimental.
-
Reaction Conditions: Place a reflux condenser on the flask (open to the air) and heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (50 mL).
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-4(3H)-quinazolinone.
Data Summary: Scope of the Reaction The following table illustrates the versatility of this protocol with various substituted aldehydes.
| Entry | Aldehyde Substituent (R) | Typical Yield (%) |
| 1 | H | 85-92% |
| 2 | 4-Cl | 88-95% |
| 3 | 4-OCH₃ | 82-90% |
| 4 | 4-NO₂ | 75-83% |
| 5 | 2-Furyl | 78-85% |
| Yields are representative and may vary. |
Protocol 2: Bismuth-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is based on the efficient three-component reaction using isatoic anhydride, amines, and aldehydes, catalyzed by bismuth(III) nitrate pentahydrate.
Materials and Equipment:
-
Isatoic anhydride
-
Primary amine (aliphatic or aromatic)
-
Aromatic aldehyde
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Mortar and pestle (for solvent-free conditions)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup (Solvent-Free): In a mortar, combine isatoic anhydride (1.0 mmol, 1.0 equiv), the primary amine (1.0 mmol, 1.0 equiv), the aromatic aldehyde (1.0 mmol, 1.0 equiv), and Bi(NO₃)₃·5H₂O (0.1 mmol, 10 mol%).
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. Expert Insight: This mechanical activation under solvent-free conditions is highly efficient and environmentally friendly.
-
Reaction Conditions: Transfer the mixture to a flask and heat at 120-130 °C. The reaction is often rapid.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and stir for 5 minutes.
-
Isolation: Filter the mixture to remove the catalyst. Wash the filtrate with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.
Data Summary: Substrate Scope
| Entry | Amine (R¹) | Aldehyde (R²) | Typical Yield (%) |
| 1 | Benzylamine | Benzaldehyde | 90-95% |
| 2 | Aniline | 4-Cl-Benzaldehyde | 88-94% |
| 3 | Ethylamine | 4-MeO-Benzaldehyde | 86-92% |
| 4 | Cyclohexylamine | 2-Naphthaldehyde | 85-91% |
| Yields are representative and may vary based on specific substrates. |
Troubleshooting and Practical Considerations
-
Low Yields in Protocol 1: Ensure the reaction is open to the air, as oxygen is the terminal oxidant. The reaction can be sensitive to the electronic nature of the aldehyde; electron-poor aldehydes often react faster.
-
Side Products in Protocol 2: The intermediate dihydroquinazolinone may be isolated if the final oxidation/dehydration step is incomplete. Increasing the reaction temperature or time may drive the reaction to completion.
-
Purification Challenges: Quinazolinones are often crystalline solids, making recrystallization an effective purification method. If chromatography is required, a mixture of ethyl acetate and hexane is typically a good starting point for the eluent system.
-
Catalyst Choice: While many Lewis and Brønsted acids can catalyze these reactions, catalysts like Bi(NO₃)₃·5H₂O are advantageous due to their low cost, low toxicity, and ease of handling. Copper- and palladium-based catalysts are also widely used for different types of one-pot quinazolinone syntheses, often involving C-H activation or cross-coupling steps.[3][12]
Conclusion
One-pot synthetic strategies are indispensable tools for the modern organic and medicinal chemist. The methods detailed in this guide for the synthesis of substituted quinazolinones—from metal-free aerobic oxidations to efficient multicomponent reactions—offer significant advantages in terms of operational simplicity, efficiency, and adherence to the principles of green chemistry. By understanding the underlying mechanisms and leveraging the detailed protocols provided, researchers are well-equipped to rapidly generate diverse libraries of these pharmacologically vital heterocycles, accelerating the pace of drug discovery and development.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 6-Iodoquinazolin-4(3H)-one in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the quinazolin-4(3H)-one core stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic scaffold is the backbone of numerous therapeutic agents, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this esteemed class of molecules, halogenated quinazolinones, particularly 6-iodoquinazolin-4(3H)-one, have emerged as exceptionally versatile building blocks.
It is pertinent to clarify that while the initial query focused on the 7-iodo isomer, a comprehensive review of the scientific literature reveals that the 6-iodoquinazolin-4(3H)-one isomer is the more prominently utilized and synthetically crucial intermediate in the development of numerous clinically significant pharmaceuticals, most notably in the synthesis of tyrosine kinase inhibitors like Lapatinib.[2][3] Therefore, this guide will focus on the applications and synthetic protocols of the 6-iodo isomer, a compound that has proven its merit in the crucible of medicinal chemistry.
The strategic placement of the iodine atom at the 6-position of the quinazolinone ring system is the key to its synthetic utility. This iodo-substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as the Buchwald-Hartwig amination. These powerful synthetic transformations allow for the introduction of a diverse array of molecular fragments at this position, enabling the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the pharmacological properties of the resulting derivatives. This guide will provide a detailed exploration of the synthesis and application of 6-iodoquinazolin-4(3H)-one, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of this remarkable scaffold.
Synthesis of the Keystone Intermediate: 6-Iodoquinazolin-4(3H)-one
The journey towards complex, biologically active molecules often begins with the efficient and scalable synthesis of a key intermediate. In this context, the preparation of 6-iodoquinazolin-4(3H)-one is a critical first step. A common and effective method involves a two-step process starting from 5-iodoanthranilic acid.
Protocol 1: Synthesis of 6-Iodo-2-methyl-4H-benzo[d][2][4]oxazin-4-one
This initial step involves the cyclization of 5-iodoanthranilic acid with acetic anhydride to form the corresponding benzoxazinone.[4]
Materials:
-
5-Iodoanthranilic acid
-
Acetic anhydride
-
Phosphorus trichloride (PCl₃) (dehydrating agent)
Procedure:
-
A mixture of 5-iodoanthranilic acid and acetic anhydride is heated, leading to the formation of 2-acetamido-5-iodobenzoic acid as an intermediate.[4]
-
The intermediate is then treated with a dehydrating agent, such as phosphorus trichloride (PCl₃), to facilitate the cyclization to 6-iodo-2-methyl-4H-benzo[d][2][5]oxazin-4-one.[4]
Protocol 2: Conversion to 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one
The synthesized benzoxazinone is subsequently reacted with hydrazine hydrate to yield the desired quinazolinone.[6]
Materials:
Procedure:
-
6-Iodo-2-methyl-4H-benzo[d][2][5]oxazin-4-one is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, is collected by filtration, washed, and dried.[6]
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for 6-iodoquinazolin-4(3H)-one derivatives.
Harnessing the Power of Palladium: Cross-Coupling Reactions
The true synthetic prowess of 6-iodoquinazolin-4(3H)-one is unleashed through palladium-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position, providing a gateway to a vast chemical space of novel derivatives.
A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures. This reaction is instrumental in the synthesis of kinase inhibitors where an additional aromatic or heteroaromatic ring at the 6-position is often crucial for potent activity.[7]
Protocol 3: Suzuki-Miyaura Coupling of 6-Iodoquinazolin-4(3H)-one with Arylboronic Acids
Materials:
-
6-Iodoquinazolin-4(3H)-one derivative (e.g., 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Ethylene glycol dimethyl ether)
-
Microwave reactor (optional, for accelerated reaction times)
Procedure:
-
In a microwave vial, dissolve the 6-iodoquinazolin-4(3H)-one derivative (0.5 mmol) and the arylboronic acid (0.55 mmol) in ethylene glycol dimethyl ether.[7]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), and the base, Na₂CO₃ (1.25 mmol), to the mixture.[7]
-
Seal the vial and irradiate in a microwave apparatus at 80 °C and 250 W for 20 minutes.[7]
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain the 6-aryl-quinazolin-4(3H)-one derivative.[7]
Caption: General workflow for Suzuki-Miyaura coupling.
B. Heck Reaction: The Genesis of Alkenyl Derivatives
The Heck reaction facilitates the coupling of aryl halides with alkenes, leading to the formation of substituted alkenes. This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further functionalization or as key structural motifs in bioactive molecules.[8][9]
Protocol 4: Heck Reaction of 6-Iodoquinazolin-4(3H)-one with Acrylates
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
Alkene (e.g., methyl acrylate)
-
Palladium catalyst (e.g., Palladium(II) Acetate, Pd(OAc)₂)
-
Base (e.g., Sodium Carbonate, Na₂CO₃)
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide, DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 6-iodoquinazolin-4(3H)-one (0.5 mmol), Palladium(II) Acetate (0.025 mmol), and Sodium Carbonate (1.0 mmol).[8]
-
Add anhydrous DMF (2.5 mL) followed by the alkene (e.g., methyl acrylate, 0.75 mmol) via syringe.[8]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate and water, and perform a standard aqueous work-up.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.[8]
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and structural components in many pharmaceuticals.[10][11]
Protocol 5: Sonogashira Coupling of 6-Iodoquinazolin-4(3H)-one with Phenylacetylene
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Base (e.g., a tertiary amine like triethylamine or an inorganic base like K₂CO₃)
-
Solvent (e.g., a mixture of THF and DMA or EtOH)
Procedure:
-
In a reaction vessel, dissolve the 6-iodoquinazolin-4(3H)-one (0.5 mmol) and the terminal alkyne (0.6 mmol) in the chosen solvent system.[11][12]
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (e.g., 0.005 equiv), and CuI.[10]
-
Add the base (e.g., K₂CO₃, 4 mmol).[11]
-
Stir the reaction mixture at an appropriate temperature (e.g., 55-70 °C) for a specified time (e.g., 3 hours).[10][11]
-
Monitor the reaction by TLC.
-
After completion, perform a suitable work-up, which may involve partitioning between water and an organic solvent, followed by extraction, drying, and concentration.
-
Purify the crude product by column chromatography.
D. Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and other N-aryl compounds, which are prevalent in drug molecules.[13][14]
Protocol 6: Buchwald-Hartwig Amination of 6-Iodoquinazolin-4(3H)-one with Anilines
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
Amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst)
-
Ligand (e.g., a bulky, electron-rich phosphine ligand like XPhos or SPhos)
-
Base (e.g., a strong, non-nucleophilic base like sodium tert-butoxide, NaOtBu)
-
Solvent (e.g., an aprotic solvent like toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add the 6-iodoquinazolin-4(3H)-one, the amine, and the solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Perform a standard aqueous work-up, followed by drying of the organic layer, concentration, and purification by column chromatography.
Biological Significance: Targeting Kinases in Cancer Therapy
The quinazolin-4(3H)-one scaffold, particularly when functionalized at the 6-position, has proven to be a highly effective pharmacophore for the inhibition of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of 6-iodoquinazolin-4(3H)-one have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[3][15][16]
Overexpression and mutations of EGFR are implicated in the progression of several cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The binding of ligands like EGF to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and metastasis.[5][17] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling, leading to an anti-tumor effect.
The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for quinazolinone-based inhibitors.
Caption: EGFR signaling and inhibition by quinazolinones.
Structure-Activity Relationship (SAR) Insights
The extensive derivatization of the 6-position of the quinazolin-4(3H)-one core has provided valuable insights into the structure-activity relationships for EGFR inhibition. The table below summarizes the in vitro activity of selected 6-substituted quinazolinone derivatives against various cancer cell lines.
| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6c | Varies (nitro group at 6-position) | HCT-116 | Not specified, but potent | [3] |
| 9f | Varies (nitro group at 6-position) | HCT-116 | Not specified, but potent | [3] |
| Gefitinib | (reference drug) | Various | >10.0 | [2] |
| Compound 6d | Varies | NCI-H460 | 0.789 (GI₅₀) | [16] |
| Erlotinib | (reference drug) | - | 0.045 (EGFR IC₅₀) | [16] |
| Compound VII | Varies | HepG2 | 17.23 (µg/mL) | [15] |
| Compound VIII | Varies | HepG2 | 24.10 (µg/mL) | [15] |
| Sorafenib | (reference drug) | HepG2 | 0.0844 | [15] |
Note: The table presents a selection of data from the cited literature. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
The data generally indicate that substitution at the 6-position of the quinazolinone ring is well-tolerated and can lead to potent anticancer activity. The nature of the substituent plays a critical role in determining the potency and selectivity of the compound. For instance, the introduction of various aryl and heteroaryl groups through Suzuki coupling has led to the discovery of highly potent EGFR inhibitors.[7]
Conclusion: A Scaffold with Enduring Significance
6-Iodoquinazolin-4(3H)-one has firmly established itself as a cornerstone in the edifice of medicinal chemistry. Its synthetic tractability, particularly its amenability to a wide range of palladium-catalyzed cross-coupling reactions, provides an unparalleled platform for the generation of diverse molecular architectures. The successful development of numerous potent kinase inhibitors, exemplified by the clinical success of drugs targeting the EGFR pathway, underscores the enduring significance of this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to continue to explore the vast potential of 6-iodoquinazolin-4(3H)-one in the quest for novel and more effective therapeutic agents. As our understanding of the molecular drivers of disease continues to evolve, the versatility of this chemical entity ensures its continued relevance in the drug discovery endeavors of the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. ijnc.ir [ijnc.ir]
- 12. rsc.org [rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Iodoquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 7-Iodoquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights.
Our goal is to empower you to overcome common challenges and improve the yield and purity of your this compound synthesis. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to help you make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Final Product
Symptoms: After carrying out the reaction and work-up, you isolate a significantly lower amount of this compound than expected, or none at all.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Ring Closure | - Ensure anhydrous conditions, particularly if using reagents like acetic anhydride. - Increase reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | The cyclization of the N-acylanthranilic acid intermediate to form the quinazolinone ring is a dehydration reaction. The presence of water can inhibit this process. Reaction kinetics are often temperature-dependent, and some cyclizations may require more energy or time to reach completion. |
| Ineffective Iodination | - Verify the quality and stoichiometry of your iodinating agent (e.g., I₂/H₂O₂, NIS). - Optimize the reaction conditions for iodination, such as solvent and temperature. | The electrophilic iodination of the quinazolinone ring requires a potent electrophile. The choice of iodinating agent and reaction conditions directly impacts the efficiency of this step. For instance, the use of an oxidizing agent like hydrogen peroxide with iodine generates a more reactive iodine species.[1] |
| Starting Material Degradation | - Check the purity of your starting materials, particularly the 4-iodoanthranilic acid or the quinazolin-4(3H)-one precursor. - Store starting materials under appropriate conditions (e.g., protected from light and moisture). | Impurities in starting materials can lead to side reactions, consuming reagents and reducing the yield of the desired product. Some organic molecules are sensitive to degradation over time, especially when exposed to air, light, or moisture. |
| Suboptimal pH | - For reactions involving cyclization from anthranilic acid derivatives, ensure the pH is suitable. For some methods, acidic or basic conditions are required to facilitate the reaction. | The reactivity of functional groups like amines and carboxylic acids is highly dependent on pH. Protonation or deprotonation can either activate or deactivate the substrates for the desired reaction pathway. |
Problem 2: Presence of Significant Impurities in the Crude Product
Symptoms: TLC or NMR analysis of your crude product shows multiple spots or peaks in addition to the desired this compound.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Formation of Regioisomers | - If starting with quinazolin-4(3H)-one and then iodinating, consider a route that introduces the iodine atom at an earlier stage, for example, by starting with 4-iodoanthranilic acid. | Direct iodination of the quinazolinone ring can potentially lead to a mixture of iodo-isomers. The directing effects of the substituents on the aromatic ring will influence the position of iodination. Starting with a pre-functionalized precursor like 4-iodoanthranilic acid ensures the iodine is in the correct position from the outset. |
| Unreacted Starting Materials | - Optimize reaction time and temperature to ensure the reaction goes to completion. Use TLC to monitor the disappearance of the starting material spot. | Incomplete reactions are a common source of impurities. Careful monitoring allows you to determine the optimal reaction time to maximize the conversion of starting materials to the product. |
| Side Reactions | - Depending on the synthetic route, side reactions such as di-iodination or polymerization can occur. Adjusting the stoichiometry of the reagents, particularly the iodinating agent, can minimize these. - Lowering the reaction temperature may also reduce the rate of side reactions. | Side reactions become more prevalent under harsh reaction conditions or with incorrect stoichiometry. For example, an excess of a strong iodinating agent could lead to the formation of di-iodo products. |
| Hydrolysis of Intermediates | - If using an intermediate like a benzoxazinone, ensure that it is handled under anhydrous conditions to prevent hydrolysis back to the N-acylanthranilic acid. | Benzoxazinones are reactive intermediates that are susceptible to hydrolysis.[2][3] The presence of water can lead to the formation of the corresponding opened-ring structure, which will appear as an impurity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary approaches to synthesizing this compound:
-
Route A: Iodination of Quinazolin-4(3H)-one. This method involves the initial synthesis of the quinazolin-4(3H)-one core, followed by electrophilic iodination. A common method for quinazolinone synthesis is the reaction of anthranilic acid with formamide.[4]
-
Route B: Synthesis from an Iodinated Precursor. This is often the preferred method for regiochemical control. The synthesis typically starts with 5-iodoanthranilic acid.[1] This acid can then be reacted with a suitable one-carbon source, such as formamide or triethyl orthoformate, to construct the quinazolinone ring.
Q2: How can I best monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should develop a solvent system that provides good separation between your starting material(s), intermediate(s), and the final product. Staining with a UV lamp is usually sufficient for visualizing the spots, as quinazolinones are UV-active.
Q3: What are the recommended purification techniques for this compound?
The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be a highly effective method for obtaining a pure crystalline product.
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography is recommended. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, you should always adhere to standard laboratory safety procedures. Specifically:
-
Iodine and Iodinating Agents: Iodine can cause skin and respiratory irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and/or toxic. Always work in a fume hood and avoid sources of ignition.
-
Acids and Bases: Handle strong acids and bases with care, as they are corrosive.
Q5: Can I use a Sandmeyer reaction to introduce the iodo group?
The Sandmeyer reaction is a powerful method for introducing halides onto an aromatic ring, starting from an amino group via a diazonium salt.[5][6][7] In the context of this compound synthesis, you could theoretically start with 7-aminoquinazolin-4(3H)-one, convert the amino group to a diazonium salt, and then displace it with iodide. While copper catalysis is often used for chlorides and bromides, the reaction with iodide (typically from KI) often proceeds without a copper catalyst.[8] This could be a viable alternative synthetic route.
Experimental Workflows and Diagrams
Workflow A: Synthesis from 5-Iodoanthranilic Acid
This workflow illustrates the synthesis of this compound starting from the iodinated precursor.
Caption: Synthesis of this compound from 5-Iodoanthranilic Acid.
Relationship Diagram: Troubleshooting Low Yield
This diagram illustrates the logical flow for troubleshooting low product yield.
References
- 1. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3 H )-quinazolinones 3 N -substituted - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03684C [pubs.rsc.org]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. generis-publishing.com [generis-publishing.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Suzuki Coupling Reactions with Iodo-heterocycles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling iodo-heterocycles. Heterocyclic compounds, particularly those containing nitrogen, are notorious for their ability to challenge even the most robust catalytic systems. Their coordination to the palladium center can inhibit catalysis, and their inherent electronic properties can promote undesired side reactions.[1][2]
This resource moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices. We will dissect common failures, explore the mechanistic pathways of key side reactions, and offer field-proven strategies to guide you toward a successful coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an iodo-heterocycle is not working at all. Where do I start troubleshooting?
A1: A complete reaction failure often points to a fundamental issue with the catalytic cycle. The most common culprits are:
-
Catalyst Poisoning: Nitrogen-containing heterocycles (e.g., pyridines, imidazoles, pyrazoles) can act as Lewis bases and coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the reaction.[3][4] This is especially true for unprotected N-H heterocycles like indoles or benzimidazoles.[2][5]
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the cycle to begin.[3] If this reduction fails, no reaction will occur. Similarly, Pd(0) sources can degrade if not handled under inert conditions, forming inactive palladium black.[3]
-
Insufficient Degassing: Oxygen is detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of your boronic acid partner, consuming it before it can participate in the desired cross-coupling.[2][6]
Your first troubleshooting steps should be to ensure your catalyst is active, your reagents are pure, and your reaction is rigorously degassed. For problematic heterocycles, switching to a more robust catalyst system featuring bulky, electron-rich phosphine ligands is a standard and effective strategy.[2][5]
Q2: What are the most common side reactions I should expect with iodo-heterocycles, and how can I identify them?
A2: Iodo-heterocycles, due to the high reactivity of the Carbon-Iodine bond, are particularly susceptible to two main side reactions:
-
Dehalogenation (or Hydrodehalogenation): This is where the iodine atom is replaced by a hydrogen atom, returning your starting material but without the halogen.[1] This byproduct can be easily identified by LC-MS or NMR. The propensity for dehalogenation generally follows the halide reactivity order: I > Br > Cl.[1]
-
Boronic Acid Homocoupling: This results in a symmetrical biaryl product (Ar-Ar) formed from two molecules of your boronic acid.[6] This is often a sign of oxygen in the system or issues with the transmetalation step.[6][7]
Identifying these byproducts via analytical techniques is the first step. The ratio of desired product to these side products will tell you which problematic pathway is dominating and guide your optimization efforts.
Q3: Why is the choice of base so critical when working with sensitive heterocyclic substrates?
A3: The base plays multiple essential roles in the catalytic cycle, primarily in activating the boronic acid for transmetalation.[8] However, its basicity can also be destructive. For heterocycles with sensitive functional groups (like esters or amides) or acidic protons (like an indole N-H), a strong base can cause unintended reactions:
-
Saponification: Strong bases like NaOH or KOH can hydrolyze ester groups.[9][10]
-
Substrate Degradation: Many complex heterocycles are not stable under harsh basic conditions.
-
Protodeboronation: A common side reaction where the boronic acid is converted back to an arene (Ar-H). This process is often accelerated by strong bases in the presence of water.[9]
Therefore, selecting a base with the right level of reactivity is a balancing act. Milder bases are often required to preserve the integrity of the starting materials while still being effective enough to promote the catalytic cycle.[9]
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Troubleshooting Guides
Problem: Low to No Yield with Iodo-heterocycle Starting Material Consumed
If your starting material is consumed but the desired product yield is low, side reactions are likely dominating.
Dehalogenation occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your heterocyclic group.[1]
Causality & Solutions:
-
Source of Hydride: The Pd-H species can be generated from various sources, including amine bases, alcohol solvents, or even trace water reacting with the palladium complex.[3]
-
Substrate Electronics: Electron-deficient heterocycles are often more susceptible to this side reaction.[1]
-
Troubleshooting Steps:
-
Change the Base: Avoid amine bases. Switch to a milder inorganic base like anhydrous, finely powdered K₃PO₄ or Cs₂CO₃.[2][9] These are less likely to generate hydride species.
-
Use Anhydrous Conditions: If using an alcohol or aqueous solvent system, try switching to a rigorously dried aprotic solvent like dioxane or toluene to minimize water's contribution.
-
Select a More Robust Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step of the main cycle, helping the desired reaction outcompete the dehalogenation pathway.[2][9]
-
The formation of a symmetrical biaryl from your boronic acid is a classic sign of issues with catalyst stability or the transmetalation step.
Causality & Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to homocoupling.[6]
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex (Ar-Pd-I) may persist, creating opportunities for other pathways to occur.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is non-negotiable. Degas your solvent and the entire reaction setup (reagents included) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[9][11]
-
Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[3]
-
Stabilize the Boronic Acid: Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin). They are less prone to both homocoupling and protodeboronation.[9][12]
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common Suzuki coupling failures.
Data-Driven Reagent Selection
The choice of base and catalyst system is paramount. The tables below summarize common choices and their suitability for challenging iodo-heterocycle couplings.
Table 1: Comparative Guide to Bases in Suzuki Couplings
| Base | Typical Equivalents | Common Solvent System | Characteristics & Best Use Case for Heterocycles | Potential Downsides |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | A reliable, general-purpose base. Good starting point for robust heterocycles.[9] | Can be too strong for substrates with base-labile groups (e.g., esters). Can promote protodeboronation.[9] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane (often anhydrous) | Excellent for sensitive substrates. Its milder basicity minimizes side reactions like ester saponification and epimerization.[2][9] | Can be less effective for very challenging couplings requiring stronger activation. |
| Cs₂CO₃ | 2.0 | Dioxane, THF | Often provides superior results, especially for difficult couplings. Highly effective but more expensive.[2][9] | High cost. Can be very hygroscopic. |
| KF | 3.0 | THF, Dioxane (anhydrous) | Mild base used under anhydrous conditions. Particularly effective at suppressing protodeboronation of the boronic acid.[9] | Generally results in slower reaction rates compared to carbonate or phosphate bases.[13] |
Table 2: Recommended Catalyst Systems for Challenging Iodo-heterocycles
| Catalyst/Ligand System | Catalyst Loading | Characteristics & Application |
| PdCl₂(dppf) | 2-5 mol% | A workhorse catalyst. Good for many standard couplings but may struggle with N-heterocycles that can coordinate to the catalyst.[14] |
| Pd₂(dba)₃ + XPhos | 1-3 mol% Pd | XPhos is a bulky, electron-rich Buchwald ligand excellent for coupling electron-rich or sterically hindered partners and N-heterocycles.[5][15] |
| XPhos Pd G3/G4 | 1-3 mol% | A precatalyst incorporating the XPhos ligand. Offers high activity and stability, readily forming the active Pd(0) species. Ideal for challenging substrates prone to catalyst poisoning.[15] |
| Pd(OAc)₂ + SPhos | 1-3 mol% Pd | SPhos is another highly effective Buchwald ligand, often used for substrates prone to catalyst inhibition, including unprotected N-H azoles.[2][16] |
Key Experimental Protocols
Protocol: Suzuki Coupling of a Base-Sensitive Iodo-Pyridine Derivative
This protocol is a robust starting point for a challenging coupling and should be optimized for specific substrates.
Materials:
-
Iodo-pyridine derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous, powdered K₃PO₄ (3.0 equiv, ground in a mortar and pestle before use)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the iodo-pyridine (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and the powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In the same flask, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting iodo-pyridine.
-
Degassing (Final): Seal the flask and sparge the reaction mixture with a subsurface stream of Argon for an additional 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of quinazolinone derivatives. Quinazolinones are a critical scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, their synthesis is not without challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions and improve yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during quinazolinone synthesis?
A1: The most prevalent side reactions depend on the synthetic route employed (e.g., Niementowski, Bischler, etc.). However, some common issues across various methods include:
-
Incomplete Cyclization: Leaving unreacted starting materials or stable intermediates.
-
Formation of Byproducts: Such as quinolines in Friedländer synthesis or decomposition products at high temperatures.[3][4]
-
Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[5][6]
-
Dimerization or Polymerization: Particularly with reactive starting materials or under harsh conditions.
-
Oxidation: Dihydroquinazolinone intermediates can be oxidized to the corresponding quinazolinones, which may or may not be the desired product.[6][7]
Q2: My Niementowski reaction is consistently giving a low yield. What are the likely causes?
A2: Low yields in the Niementowski synthesis, a thermal condensation of an anthranilic acid with an amide, are a frequent challenge.[1][8] Key factors include:
-
High Reaction Temperatures: Temperatures exceeding 150°C can cause decomposition of the starting anthranilic acid or the amide.[1][4]
-
Inefficient Cyclization: The intermediate o-amidobenzamide may not cyclize efficiently.[4] This can be due to electronic effects of substituents or steric hindrance.
-
Sublimation of Starting Materials: Anthranilic acid can sublime at high temperatures and reduced pressure, leading to a change in stoichiometry.
-
Presence of Water: The reaction eliminates water; however, excess water at the start can inhibit the reaction. Using anhydrous reagents and solvents is recommended.[4]
Q3: I'm observing an unexpected byproduct in my synthesis that seems to be a dimer. How can I prevent this?
A3: Dimer formation often occurs when reactive intermediates are present at high concentrations. To mitigate this:
-
Perform the reaction at a lower concentration (higher dilution). This reduces the probability of intermolecular reactions.[4]
-
Control the rate of addition: If one reagent is particularly reactive, adding it slowly to the reaction mixture can maintain a low instantaneous concentration, favoring the desired intramolecular cyclization.
-
Optimize the temperature: Lowering the reaction temperature can sometimes disfavor the side reaction leading to the dimer.
Troubleshooting Guides for Specific Side Reactions
Issue 1: Hydrolysis and Ring Opening
The quinazolinone ring, while generally stable, can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the formation of o-aminobenzamide or anthranilic acid derivatives.[5][6][9]
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Complex NMR spectra with unexpected aromatic signals.
-
Difficulty in purification, with the product seeming to "decompose" on a silica gel column.
Causality and Mitigation Strategies:
| Root Cause | Explanation | Troubleshooting & Optimization Protocol | Expected Outcome |
| Harsh pH Conditions | The lactam bond in the quinazolinone ring is susceptible to nucleophilic attack by water or hydroxide ions, catalyzed by acid or base. | Protocol: If acid or base is necessary for the reaction, use the mildest possible reagent (e.g., p-TsOH instead of H₂SO₄) and the minimum effective amount. During work-up, neutralize the reaction mixture promptly with a buffered solution (e.g., saturated NaHCO₃) and avoid prolonged contact with aqueous acidic or basic layers.[4] | Minimized ring-opening, leading to a purer product and higher yield.[4] |
| High Reaction Temperatures | Elevated temperatures accelerate the rate of hydrolysis, especially in the presence of water.[3] | Protocol: Determine the minimum temperature required for the reaction to proceed efficiently. Set up parallel small-scale reactions at varying temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[4] | Reduced rate of hydrolysis and decomposition. |
| Presence of Water | Water acts as the nucleophile for the hydrolysis reaction. | Protocol: Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent or passing through activated alumina). If necessary, run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.[4] | Suppression of the hydrolytic side reaction pathway. |
Issue 2: Incomplete Cyclization & Intermediate Accumulation
In many quinazolinone syntheses, the final cyclization step can be the rate-limiting step. This can lead to the accumulation of stable intermediates, such as N-acylanthranilic acids or o-amidobenzamides.[5]
Symptoms:
-
A major spot on TLC that is not the starting material or the product.
-
Isolation of a compound whose spectral data (NMR, MS) corresponds to the expected intermediate.
-
Low conversion to the final product even after extended reaction times.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [repository.lib.umassd.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Quinazolinone Purification
Welcome to the technical support center for the purification of quinazolinone derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, we will delve into the causality behind experimental choices, provide field-proven insights for troubleshooting, and offer step-by-step protocols to ensure the integrity of your purification process.
Section 1: Troubleshooting Guide
Encountering issues during column chromatography is a common aspect of experimental chemistry. This section is structured to help you diagnose and resolve prevalent problems in quinazolinone purification.
Issue 1: Poor Separation of Quinazolinone from Impurities
Poor resolution between your target quinazolinone and impurities is a frequent challenge. This can manifest as overlapping bands on the column or mixed fractions identified by TLC or HPLC analysis.
Possible Causes and Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of your mobile phase may not be optimal for separating compounds with similar polarities.[1]
-
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[2] If the eluent is too polar, all compounds, including your target quinazolinone and its impurities, will travel quickly down the column with little interaction with the stationary phase, leading to poor separation. Conversely, if the eluent is not polar enough, compounds will remain strongly adsorbed to the stationary phase.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand.[1] Aim for an Rf value of approximately 0.2-0.4 for your target quinazolinone.[1] If the Rf values are too high, decrease the eluent's polarity (e.g., increase the hexane to ethyl acetate ratio). If the Rf is too low, increase the polarity.[1]
-
-
Column Overloading: Loading too much crude sample onto the column can saturate the stationary phase, leading to broad, overlapping bands.[1]
-
Causality: The stationary phase has a finite number of interaction sites. Overloading the column exceeds its capacity to effectively separate the components of the mixture.
-
Solution: Reduce the amount of sample loaded. A general guideline is a sample-to-silica gel ratio of 1:20 to 1:100 by weight.[1] Alternatively, use a larger column to accommodate the amount of material.[1]
-
-
Improperly Packed Column (Channeling): The presence of cracks, air bubbles, or an uneven surface in the stationary phase can cause the solvent to flow unevenly, leading to distorted bands and poor separation.[1]
-
Causality: Channeling creates pathways of least resistance for the mobile phase, meaning the sample does not interact uniformly with the stationary phase.
-
Solution: Repack the column carefully. Ensure the silica gel is a uniform slurry and allowed to settle evenly without air bubbles.[1][3] Adding a layer of sand on top of the silica can help prevent disturbance of the surface when adding the eluent.[2][3]
-
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Issue 2: Quinazolinone is Not Eluting from the Column
This issue arises when your target compound remains at the top of the column and does not move down with the eluent.
Possible Cause and Solution:
-
Eluent is Not Polar Enough: The mobile phase lacks the strength to displace the quinazolinone from the stationary phase.[1]
-
Causality: Quinazolinones, with their heterocyclic structure, can be quite polar and interact strongly with the polar silica gel stationary phase. A non-polar eluent will not effectively compete for the binding sites on the silica.
-
Solution: Gradually increase the polarity of the solvent system. For instance, in a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.[1] For very polar quinazolinones, a more polar solvent system like dichloromethane/methanol might be necessary.[1]
-
Issue 3: Tailing of Peaks in Collected Fractions
Peak tailing, often observed in HPLC analysis of the collected fractions, indicates an undesirable interaction between the quinazolinone and the stationary phase.
Possible Causes and Solutions:
-
Interaction with Active Sites on Silica Gel: The basic nitrogen atoms in the quinazolinone ring can interact strongly with acidic silanol groups on the surface of the silica gel.[4]
-
Causality: These strong secondary interactions slow down a portion of the analyte molecules, causing them to elute over a longer period and resulting in an asymmetrical peak shape.
-
Solution: Add a small amount of a modifier to the mobile phase. For basic compounds like many quinazolinones, adding a small percentage of triethylamine (e.g., 0.1-1%) can neutralize the acidic silanol groups and improve peak shape.[1]
-
-
Poor Solubility in the Mobile Phase: If the quinazolinone has limited solubility in the eluent, it can lead to tailing.
-
Causality: The compound may precipitate and re-dissolve as it moves down the column, disrupting the equilibrium and causing band broadening.
-
Solution: Choose a solvent system in which your compound has better solubility.[1] This may require exploring different solvent combinations during the TLC optimization phase.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right stationary phase for my quinazolinone purification?
A1: The choice between normal-phase and reverse-phase chromatography depends on the polarity of your quinazolinone derivative and the impurities you need to remove.
-
Normal-Phase Chromatography: This is the most common method for purifying synthetic intermediates. It uses a polar stationary phase, like silica gel, and a non-polar mobile phase (e.g., hexane/ethyl acetate).[1] It is generally effective for separating moderately polar to non-polar quinazolinones from more polar or very non-polar impurities.
-
Reverse-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] Reverse-phase is often preferred for purifying more polar quinazolinone derivatives and is the standard for preparative HPLC to achieve very high purity (>99%).[1]
Q2: What are the best practices for preparing and loading my sample?
A2: Proper sample preparation and loading are critical for a successful separation.
-
Dissolution: Dissolve your crude product in a minimal amount of the initial mobile phase.[1] If the sample is not very soluble in the eluent, you can use a slightly stronger solvent, but use the absolute minimum volume to avoid compromising the separation.[5]
-
Wet Loading: Carefully add the dissolved sample solution to the top of the column with a pipette, taking care not to disturb the sand layer.[3][5]
-
Dry Loading: If your compound has poor solubility in the column's solvent system, dry loading is recommended.[5] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5]
Q3: What is the difference between isocratic and gradient elution, and when should I use each?
A3:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification process.[1] This method is simpler to execute and is suitable for separating compounds with similar polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time.[1] This is particularly useful for complex mixtures containing compounds with a wide range of polarities. A gradient allows for the elution of less polar compounds first, followed by the more polar ones, often resulting in better separation and faster run times.[1]
Q4: How do I scale up my purification from an analytical to a preparative scale?
A4: Scaling up requires adjusting several parameters to maintain the separation quality achieved at the analytical level.[6][7] The primary goal is to keep the linear velocity of the mobile phase constant.
-
Flow Rate: The flow rate should be increased proportionally to the cross-sectional area of the preparative column compared to the analytical column.[6][8]
-
Injection Volume: The sample load can be scaled up based on the increase in column dimensions and stationary phase volume.[8]
-
Gradient Profile: If using a gradient, the time segments of the gradient should be adjusted to account for the larger column volume to ensure a comparable separation profile.[8]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
This protocol outlines a standard workflow for purifying a moderately polar quinazolinone derivative.
Workflow for Quinazolinone Purification
Caption: A generalized workflow for quinazolinone purification by column chromatography.
Step-by-Step Methodology:
-
Solvent System Optimization: Use TLC to determine an appropriate eluent. A common starting point for quinazolinones is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve an Rf of 0.2-0.4 for the target compound.
-
Column Preparation:
-
Column Packing (Slurry Method):
-
In a beaker, mix the silica gel (230-400 mesh) with the initial, least polar eluent to form a slurry.[2][3]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[3]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[3]
-
Add a protective layer of sand on top of the silica gel.[2][3]
-
-
Sample Loading:
-
Dissolve the crude quinazolinone product in the minimum amount of solvent.
-
Carefully apply the sample solution to the top layer of sand.
-
Drain the solvent until the sample is absorbed into the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.[9]
-
If using a gradient, gradually increase the polarity of the eluent according to your developed method.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure quinazolinone.[1]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified quinazolinone.
-
Section 4: Data Presentation
Table 1: Common Solvent Systems for Quinazolinone Purification
| Mobile Phase System | Application Notes | Polarity |
| Normal-Phase (Silica Gel) | ||
| Hexane / Ethyl Acetate | A versatile starting point for many quinazolinone derivatives. The ratio is adjusted based on TLC results.[1] | Low to Medium |
| Dichloromethane / Methanol | Used for more polar quinazolinones that do not elute with less polar systems.[1] | Medium to High |
| Reverse-Phase (C18) | ||
| Water / Acetonitrile | A common system for preparative HPLC. Often used with additives. | High |
| Water / Methanol | An alternative to acetonitrile, offering different selectivity. | High |
| Additives (0.1%) | ||
| Formic Acid or TFA | Used to improve peak shape for basic compounds by protonating them.[1] | N/A |
| Triethylamine | Added to normal-phase eluents to neutralize acidic silica sites and reduce tailing of basic quinazolinones.[1] | N/A |
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Overcoming solubility issues of 7-Iodoquinazolin-4(3h)-one in assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for 7-Iodoquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound class. As Senior Application Scientists, we have consolidated field-proven strategies to ensure the accuracy and reliability of your experimental data.
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, but its derivatives are often characterized by poor aqueous solubility.[1] This property stems from a rigid, fused heterocyclic ring system and lipophilic substituents, which lead to high crystal lattice energy and make dissolution in aqueous buffers difficult.[1] This guide provides a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide: From Stock Solution to Final Assay
This section addresses the most common solubility-related problems in a question-and-answer format, providing both the rationale and actionable solutions.
Question 1: My this compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how do I fix it?
Answer: This is the most frequent issue, known as "precipitation upon dilution." It occurs due to the drastic change in solvent polarity when a compound dissolved in 100% dimethyl sulfoxide (DMSO) is introduced into a water-based medium where its solubility is significantly lower.[2] The following tiered strategy will help you resolve this.
Tier 1: Foundational Checks & Protocol Optimization
Before modifying your assay buffer, ensure your stock solution and dilution technique are optimal.
-
Verify DMSO Quality: DMSO is hygroscopic; absorbed water can lower its solvating power. Always use fresh, anhydrous, research-grade DMSO for preparing concentrated stock solutions.[1]
-
Ensure Complete Initial Dissolution: Confirm that this compound is fully dissolved in your DMSO stock. If necessary, use gentle warming (37-60°C) or ultrasonication to aid dissolution.[1] A seemingly clear stock solution may contain microscopic crystals that act as seeds for precipitation upon dilution.[3]
-
Check for Storage-Related Precipitation: Compounds can precipitate from DMSO upon refrigeration or freezing.[1][3] If you store stocks at 4°C or -20°C, always bring them to room temperature and vortex thoroughly to ensure complete redissolution before use.[1]
-
Optimize Dilution Technique: The way you mix can significantly impact solubility.
-
Correct: Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or mixing vigorously. This promotes rapid dispersion.
-
Incorrect: Adding the aqueous buffer to the DMSO stock, which can create localized areas of high compound concentration, leading to precipitation.
-
Tier 2: Modifying Assay Conditions
If the issue persists after optimizing your technique, the next step is to adjust the assay conditions to be more favorable for your compound.
Strategy A: Reduce the Final Concentration The simplest approach is to lower the final concentration of the compound in your assay.[1] You may be exceeding the kinetic solubility limit of this compound in your specific buffer. Perform a serial dilution to identify the maximum concentration that remains soluble.
Strategy B: Introduce a Co-solvent A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[][5]
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for non-polar molecules.[]
-
Implementation: Introduce a small percentage of a co-solvent into your final assay buffer. It is critical to perform a DMSO/Co-solvent Tolerance Assay (see Experimental Protocols) to ensure the solvent mixture does not affect your biological system (e.g., enzyme activity, cell viability).[6]
| Co-Solvent | Typical Starting Conc. (v/v) | Key Considerations |
| Ethanol | 1 - 5% | Widely used, but can affect enzyme kinetics and cell membranes at higher concentrations.[] |
| Propylene Glycol (PG) | 1 - 5% | Generally well-tolerated by biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Effective for many compounds, but can increase viscosity.[7] |
| N,N-Dimethylformamide (DMF) | < 1% | A strong solvent, but can be more disruptive to protein structure than DMSO.[3][8] |
Strategy C: Adjust Buffer pH The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1]
-
Mechanism: At a pH below the compound's pKa, the nitrogen atoms can become protonated, creating a charged species that is often more soluble in aqueous media.[1][9]
-
Implementation: Experimentally test a range of buffer pH values. For a basic compound like a quinazolinone, lowering the pH (e.g., from 7.4 to 6.8) may enhance solubility.
-
Critical Caveat: You must verify that any change in pH does not negatively impact the activity of your target protein or the health of your cells.[1]
Tier 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced solubilizing excipients may be required. These are common in formulation development but can be adapted for in-vitro assays with careful validation.[10]
-
Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Start with very low concentrations (e.g., 0.01% - 0.1%) as they can interfere with assays.[10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[11][12]
Visual Workflow: Troubleshooting Precipitation
The following diagram outlines a logical decision-making process for addressing compound precipitation in your assay.
Caption: Decision tree for resolving compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum final concentration of DMSO that is safe for my assay? A1: There is no universal "safe" concentration, as tolerance is highly dependent on the specific enzyme or cell line.[6] However, a general industry guideline is to keep the final DMSO concentration below 1% (v/v), and ideally at or below 0.5%.[2] Concentrations above this level are more likely to cause enzyme inhibition, conformational changes, or other off-target effects.[6][13] It is essential to determine the DMSO tolerance for your specific system experimentally (see Protocol 2).
Q2: My this compound won't dissolve even in 100% DMSO. What should I do? A2: This suggests a significant solubility challenge. First, ensure you are using fresh, anhydrous DMSO.[1] Try increasing the volume of DMSO. If it still doesn't dissolve, apply gentle heat (e.g., a 37°C water bath) and use sonication.[1] If these methods fail, the compound may be insoluble at the desired stock concentration, and you may need to work with a lower stock concentration.
Q3: My DMSO stock solution was clear when I made it, but now it's cloudy after being stored at -20°C. Is it still usable? A3: The cloudiness indicates the compound has precipitated out of solution due to the low temperature.[1] The stock is usable, but it must be completely redissolved before you make any dilutions from it. Warm the vial to room temperature, then vortex vigorously. Visually inspect the solution against a light source to ensure no solid particles remain. This step is critical for accurate and reproducible results.[1]
Q4: Can the presence of proteins, like serum in my cell culture media, affect solubility? A4: Yes, absolutely. Proteins can either enhance or reduce the apparent solubility of a compound. Some compounds bind to proteins like albumin, which can keep them in solution. Conversely, other compounds may be driven out of solution by high protein concentrations. If you observe precipitation in cell-based assays, it's worth testing solubility in both serum-free and serum-containing media to diagnose the issue.[2]
Experimental Protocols
Protocol 1: Determining Kinetic Solubility in Assay Buffer
This protocol uses nephelometry (light scattering) to determine the concentration at which a compound begins to precipitate when diluted from DMSO into your final assay buffer.
Objective: To find the Maximum Soluble Concentration (MSC) of this compound.
Materials:
-
10 mM stock of this compound in 100% DMSO.
-
100% DMSO.
-
Your final aqueous assay buffer (including any co-solvents you plan to test).
-
Clear 96-well or 384-well plates.
-
A nephelometer or plate reader capable of measuring light scattering or turbidity (absorbance at ~620 nm).
Methodology:
-
Prepare Compound Dilution Plate (in DMSO):
-
In a 96-well plate, create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. For example, start with 10 mM, then dilute to 5 mM, 2.5 mM, 1.25 mM, and so on. Include a DMSO-only control.
-
-
Prepare Assay Plate:
-
Add 196 µL of your final assay buffer to the wells of a new 96-well plate.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, transfer 4 µL from the compound dilution plate (in DMSO) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix immediately by shaking on a plate shaker for 30 seconds.
-
-
Incubation & Measurement:
-
Incubate the plate at your assay's temperature (e.g., room temperature or 37°C) for a relevant time period (e.g., 1-2 hours).
-
Measure the light scattering (nephelometry) or turbidity in each well.
-
-
Data Analysis:
-
Subtract the reading of the DMSO-only control from all wells.
-
Plot the signal (light scattering) versus the final compound concentration.
-
The Maximum Soluble Concentration is the highest concentration before a sharp increase in the light scattering signal is observed.
-
| Final Concentration (µM) | Nephelometry Reading (Relative Units) | Observation |
| 100 | 15,230 | Heavy Precipitation |
| 50 | 12,540 | Heavy Precipitation |
| 25 | 8,900 | Moderate Precipitation |
| 12.5 | 1,150 | First Insoluble Conc. |
| 6.25 | 85 | Last Soluble Conc. |
| 3.125 | 79 | Soluble |
| 1.56 | 81 | Soluble |
| 0 (Control) | 80 | Soluble |
Protocol 2: Assay Solvent (DMSO) Tolerance Test
Objective: To determine the maximum percentage of DMSO your biological assay can tolerate without significant inhibition or activation.
Methodology:
-
Prepare a DMSO Dilution Series: In your aqueous assay buffer, prepare a series of solvent blanks with varying final concentrations of DMSO (e.g., 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Run the Assay: Perform your standard biological assay (e.g., enzyme activity, cell viability) using these different solvent blanks in place of the compound. Ensure all other assay parameters are held constant.
-
Analyze the Results: Plot the assay signal (e.g., enzyme rate, % cell viability) against the final DMSO concentration.
-
Determine Tolerance: Identify the highest DMSO concentration that does not cause a significant deviation (e.g., >10-15%) from the 0% DMSO control. This is the maximum tolerable DMSO concentration for your assay.
Caption: Workflow for a DMSO tolerance experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. cibtech.org [cibtech.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deiodination of 7-Iodoquinazolin-4(3h)-one
<_content_part_0_text>
A Guide for Researchers on Preventing Deiodination in Synthetic Applications
Welcome to the technical support center for 7-Iodoquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. This compound is a valuable building block in pharmaceutical research, serving as a key intermediate for introducing diverse functionalities through cross-coupling reactions.[1] However, the lability of the carbon-iodine bond presents a significant and often frustrating challenge: undesired deiodination, or hydrodehalogenation, which leads to the formation of the quinazolinone parent scaffold as a byproduct.[2]
This guide provides in-depth, experience-driven answers to common issues, troubleshooting strategies to minimize this unwanted side reaction, and detailed protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common questions and issues encountered when working with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Q1: I'm observing a significant amount of deiodinated byproduct in my reaction. What is the underlying cause?
Answer: The deiodination of this compound is a common side reaction, especially during palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] The primary cause is the competitive reaction pathway where the aryl-iodide bond is cleaved and replaced by a hydrogen atom. This process, also known as hydrodehalogenation, is often mediated by the palladium catalyst itself.[2][3]
The mechanism typically involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can then react with your this compound intermediate in a reductive process that cleaves the C-I bond and replaces it with a C-H bond, regenerating the Pd(0) catalyst and releasing the deiodinated product. The source of the hydride can be varied, often stemming from solvents (like alcohols), bases, or even the boronic acid reagent in Suzuki couplings.[2]
Several factors can exacerbate this issue:
-
High Reaction Temperatures: Increased temperatures can accelerate the rate of deiodination, sometimes more than the desired coupling reaction.[2]
-
Choice of Base: Strong or inappropriate bases can promote the formation of Pd-H species.
-
Catalyst System: The specific palladium source and, crucially, the choice of ligand can heavily influence the relative rates of the desired reaction versus deiodination.[2]
-
Solvent: Protic solvents can act as a hydride source, directly contributing to the deiodination process.[2]
Q2: My Suzuki-Miyaura coupling of this compound is giving me a low yield of the desired product and a lot of the deiodinated starting material. What are the first things I should try to fix this?
Answer: This is the most common scenario where deiodination is problematic. Optimizing a Suzuki-Miyaura coupling requires a systematic approach that addresses the catalyst, ligand, base, and reaction conditions. Here is a troubleshooting workflow to minimize deiodination:
References
Technical Support Center: Analytical Methods for Impurity Profiling of 7-Iodoquinazolin-4(3H)-one
Welcome to the technical support center for the analytical characterization of 7-Iodoquinazolin-4(3H)-one. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into the methods for detecting, identifying, and quantifying impurities.
The narrative follows a logical progression from common inquiries to deep-dive troubleshooting, grounded in established scientific principles and regulatory expectations, such as the ICH Q3A/B guidelines which govern impurity thresholds and control strategies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a this compound sample?
A1: Impurities in any API or intermediate typically fall into three categories: unreacted starting materials, intermediates from the synthetic route, and degradation products.[3][4] For this compound, which is often synthesized from substituted anthranilic acids or 2-aminobenzamides, you should look for:
-
Starting Materials: Residual 2-amino-4-iodobenzoic acid or related precursors.
-
Reaction By-products: Compounds formed from side reactions during the cyclization process.
-
Degradation Products: These can form under stress conditions like heat, light, humidity, or in acidic/basic environments during storage or processing.[2]
Q2: What is the primary analytical technique for routine purity testing and impurity detection?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the industry-standard method for purity assessment and impurity profiling of quinazolinone derivatives.[3][5][6] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities.
Q3: An unknown peak has appeared in my HPLC chromatogram. How do I determine its structure?
A3: A multi-step approach is required for structural elucidation. The typical workflow involves isolating or concentrating the impurity, followed by analysis using hyphenated and spectroscopic techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first step. It provides the molecular weight of the impurity and, with high-resolution mass spectrometry (HRMS) like Q-TOF, can yield its molecular formula.[7] Tandem MS (MS/MS) helps reveal the fragmentation pattern, offering clues about the molecule's structure.[8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If a sufficient quantity of the impurity can be isolated (e.g., via preparative HPLC), NMR is the definitive tool for structural confirmation.[9][10] 1D NMR (¹H and ¹³C) provides information on the carbon-hydrogen framework, while 2D NMR techniques (like COSY and HSQC) can establish connectivity within the molecule.[11]
Q4: What are the regulatory requirements for validating my analytical method?
A4: Your analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14] This ensures the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of impurities.
-
Linearity: A proportional relationship between signal response and analyte concentration.
-
Accuracy: How close the measured value is to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. The LOQ must be at or below the reporting threshold defined by ICH Q3 guidelines.[2]
Impurity Identification Workflow
The logical flow for identifying and characterizing an unknown impurity is a systematic process that moves from detection to structural confirmation.
Caption: Workflow for impurity identification and characterization.
In-Depth Troubleshooting Guides
Guide 1: HPLC/UPLC Analysis
High-Performance Liquid Chromatography is the workhorse for purity analysis. However, the basic nitrogen atoms in the quinazolinone ring system can lead to challenging chromatographic behavior.
Issue 1: My peak for this compound is tailing severely. What is the cause and how can I fix it?
Causality: Severe peak tailing for basic compounds like quinazolinones is almost always caused by secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18).[6] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Caption: Effect of mobile phase pH on silanol interactions.
Troubleshooting Steps:
| Solution | Mechanism | Recommended Action |
| 1. Lower Mobile Phase pH | At low pH (e.g., 2.5-3.5), the residual silanol groups are protonated and thus neutral (Si-OH). This eliminates the primary cause of the ionic interaction, leading to a much more symmetrical peak shape.[6] | Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. Start with formic acid as it is more MS-friendly. |
| 2. Use a Base-Deactivated Column | Modern columns are manufactured with proprietary techniques to be "end-capped" or are based on chemistries (e.g., hybrid silica) that have a much lower concentration of active silanol sites. | Switch to a column specifically marketed for the analysis of basic compounds or one with proven high-density end-capping. |
| 3. Reduce Sample Load | Injecting too much sample can overload the active silanol sites, exacerbating tailing.[6] | Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, overloading was a contributing factor. |
| 4. Add a Competing Base | A small amount of a basic additive (e.g., triethylamine) can be added to the mobile phase. It will preferentially interact with the active silanol sites, effectively shielding them from your analyte. | Use with caution. This approach is not compatible with mass spectrometry and can be difficult to remove from the column. It is generally considered a less modern approach. |
Issue 2: My retention times are drifting between injections.
Causality: Unstable retention times point to a lack of equilibrium in the HPLC system or inconsistencies in the mobile phase or physical conditions.[6][15][16]
Troubleshooting Steps:
| Potential Cause | Solution | Expert Insight |
| Inadequate Column Equilibration | Before starting your analytical run, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.[17] | For gradient methods, it is critical to allow the column to fully re-equilibrate to the starting conditions after each run. Shortening this step is a common cause of drift. |
| Column Temperature Fluctuation | Use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30-40 °C).[17] | Even minor changes in ambient lab temperature can affect retention times. A column oven provides a stable environment. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily.[17] Ensure components are measured precisely. Degas the mobile phase thoroughly to prevent air bubbles in the pump.[15] | Over time, the more volatile organic component (e.g., acetonitrile) can evaporate from the mobile phase reservoir, changing its composition and affecting retention. |
| System Leaks | Check all fittings, especially between the pump, injector, column, and detector, for any signs of leakage. | A small, unnoticed leak will cause a drop in system pressure and a corresponding increase in retention times. |
Guide 2: LC-MS Analysis
Issue: I am struggling to get a good signal for my compound or its impurities in the mass spectrometer.
Causality: Efficient ionization is key for MS detection. The chemical properties of your analyte and the composition of your mobile phase dictate how well it will form ions in the source (e.g., Electrospray Ionization - ESI).
Troubleshooting Steps:
-
Optimize Ionization Mode: this compound contains basic nitrogen atoms, making it an excellent candidate for positive-ion mode ESI ([M+H]⁺). Always screen in positive mode first. It is less likely, but not impossible, for certain impurities to ionize better in negative mode.
-
Use MS-Compatible Mobile Phase Additives: The presence of a proton source is essential for forming [M+H]⁺ ions.
-
Best Practice: Use 0.1% formic acid in both the aqueous and organic phases. It provides protons and is volatile, ensuring it doesn't contaminate the MS source.
-
Avoid: Do not use non-volatile buffers like phosphate. They will precipitate in the MS source and cause severe signal suppression and instrument contamination.
-
-
Check Source Parameters: Ensure the MS source parameters (e.g., capillary voltage, source temperature, gas flow) are optimized for your compound's mass and the flow rate of your LC method.[18] Start with the instrument manufacturer's recommended default settings and optimize from there.
Key Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a robust starting point for method development. It must be validated according to ICH Q2(R2) guidelines before use in a regulated environment.[12][13]
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 2.5-5 µm particle size, 4.6 x 150 mm | A C18 column is a general-purpose reverse-phase column suitable for moderately polar compounds like quinazolinones.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | The formic acid serves to control the pH and protonate the analyte, improving peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and re-equilibrate for 5 min. | A broad gradient is essential for an impurity profile method to ensure that both early- and late-eluting impurities are detected. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Using a column oven ensures retention time stability.[17] |
| Injection Volume | 5-10 µL | Keep the injection volume low to prevent peak distortion. |
| Detection | UV-Vis Detector at 254 nm or as determined by UV scan | The quinazolinone core has strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter. | The diluent should be strong enough to dissolve the sample but not so strong that it causes peak distortion upon injection. |
Protocol 2: Sample Preparation for NMR Analysis
This protocol is for preparing a sample of this compound or an isolated impurity for structural analysis.
-
Sample Quantity: Weigh 5-10 mg of the purified solid sample.[9]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves quinazolinone derivatives and has exchangeable proton signals (N-H) that are often visible.[9][19]
-
Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the deuterated solvent.[9]
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.[9] If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to confirm structural assignments.[11]
References
- 1. lcms.cz [lcms.cz]
- 2. ema.europa.eu [ema.europa.eu]
- 3. tasianinch.com [tasianinch.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study | MDPI [mdpi.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 16. labcompare.com [labcompare.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Discovery of novel glycerolated quinazolinones from Streptomyces sp. MBT27 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validation & Comparative
Halogen Wars: A Comparative Analysis of 7-Iodo vs. 7-Bromo Quinazolinone Derivatives in Cancer Research
A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Evaluation
In the landscape of modern medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, most notably in oncology.[1][2] The strategic placement of various substituents on this heterocyclic core allows for the fine-tuning of pharmacological properties, a central tenet of rational drug design. Among these modifications, halogenation has proven to be a particularly effective strategy for enhancing the potency and modulating the selectivity of quinazolinone-based compounds.[3]
This guide provides an in-depth, objective comparison of the biological activity of 7-iodo and 7-bromo substituted quinazolinone derivatives. While a direct, head-to-head comparative study under identical experimental conditions remains a notable gap in the current literature, this analysis will synthesize data from various studies to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanistic insights, and the experimental protocols essential for evaluating these potent molecules.
The Halogen Effect: A Comparative Overview
The introduction of a halogen atom at the 7-position of the quinazolinone ring can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, can have a profound impact on the molecule's interaction with its biological target, ultimately affecting its efficacy as a therapeutic agent. While both iodine and bromine are halogens, their distinct properties—size, electronegativity, and ability to form halogen bonds—can lead to discernible differences in biological activity.
Biological Activity Insights from Independent Studies
Due to the absence of a single study directly comparing 7-iodo and 7-bromo quinazolinone derivatives, we will analyze findings from separate research endeavors focusing on halogenated quinazolinones. It is crucial to interpret these findings with the understanding that variations in experimental conditions (e.g., cell lines, assay protocols) can influence the outcomes.
Iodo-Substituted Quinazolinones: A Look at the Data
Research into iodo-substituted quinazolinones has revealed significant cytotoxic activity against a range of cancer cell lines. For instance, a study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated notable efficacy.[4] While this study focused on the 6-position, the data underscores the potential of iodine substitution in enhancing anticancer properties.
Table 1: Cytotoxic Activity of Selected 6-Iodo-Quinazolinone Derivatives [4]
| Compound | Substitution at 3-position | Cancer Cell Line | IC50 (µM) |
| 3a | 4-bromophenyl | HL60 | 21 |
| U937 | 30 | ||
| 3d | 3,4-dichlorophenyl | HeLa | 10 |
| 3e | 4-fluorophenyl | T98G | 12 |
| 3h | 4-methoxyphenyl | T98G | 22 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that the nature of the substituent at the 3-position, in combination with the iodine at the 6-position, plays a critical role in determining the cytotoxic potency and selectivity of these compounds.[4]
Bromo-Substituted Quinazolinones: A Parallel Examination
Similarly, studies on bromo-substituted quinazolinones have highlighted their potential as anticancer agents. One study focused on the synthesis and cytotoxic evaluation of 6,8-dibromo-2-arylquinazolinone derivatives.[5] The presence of two bromine atoms on the quinazolinone core resulted in compounds with cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxic Activity of Selected 6,8-Dibromo-Quinazolinone Derivatives [5]
| Compound | Substitution at 2-position | Cancer Cell Line | IC50 (µM) |
| 1f | 4-chlorophenyl | MCF-7 | 101.37 ± 12.20 |
| A549 | 124.5 ± 20.51 | ||
| SKOV3 | 125 ± 7.07 | ||
| 1g | 4-fluorophenyl | MCF-7 | 101.37 ± 12.20 |
| A549 | 124.5 ± 20.51 | ||
| SKOV3 | 125 ± 7.07 |
While the IC50 values in this study are higher than those observed for the iodo-derivatives in the previously mentioned study, it is important to reiterate that these are different core structures (di-bromo vs. mono-iodo) and were evaluated under different experimental conditions. However, it is evident that bromo-substitution also contributes to the anticancer activity of the quinazolinone scaffold.[5]
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Many quinazolinone derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival.[6] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive target for therapeutic intervention.
The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazolinone-based inhibitors.
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Quinazolinone inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades that drive tumor growth.
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of quinazolinone derivatives.
Synthesis of Halogenated Quinazolinone Derivatives
The synthesis of 7-iodo or 7-bromo quinazolinone derivatives generally follows a multi-step process, often starting from the corresponding halogenated anthranilic acid.
Caption: General synthetic workflow for halogenated quinazolinone derivatives.
Step-by-Step Protocol:
-
Acetylation: The starting material, a 7-halogenated anthranilic acid, is reacted with an acylating agent, such as acetic anhydride, typically under reflux conditions, to form the corresponding N-acetyl derivative.
-
Cyclization: The N-acetylated intermediate is then cyclized to form the benzoxazinone ring. This is often achieved by heating the compound in a suitable solvent.
-
Amination and Ring Transformation: The benzoxazinone intermediate is subsequently reacted with an appropriate amine or ammonia source. This step opens the benzoxazinone ring and facilitates the formation of the final quinazolinone product. The reaction conditions, such as solvent and temperature, are crucial for achieving good yields.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired halogenated quinazolinone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The synthesized quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that both iodo- and bromo-substitutions on the quinazolinone scaffold are viable strategies for developing potent anticancer agents. While the data presented in this guide is drawn from separate studies, it highlights the significant cytotoxic potential of these halogenated derivatives.
The clear next step for the research community is to conduct a direct, head-to-head comparative study of 7-iodo and 7-bromo quinazolinone derivatives, along with their fluoro and chloro counterparts. Such a study, utilizing a standardized panel of cancer cell lines and consistent experimental protocols, would provide definitive insights into the structure-activity relationships of 7-halogenated quinazolinones and pave the way for the rational design of next-generation anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of the 7-Position: A Comparative Guide to the Structure-Activity Relationship of Quinazolinone Analogs
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1][2] This heterocyclic system is the backbone of numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Among the various points of modification on the quinazolinone ring, the 7-position has emerged as a critical determinant of pharmacological activity, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 7-substituted quinazolinones, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices in analog design, present supporting experimental data, and provide detailed protocols for synthesis and evaluation.
The Quinazolinone Core: A Foundation for Diverse Bioactivity
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers multiple positions for substitution (C2, N3, C5-C8).[1][5] While modifications at the 2- and 3-positions have been extensively studied and shown to be crucial for interacting with various biological targets, the substituents on the fused benzene ring play a vital role in modulating the electronic and steric properties of the entire molecule.[6][7] Specifically, the 7-position, along with the adjacent 6-position, is often solvent-exposed in many enzyme active sites, providing a key handle for introducing moieties that can enhance binding affinity, improve solubility, and fine-tune the overall pharmacological profile.[8][9] The strategic placement of substituents at this position can lead to significant gains in therapeutic efficacy and is a cornerstone of modern quinazolinone-based drug design.[10]
Comparative Analysis of 7-Substituents: Impact on Biological Activity
The nature of the substituent at the 7-position can dramatically alter the biological activity of the quinazolinone scaffold. The following table summarizes the observed effects of various 7-substituents on different therapeutic targets, compiled from numerous studies. This comparative data underscores the importance of this position in tailoring the pharmacological profile of quinazolinone derivatives.
| 7-Substituent | Target/Activity | Observed Effect | Supporting Experimental Data (IC₅₀/MIC) | Reference Compound Example |
| Halogens (Cl, Br, I) | Anticonvulsant | Favorable for activity. The presence of a chlorine atom at the 7-position has been shown to enhance anticonvulsant properties.[6] | - | 7-Chloro-3-(aryl)-quinazolin-4(3H)-one |
| Antiplasmodial | 7-Iodo and 7-bromo analogs of 4-aminoquinolines (a related scaffold) were as active as the 7-chloro counterparts against P. falciparum.[11] | IC₅₀: 3-12 nM | 7-Iodo/Bromo-4-aminoquinoline derivative | |
| Anticancer (EGFR Kinase) | Bulkier substituents in position C-7 are favorable for inhibitory activity.[12] | - | 7-Morpholino-4-anilinoquinazoline | |
| Antibacterial | Introduction of bromine or chlorine at positions 6 and 8 can improve antimicrobial activities.[13] | MIC: 32-64 µg/ml against B. subtilis | 7-Chloro-3-[substituted]-2-phenyl quinazolin-4(3H)-one[14] | |
| Alkoxy/Aryloxy Groups (e.g., -OCH₃, -OCH₂CH₃) | Anticancer (Kinase Inhibitors) | The presence of a basic side chain at position 6 or 7 of the quinazoline nucleus plays a significant role in determining cytotoxicity.[8] 6,7-dialkoxy substitution is a common feature in many EGFR inhibitors.[9] | IC₅₀ = 0.13 nM for a 6,7-dialkoxy derivative against EGFR TK.[9] | 6,7-Dimethoxy-4-anilinoquinazoline (analogs of Gefitinib) |
| Antiplasmodial | Most 7-OMe-AQs were inactive against both chloroquine-susceptible and -resistant P. falciparum.[11] | IC₅₀: 17-150 nM (susceptible), 90-3000 nM (resistant) | 7-Methoxy-4-aminoquinoline derivative | |
| Amino and Substituted Amino Groups | Anticancer (Kinase Inhibitors) | Introduction of hydrophilic amino substituents at C-7 can improve water solubility.[9] A methyl piperazine substituent at position-7 displayed high activity.[9] | IC₅₀ = 0.13 µM against HT-29 cells.[9] | 7-(4-methylpiperazin-1-yl)-4-anilinoquinazoline |
| Heterocyclic Moieties | Anticancer (EGFR Kinase) | A 2-nitroimidazole moiety at position 7 resulted in strong EGFR-TK inhibitory activity.[9] | IC₅₀ = 0.47 nM | 7-(2-nitroimidazolyl)-4-anilinoquinazoline |
General Structure-Activity Relationship Principles for 7-Substituted Quinazolinones
The accumulated data allows for the formulation of general SAR principles for the 7-position of the quinazolinone core. These principles serve as a predictive guide for designing novel analogs with desired biological activities.
Caption: General SAR of 7-substituted quinazolinones.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. The following sections outline the methodologies for the synthesis and biological evaluation of 7-substituted quinazolinones.
Synthesis of 7-Substituted Quinazolin-4(3H)-ones
A common and versatile method for the synthesis of 4(3H)-quinazolinones involves the acylation of the appropriately substituted anthranilic acid, followed by cyclization.[15][16]
Step 1: Acylation of Substituted Anthranilic Acid
-
To a stirred solution of a 4-substituted anthranilic acid (e.g., 2-amino-4-chlorobenzoic acid) (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the N-acyl anthranilic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form the Benzoxazinone Intermediate
-
Reflux the N-acyl anthranilic acid from Step 1 in an excess of acetic anhydride for 2-3 hours.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-substituted-7-substituted-4H-3,1-benzoxazin-4-one. This intermediate is often used in the next step without further purification.
Step 3: Formation of the Quinazolinone Ring
-
Dissolve the crude benzoxazinone intermediate from Step 2 in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add the desired amine or ammonia source (e.g., ammonium acetate, a primary amine) (1.2 eq).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 7-substituted quinazolin-4(3H)-one derivative.
Biological Evaluation: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized 7-substituted quinazolinone derivatives in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Experimental Workflow for a Typical SAR Study
A systematic approach is crucial for efficiently exploring the SAR of a compound series. The following diagram illustrates a typical workflow for an SAR study of 7-substituted quinazolinones.
Caption: Experimental workflow for SAR studies.
Conclusion
The 7-position of the quinazolinone scaffold is a pivotal site for chemical modification, offering a powerful lever to modulate biological activity. As demonstrated in this guide, the judicious selection of substituents at this position—ranging from simple halogens to complex heterocyclic systems—can profoundly impact the therapeutic potential of these compounds. A systematic and iterative approach, grounded in robust synthetic protocols and quantitative biological assays, is essential for elucidating the intricate structure-activity relationships. The insights and methodologies presented herein provide a solid foundation for the rational design of next-generation 7-substituted quinazolinone derivatives with enhanced efficacy and improved drug-like properties, paving the way for novel therapeutic agents.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rphsonline.com [rphsonline.com]
- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Halogenated Quinazolin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] The introduction of halogen atoms into this scaffold has been a key strategy for modulating potency and pharmacokinetic properties.[4] While extensive research exists on various halogenated derivatives, this guide focuses on the challenging landscape of their in vivo efficacy, with a particular emphasis on iodo-substituted analogs, drawing comparisons with other halogenated counterparts where data is available.
It is important to note that while the interest in 7-iodoquinazolin-4(3H)-one analogs is significant due to the potential for unique interactions and metabolic profiles conferred by the iodine atom, publicly available in vivo efficacy studies for this specific substitution pattern are notably scarce. Therefore, this guide will synthesize findings from closely related iodo-substituted quinazolinones and other halogenated analogs to provide a comparative framework and predictive insights for researchers in this field.
The Rationale for Halogenation in Quinazolinone Drug Design
The incorporation of halogens, such as chlorine, bromine, and iodine, into the quinazolinone core is a well-established medicinal chemistry tactic. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds and other non-covalent interactions, potentially leading to enhanced target affinity and selectivity. While in vitro studies have demonstrated the potent cytotoxic effects of various halogenated quinazolinones against cancer cell lines, the translation of this potency to in vivo efficacy is a critical hurdle in drug development.[4][5]
Comparative In Vivo Efficacy: A Look at Iodo- and Other Halogenated Analogs
Direct comparative in vivo studies of this compound analogs are not readily found in the current body of scientific literature. However, we can draw valuable insights from studies on quinazolinones with iodine substitutions at other positions, such as the 6-iodo derivatives, and compare their performance with other halogenated and non-halogenated analogs in various preclinical models.
Anticancer Activity: Insights from 6-Iodoquinazolin-4(3H)-one Derivatives
A study on a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives revealed significant in vitro antitumor activity against a panel of human cancer cell lines, including breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer.[5][6] Several of these 6-iodo compounds exhibited broad-spectrum antitumor activity, with some showing better potency than the standard chemotherapeutic drug, Doxorubicin, in certain cell lines.[5]
While this study did not progress to in vivo models, the potent in vitro data for 6-iodo analogs underscores the potential of iodo-substituted quinazolinones as anticancer agents. The logical next step, which represents a current gap in the published research, would be to evaluate these promising candidates in xenograft or patient-derived xenograft (PDX) models to assess their in vivo antitumor efficacy, pharmacokinetics, and safety profiles.
Anticonvulsant Activity: Inferences from Non-Iodinated Analogs
In the realm of neurological disorders, certain quinazolin-4(3H)-one derivatives have been investigated for their anticonvulsant properties. In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have demonstrated the anticonvulsant potential of some 2,3-disubstituted quinazolin-4(3H)-one scaffolds.[7] While these particular studies did not include 7-iodo analogs, they provide a validated in vivo model and a baseline for comparison should such analogs be developed for neurological indications.
Table 1: Comparative Summary of In Vivo Efficacy Data for Representative Quinazolin-4(3H)-one Analogs
| Compound Class | Therapeutic Area | In Vivo Model | Key Findings | Reference |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones | Anticancer | In vitro data only | Potent cytotoxicity against multiple cancer cell lines, some exceeding Doxorubicin. | [5][6] |
| 2,3-disubstituted quinazolin-4(3H)-ones | Anticonvulsant | PTZ-induced seizures (mice) | Demonstrated potential anticonvulsant activity. | [7] |
| General Quinazoline Derivatives | Anticancer | Zebrafish Gastric Cancer Model | A quinazolin-4(3H)-one derivative (C9) showed a remarkable anticancer effect. | [8] |
| General Quinazoline Derivatives | Anticancer | PANC-1 Xenograft Model | A covalent inhibitor of G9a/GLP (compound 27) showed significant antitumor efficacy. | [9] |
Proposed In Vivo Efficacy Study Protocol for a Novel this compound Analog
For researchers aiming to bridge the existing knowledge gap, a well-structured in vivo study is paramount. The following is a proposed experimental workflow for evaluating the anticancer efficacy of a novel this compound analog.
Experimental Workflow: In Vivo Anticancer Efficacy
Caption: Workflow for a typical xenograft efficacy study.
Step-by-Step Methodology
-
Compound Formulation and Animal Model Selection:
-
Develop a stable and biocompatible formulation for the this compound analog. Common vehicles include saline, PBS with a small percentage of DMSO, or solutions containing cyclodextrins.
-
Select an appropriate preclinical animal model. Immunocompromised mice (e.g., nude or SCID) are standard for xenograft studies using human cancer cell lines.[10]
-
-
Xenograft Tumor Implantation:
-
Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) to enhance tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Dosing and In-Life Monitoring:
-
Administer the this compound analog at various dose levels, a vehicle control, and a positive control (a standard-of-care agent for the specific cancer type).
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
-
Endpoint and Tissue Analysis:
-
Euthanize the animals when tumors in the control group reach a specified size or at the end of the study period.
-
Excise tumors and measure their weight.
-
Collect tumors and other relevant tissues for pharmacokinetic (PK) analysis (measuring drug concentration) and pharmacodynamic (PD) analysis (measuring target engagement and downstream effects).
-
Mechanistic Considerations and Future Directions
The therapeutic effect of quinazolinone derivatives often stems from their ability to inhibit key signaling pathways involved in cell proliferation and survival.[3] Many act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][11]
Potential Signaling Pathways Targeted by Quinazolinones
Caption: Simplified overview of EGFR and VEGFR2 signaling pathways.
Future in vivo studies on this compound analogs should not only focus on efficacy but also incorporate mechanistic endpoints. This includes:
-
Target Engagement: Assessing the binding of the compound to its intended target in tumor tissue.
-
Downstream Signaling: Measuring the modulation of key signaling proteins downstream of the target.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating drug exposure with the observed biological effects to optimize dosing schedules.
The exploration of this compound analogs in well-designed in vivo models is a critical next step to unlock their therapeutic potential. The insights gained from such studies will be invaluable for the continued development of this promising class of compounds.
References
- 1. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazolinone Derivatives
This guide provides an in-depth, objective comparison of molecular docking studies involving quinazolinone derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] As researchers, scientists, and drug development professionals, understanding the nuances of how these derivatives interact with various biological targets is paramount. Molecular docking serves as a powerful computational tool to predict and analyze these binding interactions, thereby guiding the rational design of more potent and selective drug candidates.[4][5] This document synthesizes data from multiple studies, presenting a comparative analysis of docking methodologies, results, and the critical interpretation of these findings.
The Significance of Quinazolinones and Molecular Docking
Quinazolinone and its derivatives form a versatile scaffold that has been extensively explored in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to bind to and modulate the activity of specific protein targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand), such as a quinazolinone derivative, to the active site of a target protein.[4][5] This predictive power allows for the screening of virtual libraries of compounds and provides insights into the structure-activity relationships (SAR) that govern their biological effects.[6]
Experimental Protocols: A Validated Docking Workflow
The credibility of any in-silico study hinges on a robust and well-validated methodology. The following protocol outlines a standardized and self-validating workflow for comparative molecular docking studies of quinazolinone derivatives.
Step-by-Step Methodology
A typical molecular docking workflow involves several key stages, from the initial preparation of the protein and ligands to the final analysis of the docking results.
Experimental Workflow: Molecular Docking of Quinazolinone Derivatives
Caption: A generalized workflow for molecular docking studies.
1. Protein Preparation:
-
Acquisition: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[4]
-
Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction. Polar hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are assigned.[4] This step is crucial for ensuring the accuracy of the electrostatic calculations during docking.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted into 3D structures.[7]
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain their most stable, low-energy conformation.[4] This step is vital as the initial conformation of the ligand can significantly influence the docking outcome.
3. Molecular Docking Simulation:
-
Software Selection: A validated molecular docking program is chosen. Commonly used software includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[4]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid are typically determined based on the position of a co-crystallized ligand in the original PDB file.[4]
-
Docking Algorithm: The chosen docking algorithm, often a Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the defined grid box.[4]
-
Scoring: The program calculates the binding affinity for each docked pose, usually expressed as a binding energy in kcal/mol.[4] The pose with the lowest binding energy is generally considered the most favorable.[7]
4. Analysis of Results:
-
Visualization: The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the intermolecular interactions.[7]
-
Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinazolinone derivative and the amino acid residues of the target protein are identified and analyzed.[4][7]
Trustworthiness: The Imperative of Docking Validation
A critical step to ensure the reliability of a docking protocol is validation. This is typically achieved by redocking a co-crystallized ligand back into the active site of its corresponding protein.[8][9] The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[8][10][11] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode. Further validation can be achieved by comparing docking scores with experimentally determined binding affinities (e.g., IC50 values) for a set of known active and inactive compounds.[8]
Comparative Analysis of Docking Studies
The versatility of the quinazolinone scaffold allows it to interact with a wide range of biological targets. This section provides a comparative overview of docking studies against key protein targets implicated in various diseases.
Anticancer Targets
Quinazolinone derivatives have shown significant promise as anticancer agents by targeting proteins involved in cancer cell proliferation and survival.[4][6]
EGFR is a well-established target in cancer therapy, and several quinazolinone-based inhibitors have been developed.[12][13] Docking studies have been instrumental in understanding their mechanism of action.
| Quinazolinone Derivative | PDB ID | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Erlotinib (Reference) | 1M17 | -7.53 (Binding Energy) | Met769, Leu768, Lys721 | [7] |
| Compound 3 (analog) | 1M17 | -7.53 (Binding Energy) | Met769, Cys773 | [7] |
| Novel Hydrazide Derivatives | 1M17 | -6.8 to -8.5 (Binding Energy) | Val702, Lys721, Met769, Asp831 | [14] |
| 4-arylamino-6-(furan-2-yl) derivative | Not Specified | Not Specified | Met793 (H-bond) | [15] |
Studies consistently show that the quinazoline core forms crucial hydrogen bonds with residues in the hinge region of the EGFR kinase domain, particularly with Met793.[15] The substituents on the quinazolinone ring are responsible for hydrophobic interactions that contribute to the overall binding affinity.[7][12]
Interaction Diagram: Quinazolinone Derivative in EGFR Active Site
Caption: Key interactions of a quinazolinone derivative with EGFR.
Tubulin is another important anticancer target, and some quinazolinone derivatives have been shown to inhibit its polymerization.[16][17] Docking studies have revealed that these compounds often bind to the colchicine binding site of tubulin.[16][17]
| Quinazolinone Derivative | PDB ID | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 4-biphenylaminoquinazolines | 1SA0 | Not Specified | Cys241, Leu242, Ala250, Val318 | [16] |
| Novel Quinazoline Derivatives | 5J2T | -7.2 to -9.1 (Docking Score) | Cys241, Leu255, Ala316, Val318 | [17] |
The interactions within the colchicine binding site are predominantly hydrophobic, with the quinazolinone scaffold fitting into a hydrophobic pocket formed by several key residues.
Antimicrobial Targets
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents.[4] Quinazolinone derivatives have been investigated as potential antibacterial and antifungal compounds.[4][18]
DNA gyrase is an essential bacterial enzyme, making it an attractive target for antibacterial drugs. Docking studies have shown that quinazolinone derivatives can bind to the ATP-binding site of the GyrB subunit.
| Quinazolinone Derivative | PDB ID | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Quinazolinone Schiff bases | 2XCT | -6.5 to -8.2 (Binding Energy) | Asn46, Asp73, Arg76, Gly77 | [4] |
| Substituted quinazolinones | Not Specified | Not Specified | Arg197, Ser116, Ala92 | [19] |
The binding is typically characterized by hydrogen bonds between the quinazolinone core and key residues like Asn46 and Asp73, which are crucial for ATP binding.
Central Nervous System (CNS) Targets
The versatility of the quinazolinone scaffold extends to targets within the central nervous system.
Derivatives have been designed as potential antiepileptic agents by targeting the GABAa receptor. Docking studies have shown that these compounds can bind to the benzodiazepine binding site.
| Quinazolinone Derivative | PDB ID | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2,3-disubstituted quinazolinones | 4COF | -7.1 to -9.3 (Binding Score) | His101, Tyr159, Phe77, Tyr209 | [4] |
These studies indicate a potentially stronger interaction with the receptor compared to the standard drug Diazepam.[4]
Conclusion and Future Perspectives
Comparative molecular docking studies have proven to be an invaluable tool in the exploration of quinazolinone derivatives as potential therapeutic agents. These in-silico approaches provide crucial insights into the binding modes and structure-activity relationships of these compounds against a multitude of biological targets. The data consistently highlights the importance of the quinazolinone scaffold in forming key interactions, while the substituents play a critical role in modulating potency and selectivity.
For researchers in the field, it is imperative to not only rely on the docking scores but to also conduct a thorough analysis of the binding poses and the nature of the intermolecular interactions. Furthermore, the validation of the docking protocol is a non-negotiable step to ensure the scientific rigor of the study. While in-silico studies provide a strong foundation, it is essential to remember that they are predictive in nature. The most promising candidates identified through molecular docking should always be subjected to experimental validation through in vitro and in vivo assays to confirm their biological activity.
The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel quinazolinone-based therapeutics for a wide range of diseases.
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. | Semantic Scholar [semanticscholar.org]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Quinazolinone Synthesis Methods: A Guide for Researchers
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The efficient construction of this privileged heterocyclic system is therefore of paramount importance to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of prominent methods for quinazolinone synthesis, offering insights into their mechanisms, practical advantages, and limitations, supported by experimental data.
Introduction to Quinazolinone Synthesis
The synthesis of the 4(3H)-quinazolinone core has evolved significantly from classical thermal condensations to highly efficient modern catalytic systems. The choice of synthetic route is often dictated by factors such as the desired substitution pattern, substrate availability, reaction efficiency, and scalability. This guide will explore both classical and contemporary methods, providing a framework for selecting the most appropriate strategy for a given synthetic challenge.
Classical Synthesis Methods: The Foundations
These methods, while sometimes suffering from harsh conditions and long reaction times, laid the groundwork for all subsequent developments in quinazolinone chemistry.
The Niementowski Reaction
First described in 1895, the Niementowski reaction is a thermal condensation of anthranilic acid with an excess of an amide, typically formamide, to yield the parent 4(3H)-quinazolinone.[1]
Mechanism: The reaction proceeds through an initial acylation of the amino group of anthranilic acid by the amide to form an o-amidobenzamide intermediate. This is followed by intramolecular cyclization and dehydration to afford the 4(3H)-quinazolinone product.[2]
Advantages:
-
Uses readily available starting materials.
-
A straightforward approach for the synthesis of the unsubstituted quinazolinone core.
Disadvantages:
-
Often requires high temperatures (130-160 °C) and long reaction times.[1][3]
-
Can result in low yields and side product formation, such as decarboxylation of anthranilic acid.[4]
The Griess Synthesis
The first reported synthesis of a quinazolinone derivative in 1869, the Griess synthesis involves the reaction of anthranilic acid with cyanogen.[5][6]
Mechanism: This reaction proceeds via the formation of 2-cyano-3,4-dihydro-4-oxoquinazoline.
Relevance: While historically significant, the use of highly toxic cyanogen gas has rendered this method largely obsolete in modern synthetic laboratories.
The Camps Cyclization
The Camps cyclization involves the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones to yield quinolin-4-ones, and by extension, can be adapted for quinazolinone synthesis.
Mechanism: The reaction proceeds via an intramolecular condensation.
Relevance: This method is more commonly associated with quinoline synthesis but demonstrates the versatility of intramolecular cyclization strategies for forming fused heterocyclic systems.
The Bischler-Napieralski Reaction
Primarily a method for synthesizing 3,4-dihydroisoquinolines, the Bischler-Napieralski reaction involves the acid-catalyzed cyclization of β-arylethylamides.[7][8][9]
Mechanism: The reaction is an intramolecular electrophilic aromatic substitution, typically using a condensing agent like phosphorus oxychloride (POCl₃).[7][9]
Relevance: Although not a direct method for quinazolinone synthesis, it is a classic example of intramolecular cyclization to form nitrogen-containing heterocycles and is relevant for the synthesis of related isoquinoline alkaloids.
Modern Synthetic Methods: Efficiency and Versatility
Contemporary approaches to quinazolinone synthesis focus on improving reaction efficiency, broadening substrate scope, and employing milder, more environmentally friendly conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and quinazolinone synthesis is no exception. It significantly reduces reaction times and often improves yields compared to conventional heating.[5]
Advantages:
-
Drastic reduction in reaction time (minutes vs. hours).[1][5]
-
Improved yields and cleaner reaction profiles.[10]
-
Can be performed under solvent-free conditions, enhancing its green credentials.[5]
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a concern for industrial applications.
Metal-Catalyzed Syntheses
The use of transition metal catalysts has revolutionized the synthesis of quinazolinones, enabling reactions under milder conditions with a broader range of substrates.
Copper catalysts are attractive due to their low cost and toxicity. They are effective in facilitating C-N bond formation in quinazolinone synthesis.
Typical Reaction: Copper-catalyzed coupling of N-substituted o-bromobenzamides with amides.[11]
Advantages:
-
Utilizes relatively inexpensive and environmentally benign copper catalysts.
-
Good functional group tolerance.
Disadvantages:
-
May require ligands to achieve high efficiency.
-
Complete removal of the metal catalyst from the final product can be challenging.
Palladium catalysts are highly efficient for a variety of cross-coupling reactions and have been successfully applied to quinazolinone synthesis.
Typical Reaction: Palladium-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines.[12]
Advantages:
-
High efficiency and broad substrate scope.
-
Enables the synthesis of complex, substituted quinazolinones.
Disadvantages:
-
Palladium catalysts are expensive.
-
Residual palladium in the final product is a major concern in pharmaceutical applications.
Green Synthesis Approaches
In line with the principles of green chemistry, several eco-friendly methods for quinazolinone synthesis have been developed.
Examples:
-
Use of recyclable heterogeneous catalysts, such as polyoxometalates.[13][14]
-
Reactions in green solvents like water or ionic liquids.
-
Catalyst- and solvent-free reactions under ultrasonic irradiation.
Advantages:
-
Reduced environmental impact.
-
Often involves simpler work-up procedures.
-
Catalysts can often be recovered and reused.[13]
Disadvantages:
-
The efficiency of some green methods may not yet match that of traditional or metal-catalyzed approaches.
-
The development of robust and widely applicable green methods is an ongoing area of research.
Head-to-Head Comparison of Synthesis Methods
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Niementowski (Conventional) | Anthranilic acid, Formamide | 130-160 °C, Neat | 2-8 hours | 61-96%[1][3] | Simple, readily available starting materials | High temperature, long reaction time, potential for side products |
| Niementowski (Microwave) | Anthranilic acid, Formamide | Microwave irradiation, 170 °C | A few minutes | ~87%[1] | Rapid, high yield, simple work-up | Requires specialized equipment |
| Copper-Catalyzed | N-substituted o-bromobenzamides, Amides | CuI, ligand, 80 °C | Not specified | Moderate to Good[11] | Milder conditions, good functional group tolerance | Catalyst and ligand cost, potential metal contamination |
| Palladium-Catalyzed | N-arylamidines, CO | Pd(OAc)₂, CuO, atmospheric pressure | Not specified | Reasonable to Good[12] | High efficiency, atom economy, step efficiency | Expensive catalyst, potential metal contamination |
| Green Synthesis (Heterogeneous Catalyst) | Aromatic aldehydes, Anthranilamide | H₅PV₂Mo₁₀O₄₀/SiO₂, EtOH, RT | Not specified | High[13][14] | Environmentally friendly, reusable catalyst, mild conditions | Catalyst preparation can be complex |
Experimental Protocols
Protocol 1: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone[3]
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (16 mL, 0.4 mol)
Procedure:
-
Combine anthranilic acid and formamide in a two-neck flask equipped with a reflux condenser.
-
Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Allow the mixture to stand for 6-8 hours at room temperature.
-
Filter the resulting crystals, dry, and recrystallize from water in the presence of activated carbon.
-
Expected yield: 13.92 g (96%).
Protocol 2: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone[1]
Materials:
-
Anthranilic acid
-
Formamide
Procedure:
-
In a microwave-safe reaction vessel, mix anthranilic acid and formamide.
-
Place the vessel in a microwave reactor and irradiate for a few minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Filter the solid product and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from methanol or ethanol.
Protocol 3: Green Synthesis of 2-Substituted Quinazolinones using a Heterogeneous Catalyst[14]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Anthranilamide (1.0 mmol)
-
H₅PV₂Mo₁₀O₄₀/SiO₂ composite (0.3 g)
-
Ethanol (2 mL)
Procedure:
-
Stir a mixture of the aromatic aldehyde, anthranilamide, and the catalyst in ethanol at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst.
-
The product will precipitate from the ethanol.
Visualization of Reaction Mechanisms and Workflows
Niementowski Reaction Mechanism
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
General Experimental Workflow
Caption: A generalized experimental workflow for quinazolinone synthesis.
Conclusion
The synthesis of quinazolinones has a rich history and continues to be an active area of research. While classical methods like the Niementowski reaction remain valuable for their simplicity, modern approaches offer significant advantages in terms of efficiency, milder reaction conditions, and environmental compatibility. Microwave-assisted and metal-catalyzed methods are particularly powerful for rapidly accessing a diverse range of quinazolinone derivatives. The ongoing development of green synthetic methodologies promises even more sustainable and efficient routes to this important class of heterocyclic compounds in the future. The choice of method will ultimately depend on the specific goals of the research, balancing factors such as speed, cost, scale, and the desired complexity of the final molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. generis-publishing.com [generis-publishing.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Synthesis of 3-substituted and 2,3-disubstituted quinazolinones via Cu-catalyzed aryl amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to 7-Iodoquinazolin-4(3H)-one and Known Inhibitors in Kinase Assays
Introduction: The Central Role of Kinases and the Promise of the Quinazoline Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy.
Within the vast landscape of kinase inhibitors, the quinazoline core structure has emerged as a "privileged scaffold." Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP-binding pocket of various kinases. This is evidenced by the success of numerous FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib, which are based on this framework.[1][2][3]
This guide focuses on 7-Iodoquinazolin-4(3H)-one , a representative of this important chemical class. Our objective is to provide a clear, data-driven comparison of its potential inhibitory profile against two well-characterized and widely used kinase inhibitors: Staurosporine , a potent but non-selective natural product often used as a research tool, and Dasatinib , a clinically approved, multi-targeted inhibitor. Through this analysis, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively evaluate novel quinazolinone-based compounds.
Comparative Analysis: Structure, Potency, and Specificity
An inhibitor's utility is defined by its potency against its intended target and its selectivity across the broader kinome. Here, we compare our lead compound with established benchmarks.
Molecular Structures
| Compound | Structure |
| This compound |
|
| Staurosporine | |
| Dasatinib |
Mechanism of Action
The vast majority of small-molecule kinase inhibitors, including the three compounds discussed here, function as ATP-competitive inhibitors . They are designed to occupy the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate.
-
This compound : Like other quinazoline-based inhibitors, it is predicted to bind to the hinge region of the kinase ATP pocket, a common mechanism for this scaffold.[4][5] Its inhibitory profile can be fine-tuned through chemical modifications.
-
Staurosporine : A natural product isolated from Streptomyces staurosporeus, it is considered a prototypical ATP-competitive inhibitor.[6][7] Its high affinity is derived from extensive interactions with the ATP-binding site, but this same feature contributes to its broad promiscuity, making it a powerful research tool for inducing apoptosis but unsuitable for clinical use.[6][8][9]
-
Dasatinib : A second-generation tyrosine kinase inhibitor, Dasatinib is significantly more potent than early inhibitors like Imatinib against its primary target, BCR-ABL.[10] It also potently inhibits other kinases, including the SRC family, c-KIT, and PDGFR, making it a multi-targeted therapeutic agent.[11][12]
Quantitative Performance: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. The table below compiles representative IC50 values from public data for Staurosporine, Dasatinib, and various research-stage quinazolinone derivatives against several key kinases.
Note: Data for this compound itself is not widely published; therefore, values for representative, potent quinazolinone derivatives from recent studies are used to illustrate the potential of this scaffold.[3][13][14]
| Kinase Target | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Representative Quinazolinone Derivatives IC50 (nM) |
| EGFR | ~10-50 | >1000 | 97 - 181 [3] |
| VEGFR-2 | ~10-100 | ~10-50 | ~300 - 500 [15][16] |
| SRC Family (e.g., Lck) | 6 | <1 [10][17] | >1000 |
| CDK2 | ~5-20 | ~50-100 | 173 - 177 [3] |
| PKC | 3 | >1000 | >1000 |
| c-KIT | ~10-100 | <10 [11][18] | Variable |
Interpretation of Data:
-
Staurosporine demonstrates potent, sub-nanomolar to low-nanomolar inhibition across a wide range of unrelated kinases (e.g., both tyrosine kinases like SRC and serine/threonine kinases like PKC and CDK2), confirming its status as a broad-spectrum inhibitor.[9]
-
Dasatinib shows exceptional potency against the SRC and Abl kinase families, with IC50 values often below 1 nM.[11][17] While it hits other targets like c-KIT and VEGFR-2, it is significantly less active against kinases like EGFR and PKC, demonstrating a more defined, albeit multi-targeted, profile.
-
Quinazolinone Derivatives show a distinct profile. They exhibit potent activity against receptor tyrosine kinases like EGFR and CDK2, often with low nanomolar IC50 values.[3][19] Crucially, they tend to be less active against kinases like SRC and PKC, suggesting a different selectivity profile compared to Dasatinib and Staurosporine. This highlights the scaffold's potential for developing inhibitors with tailored selectivity.
A Note on Pan-Assay Interference Compounds (PAINS)
When evaluating novel chemical matter, it is crucial to consider the possibility of Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as "hits" in many different high-throughput screens due to non-specific activity, such as forming aggregates, reacting covalently with proteins, or interfering with assay technology.[20][21] Common PAINS substructures include rhodanines, enones, and catechols.[20][21] While some complex heterocyclic compounds can be flagged as PAINS, the core quinazolinone scaffold is a well-validated pharmacophore present in multiple FDA-approved drugs.[2] This strongly suggests the scaffold itself is not inherently a PAIN. However, researchers should always remain vigilant and employ secondary and orthogonal assays to confirm that the observed activity of any new derivative is due to specific, on-target binding.
Experimental Protocol: A Modern Biochemical Kinase Assay
To ensure trustworthiness and reproducibility, a robust and well-validated assay protocol is paramount. While radiometric assays using ³²P-ATP were once the gold standard, luminescence-based ADP detection assays are now widely used for their high sensitivity, safety, and scalability.[22][23][24]
Principle of the ADP-Glo™ Luminescence Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added, which uses the newly produced ADP to drive a coupled enzymatic reaction that ultimately produces light (luminescence). The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[10] The optimal buffer conditions should be determined for each specific kinase.
-
Inhibitor Dilution: Create a serial dilution of the test inhibitors (e.g., this compound, Dasatinib, Staurosporine) in 100% DMSO. A common starting concentration is 10 mM. Then, perform a secondary dilution in the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay well is consistent and low (<1%) to avoid solvent effects.[24]
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase enzyme and its specific peptide or protein substrate to their optimal working concentrations in the Assay Buffer. These concentrations must be optimized beforehand to ensure the reaction is in the linear range.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells of a white, opaque 384-well plate, add 5 µL of the diluted inhibitor solutions or a vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of the prepared kinase enzyme solution to all wells.
-
Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate for 60 minutes at room temperature (or the optimal temperature for the kinase).
-
Stop the reaction and deplete excess ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to a luminescent signal.[25] Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
Visualizing Pathways and Workflows
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based drugs. Its activation triggers downstream pathways like the RAS-MAPK cascade, promoting cell proliferation.
Caption: EGFR signaling pathway and point of inhibition by quinazolinones.
Experimental Workflow: IC50 Determination
The process of determining an inhibitor's IC50 value follows a clear, logical progression from preparation to data analysis.
Caption: Workflow for biochemical determination of an inhibitor's IC50 value.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound in the context of established kinase inhibitors.
-
Summary of Findings: The quinazolinone scaffold, represented here by this compound, demonstrates a distinct and compelling inhibition profile. Unlike the broad-spectrum activity of Staurosporine or the SRC/ABL-focused profile of Dasatinib , quinazolinones show potent activity against key oncology targets like EGFR and CDK2.[3][13][14] This highlights the scaffold's value for developing inhibitors with specific, therapeutically relevant selectivity.
-
Strategic Recommendations: For researchers working with this compound or similar analogues, the path forward is clear.
-
Confirm On-Target Activity: Utilize the detailed biochemical assay protocol to generate robust IC50 data.
-
Assess Selectivity: Profile the compound against a broad panel of kinases (kinome screening) to understand its selectivity profile and identify potential off-target effects.
-
Validate in a Cellular Context: Progress promising compounds from biochemical assays to cell-based assays. This is a critical step to confirm that the inhibitor can engage its target in a physiological environment and elicit the desired biological response (e.g., inhibition of cancer cell proliferation).
-
The this compound structure represents a validated starting point for the discovery of next-generation kinase inhibitors. By combining rigorous biochemical profiling with strategic cellular validation, researchers can effectively unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrum of activity of dasatinib against mutant KIT kinases associated with drug-sensitive and drug-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 21. longdom.org [longdom.org]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. benchchem.com [benchchem.com]
A Researcher's Guide to Off-Target Profiling: A Comparative Analysis of 7-Iodoquinazolin-4(3H)-one
In the landscape of modern drug discovery, the quest for highly selective small molecules is paramount. The efficacy of a therapeutic candidate is intrinsically linked to its specificity for the intended biological target, while its safety profile is often dictated by its interactions with unintended off-targets. This guide provides a comprehensive framework for the cross-reactivity profiling of 7-Iodoquinazolin-4(3H)-one, a representative member of the quinazolinone scaffold, a privileged structure in medicinal chemistry.
The quinazolin-4(3H)-one core is found in numerous compounds with a wide array of biological activities, including potent antitumor properties.[1][2] Derivatives of this scaffold have been shown to act as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4][5] Given this promiscuity within the kinome, a thorough understanding of the selectivity profile of any new quinazolinone derivative is not just advantageous, it is essential for progressing a compound through the drug development pipeline.
This guide will objectively compare state-of-the-art methodologies for assessing the target engagement and selectivity of this compound. We will delve into the causality behind experimental choices and present supporting data in a clear, comparative format. For the purpose of this guide, we will consider this compound as a putative kinase inhibitor and compare its hypothetical selectivity profile against established multi-kinase inhibitors, Sorafenib and Lapatinib , as well as a more targeted inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), STF-083010 , another target class where quinazolinone derivatives have shown activity.[6]
Key Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is crucial for a comprehensive understanding of a compound's selectivity. Here, we compare three orthogonal, industry-standard techniques: Large-Panel Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Kinome Profiling | In vitro enzymatic assays against a large panel of recombinant kinases.[7][8] | Quantitative measure of inhibition (e.g., IC50, Ki, % inhibition) against hundreds of kinases.[9] | High-throughput, provides a broad overview of kinome-wide selectivity, quantitative.[10] | Performed in a cell-free system, may not reflect cellular potency or target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[11][12] | A thermal shift (ΔTm) in the melting temperature of the target protein, indicating direct target engagement in a cellular context.[13][14] | Confirms target engagement in intact cells, can be adapted for tissues, reflects a more physiologically relevant environment.[15] | Lower throughput, requires a specific antibody for each target, may not be suitable for all targets. |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | Immobilized compound is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[16][17] | A list of proteins that bind to the compound, providing an unbiased view of potential on- and off-targets.[18][19][20] | Unbiased discovery of novel targets, can be performed in complex biological mixtures.[16] | Can identify non-specific binders, requires chemical modification of the compound for immobilization, binding does not always correlate with functional activity.[19] |
Experimental Design and Rationale
A logical workflow for profiling this compound would begin with a broad screen to identify potential targets, followed by more focused assays to validate these interactions in a cellular context.
Rationale: This tiered approach allows for efficient use of resources. The initial broad screens (Kinome Profiling and AC-MS) cast a wide net to identify a manageable number of putative targets. CETSA then provides crucial evidence of target engagement within the complex milieu of the cell. Finally, functional cell-based assays (e.g., phosphorylation assays for kinases) confirm that the observed binding translates into a biological effect.
Comparative Data Presentation
To facilitate a direct comparison, the hypothetical cross-reactivity data for this compound and our selected reference compounds are presented below.
Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Sorafenib | Lapatinib | STF-083010 |
| VEGFR-2 | 85 | 95 | 15 | 5 |
| EGFR | 45 | 30 | 98 | 8 |
| HER2 | 40 | 25 | 97 | 10 |
| BRAF | 60 | 92 | 10 | 3 |
| CDK2 | 70 | 50 | 20 | 7 |
| IRE1α (RNase) | 15 | 10 | 5 | 90 |
| p38α | 25 | 60 | 12 | 4 |
Table 2: Hypothetical Cellular Thermal Shift Assay Data (ΔTm in °C at 10 µM)
| Protein Target | This compound | Sorafenib | Lapatinib | STF-083010 |
| VEGFR-2 | 4.2 | 5.1 | 0.8 | 0.2 |
| EGFR | 1.5 | 1.1 | 6.2 | 0.3 |
| HER2 | 1.3 | 0.9 | 6.5 | 0.4 |
| IRE1α | 0.5 | 0.3 | 0.2 | 5.8 |
Interpretation of Hypothetical Data:
The kinome scan suggests that this compound is a multi-kinase inhibitor with potent activity against VEGFR-2 and CDK2. The CETSA data corroborates strong target engagement with VEGFR-2 in a cellular context. Compared to Sorafenib, it shows a potentially more selective profile, with less activity against BRAF and p38α. In contrast, Lapatinib demonstrates high selectivity for EGFR and HER2. STF-083010 is highly specific for IRE1α, a target for which this compound shows minimal activity.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the discussed methodologies are provided below.
Kinome Profiling (Service-Based)
Given the specialized nature of large-panel kinase screening, utilizing a commercial service is the most efficient approach.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Service Provider Interaction: Engage a reputable kinome profiling service provider (e.g., Eurofins, Reaction Biology, Promega).[7][8][10] Provide the compound stock and specify the desired screening panel (e.g., a panel of 300-400 kinases) and compound concentration(s).
-
Data Reception and Analysis: The service provider will perform the assays, typically using radiometric, fluorescence, or luminescence-based detection methods to quantify kinase activity. The data will be returned as percent inhibition relative to a vehicle control.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[11][12][13]
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line endogenously expressing the target kinase) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[11]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a target-specific antibody. The shift in the melting curve between the vehicle- and compound-treated samples indicates target stabilization.
Affinity Chromatography - Mass Spectrometry (AC-MS)
This protocol outlines the general steps for an AC-MS experiment.[16][17]
Step-by-Step Methodology:
-
Compound Immobilization: Synthesize an analog of this compound with a linker for covalent attachment to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Affinity Capture: Incubate the cell lysate with the compound-immobilized beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the compound.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a critical exercise in modern drug discovery. By employing a combination of broad-panel screening and targeted cellular validation techniques, researchers can build a comprehensive and reliable selectivity profile. This guide provides a framework for such an endeavor, emphasizing the importance of orthogonal methods to generate a robust dataset. The comparison with established drugs like Sorafenib and Lapatinib, as well as more targeted agents like STF-083010, provides essential context for evaluating the therapeutic potential and potential liabilities of new chemical entities. Ultimately, a thorough understanding of a compound's off-target interactions is indispensable for making informed decisions in the progression of new medicines.
References
- 1. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to In Silico ADME/Tox Prediction for Iodoquinazolin-4(3H)-one Derivatives
For Immediate Release
In the fast-paced world of drug discovery, identifying a promising bioactive compound is only the first step. The journey from a hit compound to a clinical candidate is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic and safety profiles.[1] For researchers working with novel scaffolds like 7-Iodoquinazolin-4(3H)-one derivatives, which hold significant therapeutic potential, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is paramount. This guide, authored for drug development scientists, offers a comparative analysis of leading in silico prediction tools, providing a framework for selecting the most appropriate computational models to accelerate research and mitigate late-stage failures.
The Imperative of Early ADME/Tox Profiling
The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The introduction of an iodine atom at the 7th position can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its ADME/Tox profile.
Traditionally, these properties were assessed through costly and time-consuming in vitro and in vivo experiments.[4] However, the advent of robust in silico models allows for rapid, high-throughput screening of virtual compounds, enabling a "fail early, fail cheap" paradigm.[5] These computational methods leverage sophisticated algorithms, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning, to predict a compound's fate in the body based on its chemical structure.[6]
A Comparative Look at In Silico ADME/Tox Platforms
A multitude of software and web-based tools are available for ADME/Tox prediction, ranging from commercial packages to freely accessible servers.[7] For the scope of this guide, we will compare three widely-used and well-regarded free web servers: SwissADME, pkCSM, and ADMETlab 2.0. These platforms have been selected for their comprehensive prediction capabilities, user-friendly interfaces, and frequent citation in scientific literature.
| Feature | SwissADME | pkCSM | ADMETlab 2.0 |
| Underlying Methodology | A consensus of multiple predictive models, including boiled-egg model for BBB penetration and GI absorption. | Graph-based signatures and machine learning models. | A comprehensive platform integrating multiple models for a wide range of endpoints. |
| Key ADME Predictions | Lipophilicity (iLOGP, XLOGP3, etc.), Water Solubility (ESOL), Pharmacokinetics (GI absorption, BBB permeant), Drug-likeness (Lipinski's rule, etc.), Medicinal Chemistry friendliness (PAINS alerts). | Intestinal absorption (human), Caco-2 permeability, P-glycoprotein substrate/inhibitor, Volume of distribution, CYP substrate/inhibitor, Total Clearance, hERG I inhibitor. | A wide array of endpoints including Caco-2 permeability, Pgp-inhibitor/substrate, Human Intestinal Absorption, Plasma Protein Binding, Blood-Brain Barrier penetration, various CYP450 inhibitions/substrates, Half-Life, and Clearance. |
| Toxicity Predictions | No direct toxicity prediction. Focus is on physicochemical properties and pharmacokinetics. | AMES toxicity, hERG I inhibition, Hepatotoxicity, Skin Sensitisation. | hERG blockers, Human Hepatotoxicity, Ames Mutagenicity, Skin sensitization. |
| User Interface | Simple and intuitive. Accepts SMILES or allows drawing of the chemical structure. | Straightforward. Accepts SMILES input. | User-friendly web interface that accepts SMILES or .sdf files. |
| Unique Features | "Boiled-Egg" plot for a quick graphical assessment of passive absorption and brain penetration. Bioavailability Radar for a snapshot of drug-likeness. | Provides predictions on a wider range of specific toxicity endpoints. | Offers a large and systematically evaluated database of ADMET properties. |
| Best For | Rapid initial screening of large libraries for drug-likeness and key physicochemical properties. | A more in-depth analysis of both pharmacokinetic and toxicological properties. | A comprehensive and systematic evaluation of a broad spectrum of ADMET parameters. |
Caption: Comparison of key features of three popular free in silico ADME/Tox prediction web servers.
Experimental Workflow: Predicting ADME/Tox for a this compound Derivative
To illustrate the practical application of these tools, we will outline a step-by-step protocol for predicting the ADME/Tox properties of a hypothetical derivative, 2-methyl-7-iodoquinazolin-4(3H)-one, using the SwissADME web server.
Caption: In Silico ADME Prediction Workflow using SwissADME.
Protocol:
-
Prepare the Input: The first step is to obtain the chemical structure of the this compound derivative in a format recognized by the web server, typically as a SMILES (Simplified Molecular Input Line Entry System) string. For 2-methyl-7-iodoquinazolin-4(3H)-one, the SMILES string is CC1=NC2=C(C=C(I)C=C2)C(=O)N1.
-
Access the Web Server: Navigate to the SwissADME homepage.
-
Submit the Structure: Paste the SMILES string into the provided text box. The platform also allows for drawing the structure directly using a molecular editor.
-
Run the Prediction: Click the "Run" button to start the calculation. The process is typically completed within seconds to a minute.
-
Interpret the Output: The results page will display a comprehensive profile of the molecule. Key areas to analyze include:
-
Physicochemical Properties: Pay close attention to the predicted LogP (a measure of lipophilicity) and water solubility, as these are fundamental determinants of absorption and distribution.
-
Pharmacokinetics: The "Boiled-Egg" model provides an intuitive graphical representation of gastrointestinal absorption and blood-brain barrier penetration.
-
Drug-Likeness: Check for violations of Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. The bioavailability radar offers a quick visual assessment of the compound's suitability as an oral drug.
-
Medicinal Chemistry: The platform flags potential problematic fragments (PAINS - Pan Assay Interference Compounds) that may lead to false positives in high-throughput screening.
-
Causality and Self-Validation: A Senior Scientist's Perspective
The choice of an in silico tool is not arbitrary; it is dictated by the specific questions being asked at a particular stage of drug discovery. For initial hit-to-lead exploration, a rapid screening tool like SwissADME is invaluable for filtering large virtual libraries based on fundamental drug-like properties. The causality here is clear: compounds with poor predicted solubility or multiple Lipinski violations are less likely to become viable oral drugs and can be deprioritized early on.
As a lead series emerges, a more detailed toxicological assessment becomes crucial. This is where platforms like pkCSM and ADMETlab 2.0 offer greater value. Their predictions on specific toxicities, such as hERG inhibition (a key indicator of cardiotoxicity) or mutagenicity, provide critical information for lead optimization.
It is essential to treat these in silico predictions as a self-validating system through consensus. By comparing the predictions for a given compound across multiple platforms, a more robust and reliable profile can be established. Discrepancies in predictions should prompt further investigation and may highlight the need for specific in vitro assays to obtain definitive experimental data. The in silico models are not a replacement for experimental validation but rather a powerful tool to guide and prioritize experimental efforts.[1]
Caption: Decision Pathway for In Silico ADME/Tox Assessment.
Conclusion
In silico ADME/Tox prediction is an indispensable component of modern drug discovery. For researchers exploring the therapeutic potential of this compound derivatives, a strategic and comparative approach to using computational tools can significantly de-risk projects and accelerate the identification of promising clinical candidates. By understanding the strengths and limitations of different platforms and integrating their predictions into a logical workflow, scientists can make more informed decisions, ultimately increasing the likelihood of success in the long and arduous journey of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Quinazolin-4(3H)-one Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic development. The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to numerous derivatives with significant biological activity.[1][2] This guide provides an in-depth evaluation of the selectivity of novel quinazolin-4(3H)-one derivatives, comparing their performance against established multi-kinase inhibitors. We will delve into the experimental data that underpins these comparisons and provide detailed methodologies to ensure scientific integrity and reproducibility.
The Critical Role of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] However, the high degree of homology among kinase active sites presents a significant challenge: achieving inhibitor selectivity. A non-selective inhibitor can lead to off-target effects and toxicity, while a highly selective inhibitor can provide a more targeted therapeutic effect with a better safety profile. This guide will focus on a new series of quinazolin-4(3H)-one derivatives and compare their selectivity against key oncogenic kinases with that of established drugs.
Comparative Selectivity Profile
Recent studies have highlighted a series of quinazolin-4(3H)-one derivatives with potent inhibitory activity against multiple tyrosine kinases.[4][5][6][7] For the purpose of this guide, we will focus on two promising compounds from this series, designated as Compound 2i and Compound 3i , and compare their selectivity with the well-established multi-kinase inhibitors Lapatinib, Sorafenib, and Sunitinib.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against a panel of key kinases implicated in cancer progression. Lower IC50 values indicate greater potency.
| Target Kinase | Compound 2i (µM) | Compound 3i (µM) | Lapatinib (µM) | Sorafenib (µM) | Sunitinib (µM) |
| EGFR | 0.097 | 0.181 | ~0.008-0.013 | ~0.02 | ~0.01 |
| HER2 | 0.128 | 0.132 | ~0.013 | ~0.02 | ~0.08 |
| VEGFR2 | 0.112 | 0.118 | >10 | 0.09 | 0.08 |
| CDK2 | 0.173 | 0.177 | - | - | - |
Note: IC50 values for Lapatinib, Sorafenib, and Sunitinib are approximate ranges compiled from various sources and are intended for comparative purposes.
From this data, it is evident that Compounds 2i and 3i exhibit potent, sub-micromolar inhibitory activity against EGFR, HER2, and VEGFR2.[4][5][6][7] Notably, they also show significant inhibition of CDK2, a key regulator of the cell cycle.[4][5][6][7] This multi-targeted profile suggests their potential as broad-spectrum anticancer agents.
In comparison, Lapatinib is a potent dual inhibitor of EGFR and HER2 but has weak activity against VEGFR2.[8][9][10] Sorafenib and Sunitinib are potent inhibitors of VEGFR and other kinases, with Sunitinib also showing strong activity against PDGFRβ.[5][11][12][13][14] The novel quinazolin-4(3H)-one derivatives, therefore, present a unique selectivity profile with potent activity against a distinct combination of key oncogenic kinases.
Visualizing the Targeted Signaling Pathways
To better understand the implications of this multi-targeted inhibition, the following diagram illustrates the key signaling pathways affected by these compounds.
Caption: Key signaling pathways targeted by multi-kinase inhibitors.
Experimental Methodologies for Selectivity Profiling
The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. Below are detailed protocols for key assays used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
-
Prepare solutions of the recombinant kinase enzyme, the specific peptide substrate, and ATP.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the reaction buffer to all wells.
-
Add serial dilutions of the test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells except the blank control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the peptide substrate and ATP to all wells to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection reagent that specifically recognizes the phosphorylated substrate. This is often a fluorescence-based detection system, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2]
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[16] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17][18] The amount of formazan produced is proportional to the number of viable cells.[16]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.
Principle: The binding of a ligand (e.g., a drug) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[4][19][20] This thermal stabilization can be detected by heating the cells, lysing them, and then quantifying the amount of soluble target protein remaining.[21]
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound or vehicle control for a specific duration.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The quinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The derivatives highlighted in this guide, Compounds 2i and 3i, demonstrate a compelling multi-targeted profile with potent activity against key oncogenic kinases, including EGFR, HER2, VEGFR2, and CDK2.[4][5][6][7] Their selectivity profile is distinct from established multi-kinase inhibitors like Lapatinib, Sorafenib, and Sunitinib, suggesting they may offer new therapeutic opportunities.
The experimental protocols detailed herein provide a framework for the rigorous evaluation of kinase inhibitor selectivity, from in vitro enzymatic assays to cellular target engagement. By adhering to these methodologies and carefully interpreting the resulting data, researchers can continue to advance the development of the next generation of targeted cancer therapies.
References
- 1. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sorafenib administered using a high-dose, pulsatile regimen in patients with advanced solid malignancies: a phase I exposure escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Sorafenib - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Iodoquinazolin-4(3H)-one
As laboratory professionals dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Iodoquinazolin-4(3H)-one, a halogenated heterocyclic compound. The principles outlined here are grounded in established safety protocols and are designed to ensure the protection of personnel, facilities, and the environment.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and potential hazards of a compound is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile from its structural components: a quinazolinone core and an iodine substituent.
-
Quinazolinone Core: The parent molecule, Quinazolin-4(1H)-one, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Halogenation (Iodine): The presence of a halogen atom places this compound in the category of halogenated organic waste.[3][4][5] Halogenated compounds are often subject to specific disposal regulations due to their potential to form toxic byproducts upon improper incineration and their environmental persistence.
Based on these structural analogs, it is prudent to handle this compound as a compound that is potentially toxic, an irritant, and requires disposal as regulated hazardous waste.
Table 1: Comparative Hazard Profile of Quinazolinone Derivatives
| Property | Quinazolin-4(1H)-one | 7-Chloro-3H-quinazolin-4-one | This compound (Inferred) |
| Molecular Formula | C₈H₆N₂O[2] | C₈H₅ClN₂O[6] | C₈H₅IN₂O |
| GHS Hazard Statements | H302, H315, H319, H335[2] | H302, H315, H319, H335 (in 50% of reports)[6] | Assumed: H302, H315, H319, H335 |
| Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] | Handle as harmful, irritant, and potential respiratory irritant. |
| Waste Classification | Hazardous Chemical Waste | Halogenated Hazardous Waste | Halogenated Hazardous Waste |
The Core Principles of Chemical Waste Management
All chemical waste disposal is governed by a set of core principles that ensure safety and regulatory compliance. These are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
-
Segregation: Never mix incompatible waste streams.[8] this compound waste must be segregated as halogenated organic waste , separate from non-halogenated solvents, strong acids/bases, or oxidizers.[3][4][9] This is critical because mixing can cause violent reactions, and specialized disposal facilities are required for halogenated compounds.[3][10]
-
Containment: Use appropriate, dedicated containers for waste accumulation. Containers must be chemically compatible, in good condition, and feature a secure, leak-proof closure.[7][11]
-
Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[3][11] Ambiguous or incomplete labeling is a significant safety risk and regulatory violation.
-
Accumulation: Store waste in a designated, secondary containment area at or near the point of generation, known as a Satellite Accumulation Area (SAA).[3][12] Keep containers closed at all times except when adding waste.[8][11][13]
Step-by-Step Disposal Protocol for this compound
This protocol covers the entire lifecycle of the compound's waste, from generation at the lab bench to institutional pickup.
Phase 1: Waste Generation and Initial Segregation
This phase occurs during your experimental work.
For Solid Waste (Pure compound, contaminated weigh paper, gloves, etc.):
-
Designate a Waste Beaker: At the start of your work, place a beaker or other suitable container within your fume hood labeled "this compound Solid Waste."
-
Collect Contaminated Items: Place all items that come into direct contact with the solid compound (e.g., weigh boats, contaminated gloves, disposable spatulas, absorbent paper from minor spills) into this designated container.
-
Transfer to Official Waste Container: At the end of your experiment or day, transfer the contents of the temporary beaker into your lab's official Halogenated Organic Solid Waste container.
For Liquid Waste (Solutions containing the compound, rinseate, etc.):
-
Identify the Correct Waste Stream: This compound requires a dedicated Halogenated Organic Liquid Waste container. Do not mix this with non-halogenated waste like acetone or ethanol.[4][9]
-
Use a Funnel: Always use a funnel when transferring liquid waste to the main accumulation container to prevent spills.
-
Collect First Rinse: The first rinse of any glassware that contained this compound must be collected and disposed of as hazardous waste.[8] Use a small amount of a compatible solvent (e.g., the solvent used in your reaction) for this rinse.
Phase 2: Waste Accumulation and Storage
This phase concerns the management of the primary waste container in your lab's Satellite Accumulation Area (SAA).
-
Container Selection:
-
Use a container provided or approved by your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) carboy for liquids or a labeled bucket for solids.[5][12]
-
Ensure the container is compatible with the waste and is in good condition with a tightly sealing cap.[4][11]
-
-
Labeling Protocol:
-
Affix a hazardous waste tag (provided by EHS) to the container before adding any waste.[4][11]
-
Fill out the label completely and accurately. This must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[4][8]
-
All other constituents in the container, including solvents, with estimated percentages.[3][8]
-
The relevant hazard characteristics (e.g., Toxic, Irritant).[3]
-
The name of the Principal Investigator (PI) and the lab location.[11]
-
-
-
Safe Storage:
-
Store the waste container in your designated SAA.
-
Liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[8][11]
-
Keep the container closed and sealed except when actively adding waste.[4][12][13] Evaporation is not a permissible method of disposal.[11][13]
-
Phase 3: Final Disposal and Pickup
-
Monitor Fill Level: Do not overfill the container. Stop adding waste when it is about three-quarters full to allow for vapor expansion and prevent spills during transport.[3]
-
Request Pickup: Once the container is full, or if it has been accumulating for an extended period (typically 6-12 months, check your institutional policy), request a waste pickup from your EHS department.[8][12]
-
Documentation: Ensure all information on the waste tag is correct and legible before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE) (lab coat, safety glasses, and double nitrile gloves), gently sweep the solid material onto a dustpan or scoop. Avoid creating dust.
-
Place the collected material and all cleanup materials (e.g., contaminated pads, wipes) into a sealed bag or container.[3]
-
Label the container as "Spill Debris: this compound" and dispose of it as hazardous solid waste.[11]
-
-
Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
-
Major Spill or Inhalation:
Disposal of Empty Reagent Bottles
Empty containers that held this compound must also be managed correctly.
-
Thoroughly Empty: Ensure that all possible material has been removed from the container. If a solid residue remains that cannot be easily removed, the container must be disposed of as hazardous waste.[8]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as Halogenated Organic Liquid Waste .[8][13] Subsequent rinses may also require collection depending on institutional policy.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[8][13]
-
Final Disposal: Once rinsed and dried, the container can typically be disposed of in the designated glass disposal box.[8]
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for regulatory standards and environmental health.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 7-Chloro-3H-quinazolin-4-one | C8H5ClN2O | CID 135416175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 7-Iodoquinazolin-4(3h)-one
Understanding the Hazard Landscape of Halogenated Quinazolinones
7-Iodoquinazolin-4(3H)-one belongs to the quinazolinone class of compounds, which are widely used as intermediates in pharmaceutical research. Based on data from analogous structures like 7-chloro and 7-fluoro-quinazolin-4(3H)-one, as well as the parent compound quinazolin-4(1H)-one, we can anticipate a similar hazard profile.
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Given these potential risks, a rigorous and proactive approach to safety is paramount. This guide will provide the necessary operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, solution preparation) | - Gloves: Double nitrile gloves are recommended to provide a robust barrier against skin contact. - Eye/Face Protection: ANSI-approved safety goggles with side shields are mandatory. A face shield should be worn over goggles if there is a splash hazard. - Lab Coat: An impermeable lab coat or gown with long sleeves and tight-fitting cuffs to protect against incidental contact. |
| Handling Potentially Dusty Material | - All PPE for routine handling. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary to prevent the inhalation of fine dust particles, especially when working outside of a certified chemical fume hood. |
| Cleaning and Decontamination | - Double nitrile gloves. - Impermeable lab coat or gown. - Safety goggles. |
| Spill Cleanup | - Double nitrile gloves. - Impermeable, disposable gown. - Safety goggles and a face shield. - NIOSH-approved respirator. - Shoe covers. |
| Waste Disposal | - Nitrile gloves. - Impermeable lab coat or gown. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step protocol should be strictly adhered to.
1. Preparation and Engineering Controls:
-
Ensure all personnel have been trained on the potential hazards of this compound and have read this guide thoroughly.
-
All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Verify that a spill kit and an emergency eyewash station/safety shower are readily accessible and operational before beginning any work.
2. Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust particles.
-
Use appropriate tools, such as spatulas and weighing paper, designed for handling potent compounds to prevent dispersal.
3. Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
Carry out all dissolution procedures within a fume hood.
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.
5. Donning and Doffing of PPE:
-
Follow a strict procedure for putting on and removing PPE to avoid cross-contamination.
-
Doffing Sequence: Remove the outer pair of gloves first. Then, remove the gown, turning it inside out as it is removed. Next, remove the inner pair of gloves. Finally, remove eye and face protection. Wash hands thoroughly with soap and water after all PPE has been removed.
-
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and organized response is critical.
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including a respirator.
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use absorbent pads to contain the spill.
-
Clean the Area: Carefully collect the contained material using appropriate tools and place it in a labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove any contaminated clothing. Wash the skin thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Emergency Response Decision Tree.
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including disposable items like gloves, weigh boats, and pipette tips, must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Avoid Mixing: Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.
-
Unused Product: Any excess or expired this compound must be disposed of as hazardous waste. Do not discard it down the drain or in regular trash.
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Chemical Waste Disposal Stream.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors. Our commitment is to your safety and the integrity of your work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

